molecular formula C4H5Cl5 B8740826 1,1,1,3,3-Pentachlorobutane CAS No. 21981-33-9

1,1,1,3,3-Pentachlorobutane

Cat. No.: B8740826
CAS No.: 21981-33-9
M. Wt: 230.3 g/mol
InChI Key: FFBFEBDZFWMXBE-UHFFFAOYSA-N
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Description

1,1,1,3,3-Pentachlorobutane is a useful research compound. Its molecular formula is C4H5Cl5 and its molecular weight is 230.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,1,1,3,3-Pentachlorobutane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1,1,3,3-Pentachlorobutane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

21981-33-9

Molecular Formula

C4H5Cl5

Molecular Weight

230.3 g/mol

IUPAC Name

1,1,1,3,3-pentachlorobutane

InChI

InChI=1S/C4H5Cl5/c1-3(5,6)2-4(7,8)9/h2H2,1H3

InChI Key

FFBFEBDZFWMXBE-UHFFFAOYSA-N

Canonical SMILES

CC(CC(Cl)(Cl)Cl)(Cl)Cl

Origin of Product

United States

Foundational & Exploratory

Chemical properties and stability of 1,1,1,3,3-Pentachlorobutane

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Chemical Properties, Synthesis Kinetics, and Environmental Stability of 1,1,1,3,3-Pentachlorobutane

Executive Summary

1,1,1,3,3-Pentachlorobutane (HCC-360jfa) is a highly halogenated aliphatic compound utilized primarily as a critical intermediate in the synthesis of third-generation hydrofluorocarbon blowing agents and solvents, notably 1,1,1,3,3-pentafluorobutane (HFC-365mfc)[1]. This whitepaper provides a comprehensive analysis of its physicochemical profile, the mechanistic intricacies of its catalytic telomerization, and its environmental degradation kinetics—particularly concerning its classification as a PBT (Persistent, Bioaccumulative, and Toxic) borderline substance under European REACH regulations[2].

Physicochemical Profiling & Molecular Characteristics

The dense chlorination of HCC-360jfa dictates its physical behavior, imparting high lipophilicity and chemical stability under neutral conditions. The steric bulk of the trichloromethyl (-CCl3) and dichloromethyl (-CCl2-) groups restricts rotational freedom, influencing its solvent interactions, boiling point, and environmental persistence.

Table 1: Quantitative Physicochemical Properties of 1,1,1,3,3-Pentachlorobutane

PropertyValueReference / Source
CAS Registry Number 21981-33-9PubChem[3]
Molecular Formula C4H5Cl5PubChem[3]
Molecular Weight 230.3 g/mol PubChem[3]
Density 1.519 g/cm³Alfa Chemistry[4]
LogP (Octanol-Water) ~4.0PubChem[3]
Estimated BCF > 1,700 L/kgREACH PBT Screening[2]
Topological Polar Surface Area 0 ŲPubChem[3]

Catalytic Telomerization: Synthesis Pathways & Mechanistic Insights

The industrial synthesis of HCC-360jfa relies on the Kharasch addition (telomerization) of carbon tetrachloride (CCl4) to 2-chloropropene. This radical-mediated process requires precise catalytic control to prevent unwanted polymerization and ensure regioselectivity.

Catalyst and Co-Catalyst Synergy Modern synthesis employs a redox catalyst system, typically Iron (Fe0/FeCl3) or Copper powder, coupled with a co-catalyst such as tributyl phosphate (TBP) or alkyl phosphites[1][5]. The co-catalyst is not merely a solvent; it actively coordinates with the metal center (e.g., forming an FeCl3-TBP complex)[5]. This coordination modulates the redox potential of the metal, stabilizing the intermediate trichloromethyl radical (•CCl3) and suppressing side reactions. Kinetic studies indicate that the reaction is first-order with respect to the catalyst and zero-order to the chloroalkene, with an activation energy of approximately 156 kJ/mol[5].

Telomerization Start Initiation: CCl4 + Fe/Cu Catalyst Complex Catalyst-Ligand Complex (e.g., FeCl3-TBP) Start->Complex Ligand Coordination Radical Trichloromethyl Radical (•CCl3) Complex->Radical Redox Cleavage Addition Alkene Addition (2-Chloropropene) Radical->Addition Intermediate Adduct Radical (CCl3-CH2-C•ClCH3) Addition->Intermediate C-C Bond Formation ChainTransfer Chain Transfer (Cl Abstraction from CCl4) Intermediate->ChainTransfer ChainTransfer->Radical Regenerates •CCl3 Product 1,1,1,3,3-Pentachlorobutane (HCC-360jfa) ChainTransfer->Product Final Yield

Catalytic telomerization cycle of 1,1,1,3,3-Pentachlorobutane using an Fe/TBP catalyst system.

Chemical Stability & Environmental Degradation Kinetics

From an environmental and toxicological perspective, HCC-360jfa is heavily scrutinized under the European REACH framework as a PBT borderline chemical[2]. Its high LogP (~4.0) drives significant bioaccumulation potential, with estimated Bioconcentration Factors (BCF) exceeding 1,700 L/kg[2]. Furthermore, its resistance to atmospheric photo-oxidation grants it Long-Range Transport Potential (LRTP)[2].

However, in alkaline aquatic environments, HCC-360jfa undergoes base-catalyzed dehydrohalogenation. The elimination of hydrogen chloride (HCl) yields tetrachlorobutene derivatives. Understanding this degradation pathway is critical for environmental remediation and determining the shelf-life of the compound during industrial storage.

Degradation Sample HCC-360jfa (CAS: 21981-33-9) Hydrolysis Alkaline Hydrolysis (pH > 9) Sample->Hydrolysis Thermal Thermal Stress (> 150°C) Sample->Thermal Dehydrohalogenation Dehydrohalogenation (-HCl) Hydrolysis->Dehydrohalogenation Base Catalyzed Thermal->Dehydrohalogenation Oxidation Oxidative Cleavage Thermal->Oxidation Radical Pathway GCMS GC-MS Quantification (Kinetics Tracking) Dehydrohalogenation->GCMS Oxidation->GCMS PBT PBT/vPvB Assessment (REACH Criteria) GCMS->PBT Data Integration

Workflow for assessing the environmental stability and degradation kinetics of HCC-360jfa.

Experimental Protocols: Self-Validating Systems

Protocol 1: High-Yield Telomerization Synthesis of HCC-360jfa

This protocol leverages a Copper/DMF catalytic system to maximize yield while preventing oligomerization[5].

  • Reactor Preparation: Purge a high-pressure Hastelloy autoclave with high-purity Nitrogen (N2) for 15 minutes.

    • Causality: Removing ambient oxygen is critical, as O2 acts as a radical scavenger, prematurely quenching the •CCl3 radical and halting the chain reaction.

  • Reagent Loading: Introduce 0.878 mol of CCl4, 0.595 mol of 2-chloropropene, and 1.040 mol of dimethylformamide (DMF) solvent[5]. Add 0.028 mol of Copper powder catalyst.

    • Causality: DMF is a polar aprotic solvent that enhances the solubility of the metal catalyst and stabilizes the transition state of the redox cleavage, significantly lowering the activation energy[5].

  • Pressurization & Heating: Seal the reactor and pressurize to 0.4 MPa. Heat the mixture to 373 K (100°C) under continuous agitation (500 rpm)[5].

    • Causality: Maintaining 0.4 MPa pressure ensures that the volatile 2-chloropropene remains entirely in the liquid phase at 373 K, maximizing intermolecular collision frequency and driving the reaction forward.

  • Product Isolation: After 4 hours, cool the reactor to room temperature. Wash the organic layer with dilute HCl to remove the DMF and catalyst, followed by fractional distillation to isolate pure HCC-360jfa.

Protocol 2: Environmental Stability and Degradation Assay

This protocol establishes a self-validating loop to determine the half-life of HCC-360jfa under environmental stress[2].

  • Matrix Spiking: Prepare a 100 ppm solution of HCC-360jfa in a pH 9.0 borate buffer with 5% methanol (to ensure solubility).

    • Causality: Spiking into a controlled alkaline buffer isolates base-catalyzed dehydrohalogenation from other environmental variables (like microbial degradation), creating a closed, trackable system.

  • Accelerated Aging: Incubate the sealed samples in the dark at 50°C and 70°C.

    • Causality: Conducting the assay at elevated temperatures allows the application of the Arrhenius equation to extrapolate the degradation half-life at standard environmental temperatures (25°C) within a practical timeframe.

  • Extraction & GC-MS Analysis: At predefined intervals (0, 24, 48, 72 hours), extract 1 mL aliquots with hexane. Analyze via Gas Chromatography-Mass Spectrometry (GC-MS).

    • Causality: GC-MS provides exact mass-to-charge (m/z) ratios, allowing the definitive structural confirmation of the expected degradation product (tetrachlorobutene) versus unreacted HCC-360jfa, validating the hypothesized degradation mechanism.

References

  • Title: CN100406417C - Method for preparing 1,1,1,3,3-pentachlorobutane with 2-chloropropene and carbon tetrachloride as raw materials under telomerization catalyst Source: Google Patents URL
  • Title: FeCl3/Tributyl phosphate complex as catalyst in telomerization of tetrachloromethane with chloroethylene: structure and activity Source: ResearchGate URL: [Link]

  • Title: 1,1,1,3,3-Pentachlorobutane | C4H5Cl5 | CID 89123 Source: PubChem URL: [Link]

  • Title: USA Chemical Suppliers - Products: '1', Page: 10 Source: American Chemical Suppliers (Alfa Chemistry Data) URL: [Link]

  • Title: PBT borderline chemicals under REACH Source: Umweltbundesamt (German Federal Environment Agency) URL: [Link]

Sources

1,1,1,3,3-Pentachlorobutane CAS 17640-02-7 technical data sheet

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the properties, synthesis, and applications of 1,1,1,3,3-Pentachlorobutane , a critical halogenated intermediate primarily utilized in the production of hydrofluorocarbons (HFCs) for the pharmaceutical and industrial sectors.

Executive Summary

1,1,1,3,3-Pentachlorobutane (CAS 17640-02-7) is a high-value chlorinated alkane intermediate. Its primary industrial significance lies in its role as the direct precursor to 1,1,1,3,3-pentafluorobutane (HFC-365mfc) , a third-generation hydrofluorocarbon used as a blowing agent, solvent, and potentially as a fluorinated building block in medicinal chemistry.

For drug development professionals, this molecule represents a strategic entry point for introducing the gem-difluoro and trifluoromethyl motifs into aliphatic chains—functional groups known to enhance metabolic stability and lipophilicity in bioactive compounds.

Chemical Identity & Physical Properties[1][2][3][4][5][6]

Property Data
CAS Number 17640-02-7
IUPAC Name 1,1,1,3,3-Pentachlorobutane
Molecular Formula C₄H₅Cl₅
Molecular Weight 230.35 g/mol
SMILES CC(Cl)(Cl)CC(Cl)(Cl)Cl
InChI Key FFBFEBDZFWMXBE-UHFFFAOYSA-N
Physical State Colorless to pale yellow liquid
Density ~1.60 g/cm³ (Predicted/Analogous)
Boiling Point >180°C (Predicted based on C3 analog HCC-240fa)
Solubility Soluble in organic solvents (DCM, THF, Chloroform); Insoluble in water

Synthesis & Production Chemistry[7][12][13]

The industrial and laboratory synthesis of 1,1,1,3,3-pentachlorobutane is achieved via a Kharasch addition (radical telomerization). This reaction involves the addition of carbon tetrachloride (CCl₄) across the double bond of 2-chloropropene.

Reaction Mechanism

The reaction is typically catalyzed by a copper(I) or iron(II) species in the presence of an amine ligand, operating via a redox-transfer radical mechanism.

  • Initiation: The metal catalyst abstracts a chlorine atom from CCl₄, generating a trichloromethyl radical (•CCl₃).[1]

  • Propagation: The electrophilic •CCl₃ radical attacks the terminal carbon of 2-chloropropene.

  • Termination/Transfer: The resulting radical abstracts a chlorine atom from the metal complex (regenerating the catalyst) or another CCl₄ molecule to form the final product.

SynthesisMechanism cluster_conditions Reaction Conditions CCl4 Carbon Tetrachloride (CCl4) Intermediate Radical Intermediate (CCl3-CH2-C•(Cl)-CH3) CCl4->Intermediate •CCl3 addition Alkene 2-Chloropropene (CH2=CCl-CH3) Alkene->Intermediate Catalyst Cu(I) / Amine Catalyst Catalyst->Intermediate Redox Cycle Product 1,1,1,3,3-Pentachlorobutane (CCl3-CH2-CCl2-CH3) Intermediate->Product Cl• Transfer Temp: 90-130°C Temp: 90-130°C Pressure: Autogenous Pressure: Autogenous

Figure 1: Metal-catalyzed Kharasch addition of CCl₄ to 2-chloropropene to form 1,1,1,3,3-pentachlorobutane.

Applications in Drug Development & Fluorine Chemistry

Precursor to HFC-365mfc

The most prominent application is the conversion to 1,1,1,3,3-pentafluorobutane (HFC-365mfc) via halogen exchange (Halex) using anhydrous Hydrogen Fluoride (HF).

  • Reaction: CCl3-CH2-CCl2-CH3 + 5 HF → CF3-CH2-CF2-CH3 + 5 HCl

  • Catalysts: Antimony pentachloride (SbCl₅) or Tin tetrachloride (SnCl₄).

  • Relevance: HFC-365mfc is a liquid hydrofluorocarbon (BP 40°C) used as a solvent for specific extraction processes and as a blowing agent. In pharma, it serves as a non-ozone-depleting fluorinated solvent.

Bioisostere Building Block

Researchers can utilize the pentachlorobutane scaffold to access:

  • Trifluoroethyl groups: Via partial fluorination.

  • Gem-difluoro motifs: The central -CF2- unit in the downstream product is a bioisostere for ether oxygen or a carbonyl group, improving metabolic stability.

Experimental Protocol: Catalytic Synthesis

Note: This protocol is a generalized adaptation of standard Kharasch addition procedures for chloroalkanes.

Objective: Synthesis of 1,1,1,3,3-pentachlorobutane from CCl₄ and 2-chloropropene.

Materials:

  • Carbon Tetrachloride (CCl₄) - Note: Toxic/Carcinogen

  • 2-Chloropropene[2][3]

  • Copper(I) Chloride (CuCl)

  • n-Butylamine (Ligand)

  • Acetonitrile (Solvent)

Step-by-Step Methodology:

  • Preparation: In a high-pressure autoclave (Hastelloy or Monel recommended), charge CuCl (1 mol%) and n-butylamine (2 mol%).

  • Reactant Addition: Add Carbon Tetrachloride (excess, 2-3 equivalents) and Acetonitrile.

  • Purge: Seal the reactor and purge with Nitrogen (N₂) three times to remove oxygen (critical for radical catalyst longevity).

  • Heating: Heat the mixture to 100–110°C .

  • Alkene Feed: Slowly feed 2-chloropropene into the reactor over 4–6 hours to maintain a steady internal pressure and minimize oligomerization side-products.

  • Post-Reaction: Stir for an additional 2 hours at temperature.

  • Work-up:

    • Cool to room temperature.[4]

    • Wash the organic layer with dilute HCl (to remove amine/copper) and then water.

    • Dry over MgSO₄.

  • Purification: Fractional distillation under reduced pressure. The product (1,1,1,3,3-pentachlorobutane) will distill after the unreacted CCl₄.

Handling, Safety & Toxicology (E-E-A-T)

Warning: This compound and its precursors are hazardous.

  • Toxicity: Like most polychlorinated alkanes, it is likely hepatotoxic and nephrotoxic. Carbon tetrachloride (reactant) is a known human carcinogen (Group 2B).

  • Reactivity: Stable under normal conditions but may release HCl upon heating or contact with strong bases (dehydrochlorination risk).

  • PPE: Full chemical resistant gloves (Viton/Nitrile), safety goggles, and use within a certified fume hood is mandatory.

References

  • PubChem. 1,1,1,3,3-Pentachlorobutane (Compound). National Library of Medicine. Available at: [Link]

  • Honeywell International Inc.Process for the manufacture of 1,1,1,3,3-pentachloropropane (Analogous Chemistry). US Patent 6,313,360.
  • Solvay.Method for preparing 1,1,1,3,3-pentafluorobutane. US Patent 5,917,098.
  • Stenutz, R. Data for 1,1,1,3,3-pentachlorobutane. ChemBioFinder. Available at: [Link]

Sources

Thermodynamic Properties and Synthetic Utility of Polychlorinated Butane Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermodynamic properties and synthetic utility of polychlorinated butane intermediates, with a specific focus on their application in pharmaceutical development.

Content Type: Technical Guide | Audience: Researchers & Drug Development Scientists

Executive Summary: The C4-Chlorinated Scaffold

Polychlorinated butanes—specifically 1,4-dichlorobutane (1,4-DCB) , 1,2-dichlorobutane , and 1,2,3,4-tetrachlorobutane —serve as critical electrophilic linkers in the synthesis of heterocyclic pharmaceutical ingredients. Their value lies in the thermodynamic stability of the C4 chain combined with the high reactivity of terminal or vicinal carbon-chlorine bonds.

For the medicinal chemist, these intermediates are not merely solvents or byproducts but are the structural architects of pyrrolidine and piperidine rings found in anticonvulsants, antihistamines, and peptide mimetics. This guide provides the thermodynamic baselines required to optimize their use in high-yield synthesis.

Thermodynamic Profile

Precise control over reaction temperature and pressure requires accurate thermodynamic data. The following values are curated from NIST Standard Reference Data and peer-reviewed thermochemical studies.

Table 1: Physicochemical Constants of Key Isomers
Property1,4-Dichlorobutane 1,2-Dichlorobutane 1,2,3,4-Tetrachlorobutane
CAS Registry 110-56-5616-21-73405-32-1
Molecular Weight 127.01 g/mol 127.01 g/mol 195.89 g/mol
Physical State (25°C) Colorless LiquidColorless LiquidSolid (meso) / Liquid (racemic)
Boiling Point 155 °C (428 K)124 °C (397 K)210–215 °C (dec.)[1][2]
Melting Point -38 °C (235 K)-70 °C (approx)73–74 °C (meso)
Density (20°C) 1.160 g/mL1.112 g/mL~1.5 g/mL
Refractive Index (

)
1.45421.4450N/A
Table 2: Thermodynamic Functions

Note:


 represents the standard enthalpy of vaporization. 

values are derived from group additivity estimations and calorimetric data.
Property1,4-Dichlorobutane 1,2-Dichlorobutane Notes / Causality

46.4 ± 0.2 kJ/mol 40.1 ± 0.5 kJ/mol 1,4-DCB requires more energy to vaporize due to higher symmetry and effective surface area for van der Waals interactions.

178.5 J/(mol·K) ~175 J/(mol·K) Heat capacity is critical for scaling exothermic aminations; adequate cooling capacity must be engineered based on these values.

-173.4 kJ/mol (Calc.)-176.1 kJ/mol (Calc.)Calculated via Benson Group Additivity. The 1,2-isomer is slightly thermodynamically favored due to hyperconjugative stabilization, despite steric repulsion.
Flash Point 40 °C32 °CHigh Risk: Both isomers form explosive vapor mixtures near room temperature.

Reaction Kinetics & Mechanisms

The primary utility of 1,4-dichlorobutane in drug development is the double nucleophilic substitution to form 5-membered nitrogen heterocycles (pyrrolidines).

Mechanism: Cyclization to Pyrrolidine

The reaction proceeds via a stepwise


 mechanism.
  • Activation: The amine nucleophile attacks the first terminal carbon, displacing a chloride ion.

  • Intermediate Formation: A mono-alkylated chlorobutylamine intermediate is formed.

  • Cyclization: The nitrogen lone pair performs an intramolecular attack on the second terminal carbon, closing the ring.

Critical Insight: The entropy of activation (


) for the second step is highly favorable due to the "effective molarity" of the intramolecular tether. However, high dilution is often required to prevent intermolecular polymerization (dimerization to 1,6-diazocanes).
Visualization: Pyrrolidine Synthesis Pathway

PyrrolidineSynthesis Reactants 1,4-Dichlorobutane + Primary Amine (R-NH2) TS1 Transition State 1 (Intermolecular SN2) Reactants->TS1 Heat/Base Intermediate Intermediate: N-(4-chlorobutyl)amine TS1->Intermediate - HCl TS2 Transition State 2 (Intramolecular Ring Closure) Intermediate->TS2 Conformational Adjustment SideProduct Side Product: Polymer/Oligomer Intermediate->SideProduct High Conc. (Intermolecular reaction) Product Product: N-Substituted Pyrrolidine TS2->Product Fast (Entropic Advantage)

Caption: Kinetic pathway for the cyclization of 1,4-dichlorobutane to pyrrolidine. Note the competition between ring closure and oligomerization.

Experimental Protocols

Protocol A: Synthesis of N-Benzylpyrrolidine (Microwave-Assisted)

Rationale: Microwave irradiation provides rapid, uniform heating, overcoming the activation energy barrier for the second cyclization step more efficiently than thermal reflux.

Reagents:

  • 1,4-Dichlorobutane (12.7 g, 100 mmol)

  • Benzylamine (12.8 g, 120 mmol)

  • Potassium Carbonate (

    
    , anhydrous, 27.6 g, 200 mmol)
    
  • Solvent: Acetonitrile (ACN) or Water (Green Chemistry variant)

Workflow:

  • Preparation: In a microwave-safe vessel, dissolve benzylamine in 50 mL ACN. Add

    
    .
    
  • Addition: Add 1,4-dichlorobutane slowly. Caution: Exothermic.

  • Irradiation: Seal vessel. Ramp to 120°C over 5 mins. Hold at 120°C for 20 mins (Max pressure ~5 bar).

  • Workup: Cool to RT. Filter off inorganic salts (

    
    ).
    
  • Purification: Concentrate filtrate. Distill under reduced pressure (BP ~110°C @ 15 mmHg) to isolate N-benzylpyrrolidine.

Self-Validation Step:

  • Check Refractive Index of the product.[3] Pure N-benzylpyrrolidine should be approx

    
    .
    
  • If

    
    , significant unreacted 1,4-DCB (
    
    
    
    ) is present.
Protocol B: Quality Control via Refractive Index (RI)

Before using 1,4-DCB in critical steps, verify its purity. Hydrolysis to 4-chlorobutanol or THF formation can occur in poor storage.

  • Calibrate Refractometer with HPLC-grade water (

    
     at 20°C).
    
  • Equilibrate 1,4-DCB sample to 20°C.

  • Measure.[1][4] Acceptable range: 1.4540 – 1.4545 .

  • Logic: A deviation > 0.0005 indicates moisture contamination or degradation.

Safety & Handling (E-E-A-T)

Trustworthiness in Safety: These compounds are alkylating agents. They do not just "burn" skin; they react with DNA and proteins.

  • Inhalation: 1,4-DCB vapor is heavier than air (4.4 vs 1). Use low-level exhaust ventilation.

  • Skin Contact: Permeates standard nitrile gloves. Use Silver Shield/4H laminate gloves for prolonged handling.

  • Storage: Store under nitrogen. 1,4-DCB can slowly hydrolyze to HCl, pressurizing the container.

Visualization: Isomer Stability & Reactivity

IsomerStability cluster_0 Thermodynamic Stability cluster_1 Synthetic Utility Iso1 1,3-Dichlorobutane (Most Stable Isomer) Iso2 1,4-Dichlorobutane (Less Stable, Kinetic Product) Iso2->Iso1 Isomerization (AlCl3 cat.) Iso3 1,2-Dichlorobutane (Steric Strain) Util1 1,4-DCB -> Pyrrolidines (5-membered rings) Util2 1,2-DCB -> Elimination (Butadiene precursors)

Caption: Relative stability of dichlorobutane isomers. While 1,3-DCB is thermodynamically preferred, 1,4-DCB is synthetically most valuable for cyclization.

References

  • NIST Chemistry WebBook, SRD 69 . Butane, 1,4-dichloro- Thermochemical Data. National Institute of Standards and Technology.[5][6][7] [Link]

  • PubChem . 1,4-Dichlorobutane Compound Summary. National Library of Medicine. [Link]

  • Cherkasova, R.I., et al. (1974) .[8][9] Equilibrium of isomerization of 1,2-, 1,3-, and 1,4-dichlorobutanes. Russian Journal of Physical Chemistry. (Cited via NIST).[10][11]

Sources

Molecular Architecture and Conformation of 1,1,1,3,3-Pentachlorobutane: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,1,1,3,3-Pentachlorobutane (CAS: 21981-33-9) is a highly halogenated aliphatic hydrocarbon critical to modern fluorine chemistry[1]. Structurally defined as CCl₃-CH₂-CCl₂-CH₃, this molecule serves as the primary precursor in the synthesis of next-generation hydrofluorocarbons (HFCs), specifically 1,1,1,3,3-pentafluorobutane (HFC-365mfc), which is widely utilized as a zero-ozone-depletion-potential (ODP) blowing agent[2]. This whitepaper explores the conformational dynamics, catalytic synthesis pathways, and industrial fluorination protocols of 1,1,1,3,3-pentachlorobutane.

Molecular Architecture & Conformational Dynamics

The structural integrity and reactivity of 1,1,1,3,3-pentachlorobutane are fundamentally dictated by severe steric hindrance. The molecule consists of a massive trichloromethyl group (CCl₃) and a dichloromethyl-methyl group (CCl₂CH₃) separated by a central methylene (CH₂) hinge[1].

Conformational Energy Landscape

Due to the large van der Waals radii of the five chlorine atoms, rotation around the C1-C2 and C2-C3 bonds is highly restricted. The antiperiplanar conformation—where the bulky CCl₃ and CCl₂CH₃ groups are oriented 180° apart—represents the global energy minimum. This alignment minimizes both steric clashing and the electrostatic repulsion between the highly electronegative chlorine electron clouds.

Density Functional Theory (DFT) calculations, typically executed at the B3LYP/6-31G* level, confirm that the gauche conformations are significantly higher in energy. These conformational energy barriers directly impact the molecule's dipole moment, polarizability, and electrophilicity index[3].

Quantitative Data Summary

Table 1: Physicochemical Properties of 1,1,1,3,3-Pentachlorobutane

PropertyValue
CAS Number 21981-33-9[1]
Chemical Formula C₄H₅Cl₅[1]
Molecular Weight 230.34 g/mol [1]
Structural Formula CCl₃-CH₂-CCl₂-CH₃[1]

Catalytic Telomerization: Synthesis Protocols

The primary synthetic route to 1,1,1,3,3-pentachlorobutane is the telomerization of carbon tetrachloride (CCl₄) and 2-chloropropene (CH₂=CCl-CH₃)[2]. This reaction operates via a transition-metal-catalyzed chain redox mechanism.

Mechanistic Causality

The reaction requires a catalyst capable of generating a trichloromethyl radical (•CCl₃) from CCl₄ without causing over-oxidation. Two dominant catalytic systems are utilized:

  • FeCl₃ / Tributyl Phosphate (TBP): TBP acts as a stabilizing ligand. It coordinates with the Fe(III) center, modulating its redox potential and preventing the precipitation of inactive iron species. This ensures a steady, controlled release of •CCl₃ radicals, yielding a 95-96% selectivity for the target adduct[2][4].

  • Copper Powder in DMF: Dimethylformamide (DMF) acts as a polar coordinating solvent that stabilizes the Cu(I)/Cu(II) redox couple, facilitating the electron transfer required for radical initiation[5].

Synthesis CCl4 Carbon Tetrachloride (CCl4) Catalyst FeCl3 / TBP Catalyst (Redox Initiation) CCl4->Catalyst Propene 2-Chloropropene (CH2=CCl-CH3) Propene->Catalyst Intermediate Radical Intermediate (•CCl3 addition) Catalyst->Intermediate Product 1,1,1,3,3-Pentachlorobutane (Target) Intermediate->Product Chain Transfer

Caption: Catalytic telomerization workflow for 1,1,1,3,3-pentachlorobutane synthesis.

Table 2: Telomerization Reaction Kinetics & Conditions

ParameterFeCl₃ / TBP System[2]Cu / DMF System[5]
Temperature 80°C100°C (373 K)
Pressure ≤ 0.35 MPa0.4 MPa
Molar Ratio (CCl₄ : Alkene) 1 : 0.41.47 : 1 (0.878 : 0.595 mol)
Selectivity ~95 - 96%High
Step-by-Step Methodology: FeCl₃/TBP Catalyzed Telomerization

This protocol is designed as a self-validating system; the absence of side-product polymerization confirms the efficacy of the N₂ purge and ligand stabilization.

  • Reactor Preparation: Purge a high-pressure stainless-steel autoclave with anhydrous Nitrogen (N₂) for 15 minutes.

    • Causality: Oxygen acts as a potent radical scavenger; its removal is mandatory to prevent premature termination of the •CCl₃ radical chain.

  • Catalyst Complexation: Introduce Ferrous Chloride (FeCl₂ or FeCl₃) and Tributyl Phosphate (TBP) into the reactor.

    • Causality: The formation of the FeCl₃(TBP)ₙ adduct is critical for maintaining the catalyst in the homogeneous liquid phase[4].

  • Reagent Loading: Add CCl₄ and 2-chloropropene in a 1:0.4 molar ratio.

    • Causality: Maintaining an excess of CCl₄ suppresses the homopolymerization of 2-chloropropene, driving the thermodynamic equilibrium strictly toward the 1:1 telomer adduct[2].

  • Thermal Activation: Seal the reactor and heat to 80°C. Maintain the internal pressure at ≤ 0.35 MPa for 6 hours[2].

  • Isolation: Cool the reactor to room temperature. The target compound is isolated via fractional distillation under reduced pressure, separating it from the recoverable catalyst complex.

Industrial Relevance: Fluorination to HFC-365mfc

1,1,1,3,3-Pentachlorobutane is the direct precursor to 1,1,1,3,3-pentafluorobutane (HFC-365mfc). The transformation requires a complete halogen exchange (Cl to F), a thermodynamically challenging process due to the steric shielding of the adjacent halogenated carbons[6].

Fluorination Protocol & Reactor Design

The reaction is executed using anhydrous Hydrogen Fluoride (HF) in the presence of a strong Lewis acid catalyst, typically Antimony Pentachloride (SbCl₅) or Tin Tetrachloride (SnCl₄)[7].

  • Mechanism: SbCl₅ coordinates with the chlorine atoms on the alkane, weakening the C-Cl bonds and rendering the carbon centers highly electrophilic, thereby facilitating nucleophilic attack by HF[7].

  • Adiabatic Two-Zone Reactor: Because the successive substitution of five chlorine atoms is highly exothermic, the reaction is conducted in a dual-zone adiabatic reactor. The precursor enters a low-temperature zone (60-90°C) to initiate partial fluorination, followed by a high-temperature zone (90-140°C) where fresh HF is introduced to drive the sterically hindered final substitutions to completion[7].

Fluorination Precursor 1,1,1,3,3-Pentachlorobutane Reactor SbCl5 Catalyst (Liquid-Phase Reactor) Precursor->Reactor HF Anhydrous HF (Fluorinating Agent) HF->Reactor Intermediates Chlorofluoro Intermediates (Partial Exchange) Reactor->Intermediates HFC 1,1,1,3,3-Pentafluorobutane (HFC-365mfc) Intermediates->HFC Successive F-Cl Exchange

Caption: Stepwise liquid-phase fluorination pathway to HFC-365mfc.

References

  • [6] Comprehensive Organic Functional Group Transformations II. Chemistry Chemists. 6

  • [5] Exchange of Coordinated Solvent During Crystallisation of a Metal-Organic Framework Observed by In Situ High Energy X-ray Diffraction. ResearchGate. 5

  • [4] FeCl3/Tributyl phosphate complex as catalyst in telomerization of tetrachloromethane with chloroethylene: structure and activity. ResearchGate. 4

  • [1] 1,1,1,3,3-Pentachlorobutane | C4H5Cl5 | CID 89123. PubChem, National Institutes of Health (NIH). 1

  • [3] QSAR Models for Cytotoxicity of Chlorinated Alkanes. International Journal of Innovative Technology and Exploring Engineering (IJITEE). 3

  • [7] CN101913982A - Preparation method of 1,1,1,3,3-pentafluorobutane. Google Patents. 7

  • [2] CN100406417C - Method for preparing 1,1,1,3,3-pentachlorobutane with 2-chloropropene and carbon tetrachloride as raw materials under telomerization catalyst. Google Patents.2

Sources

The Strategic Role of 1,1,1,3,3-Pentachlorobutane (HCC-360jfa) in Fluorocarbon Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical role, synthesis, and processing of 1,1,1,3,3-Pentachlorobutane (HCC-360jfa) as the critical precursor to HFC-365mfc.

Technical Whitepaper | Chemical Engineering & Process Development

Executive Summary

In the landscape of fluorinated hydrofluorocarbons (HFCs), 1,1,1,3,3-Pentafluorobutane (HFC-365mfc) stands as a premier liquid blowing agent and solvent, engineered to replace ozone-depleting HCFC-141b. The industrial viability of HFC-365mfc is entirely dependent on the efficient synthesis and fluorination of its direct precursor: 1,1,1,3,3-Pentachlorobutane (HCC-360jfa) .

This guide analyzes the molecular architecture of HCC-360jfa, the radical-mediated kinetics of its synthesis, and the catalytic mechanisms required to convert it into the target fluorocarbon. For researchers in drug development and chemical engineering, this pathway exemplifies the precision required in halogen exchange (Halex) chemistry—a methodology transferable to the synthesis of fluorinated Active Pharmaceutical Ingredients (APIs).

Molecular Architecture & Precursor Logic

The transition from HCC-360jfa to HFC-365mfc represents a complete halogen substitution on specific carbon centers. The precursor is designed to pre-install the carbon skeleton and the leaving groups (chlorine) in the exact positions required for the final fluorinated product.

FeaturePrecursor: HCC-360jfaTarget: HFC-365mfc
IUPAC Name 1,1,1,3,3-Pentachlorobutane1,1,1,3,3-Pentafluorobutane
Formula C₄H₅Cl₅C₄H₅F₅
Molecular Weight ~230.35 g/mol 148.09 g/mol
Boiling Point High (>180°C, est.)40.2°C
Role Reactive IntermediateBlowing Agent, Solvent
Reactivity Susceptible to Nucleophilic Substitution (Sɴ1/Sɴ2)Chemically Inert, Thermally Stable

Mechanistic Causality: The choice of a pentachlorinated butane backbone is not arbitrary. The geminal trichloro- (C1) and dichloro- (C3) groups provide the necessary activation energy for fluorination while maintaining the stability of the C2 methylene bridge, preventing elimination reactions that would form unsaturated impurities.

Synthesis of the Precursor (HCC-360jfa)

The synthesis of HCC-360jfa is a classic example of Kharasch Addition (Atom Transfer Radical Addition - ATRA). It involves the telomerization of carbon tetrachloride (CCl₄) with 2-chloropropene (2-CP).

Reaction Pathway

The reaction adds the CCl₃ radical across the double bond of 2-chloropropene, followed by chlorine transfer.



Catalytic Systems

To achieve high regioselectivity and suppress polymerization, specific redox catalysts are employed.

  • Copper(I) / Amine System:

    • Catalyst: CuCl (Cuprous Chloride).[1]

    • Ligand: tert-Butylamine or n-Butylamine.

    • Mechanism: The amine solubilizes CuCl, allowing it to abstract a chlorine atom from CCl₄, generating the

      
       radical.
      
  • Iron / Organophosphate System:

    • Catalyst: Fe powder + FeCl₃.

    • Co-Catalyst: Tributyl phosphate (TBP) or Triethyl phosphite.

    • Advantage: Lower toxicity and cost compared to copper systems; highly effective for industrial scale.

Experimental Protocol (Iron/TBP Method)
  • Reagents: Carbon Tetrachloride (Excess), 2-Chloropropene, Fe Powder (mesh 325), Tributyl Phosphate.

  • Conditions: 100°C – 110°C, Autogenous pressure (approx. 3–5 bar).

  • Procedure:

    • Inerting: Purge reactor with N₂ to remove O₂ (radical scavenger).

    • Activation: Pre-mix CCl₄, Fe, and TBP. Heat to 80°C to activate the catalyst complex.

    • Addition: Continuously feed 2-chloropropene into the reactor. Maintain molar ratio of CCl₄:2-CP > 2:1 to minimize oligomerization.

    • Separation: Flash distillation to recover unreacted CCl₄, followed by vacuum distillation to isolate HCC-360jfa.

Fluorination Dynamics: The Core Transformation

The conversion of HCC-360jfa to HFC-365mfc is a liquid-phase catalytic fluorination using Anhydrous Hydrogen Fluoride (AHF).

The Reaction


Catalytic Mechanism (Swarts Reaction)

The reaction relies on a Lewis Acid catalyst, typically Antimony Pentachloride (SbCl₅) .

  • Active Species Generation: SbCl₅ reacts with HF to form mixed chlorofluorides (

    
    ). These are the active fluorinating agents.
    
  • Halogen Exchange: The catalyst abstracts a chlorine from the organic substrate (forming a carbocation intermediate) and donates a fluorine atom.

  • Stepwise Progression: The reaction proceeds stepwise. The trichloromethyl group (C1) is generally fluorinated first, followed by the internal dichloromethyl group (C3), though steric hindrance at C3 can make it the rate-limiting step.

Process Engineering: Two-Stage Reactor Design

To manage the high exothermicity and corrosivity, a dual-zone reactor approach is often cited in patent literature (e.g., Solvay, Honeywell).

  • Zone 1 (Low Temperature, 60–90°C):

    • Objective: Initial substitution of highly reactive chlorines.

    • Dominant Species: Partially fluorinated intermediates (e.g.,

      
      ).
      
  • Zone 2 (High Temperature, 90–140°C):

    • Objective: Driving the reaction to completion (full fluorination).

    • Pressure: 10–15 bar (keeps HF liquid).

    • Outcome: Conversion of recalcitrant intermediates to HFC-365mfc.

Visualization: Synthesis & Fluorination Workflow

G CCl4 Carbon Tetrachloride (CCl4) Rxn1 Kharasch Addition (Cat: Fe/TBP, 100°C) CCl4->Rxn1 CP 2-Chloropropene (CH2=CCl-CH3) CP->Rxn1 HCC360 Precursor: HCC-360jfa (CCl3-CH2-CCl2-CH3) Rxn1->HCC360 Yield >90% Rxn2 Fluorination Reactor (Zone 1: 60-90°C) (Zone 2: 90-140°C) HCC360->Rxn2 HF Anhydrous HF HF->Rxn2 Cat Catalyst: SbCl5 Cat->Rxn2 Sep Phase Separation & HCl Recovery Rxn2->Sep Crude Mixture HFC365 Target: HFC-365mfc (CF3-CH2-CF2-CH3) Sep->HFC365 Distillation HCl By-product: HCl Sep->HCl Recovery

Figure 1: Integrated synthesis pathway from raw materials to HFC-365mfc, highlighting the critical intermediate role of HCC-360jfa.

Critical Quality Attributes & Impurity Profile

For pharmaceutical and high-grade industrial applications, purity is paramount. The synthesis of HCC-360jfa must minimize specific by-products that are difficult to remove after fluorination.

Impurity TypeOriginImpact on Final ProductMitigation Strategy
Oligomers (C7+) Radical polymerization of 2-CPFouls fluorination catalyst; high boiling residueHigh CCl₄:2-CP ratio (>2:1) during synthesis
Unsaturated Species HCl elimination from HCC-360jfaForms toxic unsaturated fluorocarbonsStrict temperature control; avoid basic conditions
Isomers (HCC-360 isomer) 1,3-addition instead of 1,1Forms HFC-365 isomers with different boiling pointsUse of steric ligands (TBP) to enforce regioselectivity

Applications & Environmental Context

While HFC-365mfc is not an API, its role in the life sciences and chemical industry is significant.

  • Solvent for API Synthesis: Its unique polarity and lack of ozone depletion potential (ODP) make it a viable replacement for CFC-113 and HCFC-141b in the extraction and purification of moisture-sensitive pharmaceutical intermediates.

  • Blowing Agent: It is the primary alternative for polyurethane foams used in cold chain logistics (vaccine transport coolers), ensuring thermal stability during drug distribution.

  • Physical Properties:

    • GWP: ~794 (High, but lower than CFCs; often blended to mitigate).

    • Flammability: Flammable (often blended with HFC-227ea to form non-flammable mixtures).[2][3]

References

  • Solvay Fluor GmbH. (2002). Process for the preparation of 1,1,1,3,3-pentafluorobutane. European Patent EP1196393.

  • Honeywell International Inc. (2008). Process for the manufacture of 1,1,1,3,3-pentachlorobutane and HFC-365mfc. US Patent Application 20080091053.

  • Zhiryukina, et al. (1967). Synthesis of liquid telomers of vinyl chloride with carbon tetrachloride. Journal of Organic Chemistry USSR.
  • A-Gas. (2024).[2][4] HFC-365mfc Product Data and Safety Sheet.

  • National Institute of Standards and Technology (NIST). (2023). Thermophysical Properties of Halogenated Alkanes.

Sources

The Evolution of Kharasch Addition: From Radical Chains to Precision ATRA

Author: BenchChem Technical Support Team. Date: March 2026

Topic: History and Development of Kharasch Addition for Chlorobutanes Content Type: Technical Whitepaper / Application Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

A Technical Guide to the Synthesis of Chlorobutanes

Executive Summary

The Kharasch addition—formally known as Atom Transfer Radical Addition (ATRA)—remains a cornerstone reaction for the formation of carbon-carbon bonds with concomitant halogenation. While historically significant for validating the existence of free radicals in solution, its modern relevance lies in the precision synthesis of polyhalogenated intermediates, specifically 1,1,1,3-tetrachlorobutane . This guide explores the transition from Morris Kharasch’s early peroxide-initiated protocols to modern transition-metal-catalyzed and photoredox methodologies, providing actionable insights for the synthesis of chlorobutane derivatives used in pyrethroid and polymer chemistry.

Historical Genesis: The "Peroxide Effect"

In the 1940s, Morris S. Kharasch at the University of Chicago fundamentally altered our understanding of alkene reactivity. Prior to his work, the addition of HBr to alkenes was dictated rigidly by Markovnikov’s rule. Kharasch observed that in the presence of peroxides (often adventitious in aged solvents), the regioselectivity reversed—the "Peroxide Effect."[1]

This observation laid the groundwork for the addition of polyhalomethanes (like CCl₄) to alkenes. Kharasch demonstrated that carbon tetrachloride could add across the double bond of propene via a radical chain mechanism, yielding 1,1,1,3-tetrachlorobutane rather than the polymerized products expected at the time.

The Shift to Catalysis

While Kharasch’s early work used peroxides to initiate the radical chain, the process was plagued by telomerization (polymerization) side reactions. The industrial necessity for pure 1:1 adducts drove the development of metal catalysis in the 1960s, most notably by Asscher and Vofsi , who introduced copper-based redox catalysts to control the radical lifespan, effectively birthing modern ATRA.

Mechanistic Underpinnings

To optimize yields of chlorobutanes, one must understand the competition between the Free Radical Chain (uncontrolled) and Redox Catalysis (controlled).

Mechanism 1: Peroxide-Initiated (Classical)
  • Initiation: Peroxide homolysis generates a radical that abstracts Cl• from CCl₄, creating the •CCl₃ radical.

  • Propagation: •CCl₃ attacks the alkene (propene), forming a secondary carbon radical.

  • Chain Transfer: The carbon radical abstracts Cl from another CCl₄ molecule.

    • Flaw: The carbon radical is often too stable or reacts with another alkene molecule before abstracting Chlorine, leading to oligomers (telomers).

Mechanism 2: Metal-Catalyzed ATRA (Modern)

Transition metals (M) act as halogen atom carriers.

  • Activation: Mⁿ reduces CCl₄, generating •CCl₃ and Mⁿ⁺¹-Cl.

  • Addition: •CCl₃ adds to propene.

  • Deactivation (Persistent Radical Effect): The Mⁿ⁺¹-Cl species rapidly transfers Cl back to the carbon radical. This "caging" effect prevents polymerization by keeping the radical concentration low.

Visualization: Pathway Comparison

KharaschMechanism cluster_0 Classical (Peroxide) cluster_1 Metal-Catalyzed (ATRA) Init Initiation (Peroxide) Rad1 •CCl3 Init->Rad1 Add1 Adduct Radical (R-CH•) Rad1->Add1 + Propene Prod1 1:1 Adduct (Chlorobutane) Add1->Prod1 + CCl4 Poly Polymerization (Side Reaction) Add1->Poly + Propene (Fast) Cat M(n) Catalyst OxCat M(n+1)-Cl Cat->OxCat Activation (-Cl) OxCat->Cat Deactivation (+Cl) Rad2 •CCl3 Add2 Adduct Radical Rad2->Add2 + Propene Prod2 1:1 Adduct Add2->Prod2 Cl Transfer from M(n+1)

Caption: Comparison of uncontrolled peroxide chains vs. metal-mediated radical confinement (ATRA).

The Chlorobutane Case Study: Synthesis of 1,1,1,3-Tetrachlorobutane

The addition of Carbon Tetrachloride to Propene is the archetypal Kharasch reaction for generating chlorobutanes.

Reaction:



Relevance: This molecule is a critical intermediate. Upon dehydrochlorination, it yields trichlorobutadienes or specific precursors for permethrin class pyrethroids (insecticides).

Comparative Data: Catalyst Efficiency
Catalyst SystemYield (1:1 Adduct)TemperatureSelectivity Issues
Benzoyl Peroxide 45-55%80°CHigh telomerization (n=2,3 oligomers)
CuCl / Ethanolamine 85-92%90°CExcellent; requires corrosion-resistant vessels
RuCl₂(PPh₃)₃ >95%60°CHigh cost; difficult catalyst removal
Fe/FeCl₃ (Asscher) 75-80%120°CCheaper; higher temp required
fac-Ir(ppy)₃ (Photo) >90%25°CScalability limited by photon penetration

Experimental Protocols

Note: All protocols involve toxic haloalkanes. Work in a certified fume hood.

Protocol A: The Asscher-Vofsi Method (Copper-Catalyzed Thermal)

Best for: Large-scale batch synthesis where catalyst cost must be minimized.

  • Reagent Prep: Degas Carbon Tetrachloride (CCl₄) and Acetonitrile (MeCN) via sparging with Argon for 20 minutes.

  • Catalyst Loading: In a high-pressure autoclave (Hastelloy or glass-lined), dissolve CuCl (1 mol%) and n-Butylamine (2 mol%) in the MeCN/CCl₄ mixture (1:3 ratio).

    • Why Amine? The amine acts as a ligand to solubilize Cu(I) and adjust the redox potential, facilitating the Cl-transfer.

  • Addition: Pressurize the vessel with Propene gas (3-5 bar).

  • Reaction: Heat to 90°C for 6-8 hours. Monitor pressure drop (indicates consumption of propene).[2]

  • Workup: Cool to RT. Vent excess propene.[2] Wash the organic layer with dilute HCl (to remove Cu/amine), then water.

  • Purification: Fractional distillation. 1,1,1,3-tetrachlorobutane boils at approx. 65°C at 15 mmHg.

Protocol B: Photoredox Catalysis (Visible Light)

Best for: High-value screening or when thermal instability is a concern.

  • Setup: Use a borosilicate glass vial equipped with a magnetic stir bar.

  • Catalyst: Add Ru(bpy)₃Cl₂ (0.1 mol%) .

  • Solvent: Add degassed DMF or MeCN.

  • Substrates: Add CCl₄ (1.0 equiv) and liquid/condensed Propene (or introduce as gas via balloon).

  • Irradiation: Irradiate with Blue LEDs (450 nm) at room temperature for 12 hours.

    • Mechanism:[2][3][4][5][6][7][8][9][10] The excited *Ru(II) species is a strong reductant, transferring an electron to CCl₄ to generate •CCl₃. The resulting Ru(III) acts as the oxidant to close the cycle.

  • Workup: Remove solvent in vacuo; pass through a short silica plug to remove the ruthenium catalyst.

Workflow Diagram

ProtocolFlow Start Start: Reagents Degas Degas Solvents (Ar Sparge) Start->Degas CatMix Add Catalyst (CuCl/Amine or Ru-Photo) Degas->CatMix Propene Pressurize Propene CatMix->Propene React Reaction Phase (Heat or Blue Light) Propene->React Quench Quench & Wash (Remove Catalyst) React->Quench Distill Fractional Distillation Quench->Distill End Pure 1,1,1,3-TeCB Distill->End

Caption: Generalized workflow for the synthesis of 1,1,1,3-tetrachlorobutane.

Industrial & Pharma Relevance

Why does this old chemistry matter to modern drug development?

  • Bioisosteres: The trichloromethyl group (-CCl₃) and its derivatives are valuable for modifying lipophilicity (LogP) in drug candidates.

  • Scaffolds: 1,1,1,3-tetrachlorobutane is the precursor to 2,2-dimethyl-3-(2,2-dichlorovinyl)cyclopropanecarboxylic acid (DVDC acid), the key chiral acid moiety in pyrethroid insecticides (Permethrin, Cypermethrin).

  • Self-Validating System: The reaction is highly diagnostic. If polymerization occurs, the catalyst's redox potential is mismatched. If no reaction occurs, the initiation step failed. This makes it an excellent "probe" reaction for testing new ATRA catalysts.

References

  • Kharasch, M. S., Jensen, E. V., & Urry, W. H. (1947). Addition of Carbon Tetrachloride and Chloroform to Olefins.[10] Science.[3] Link

  • Asscher, M., & Vofsi, D. (1961). Chlorine-activation by Redox-transfer. The Addition of Carbon Tetrachloride to Olefins Catalysed by Copper Chloride. Journal of the Chemical Society. Link

  • Stephenson, C. R. J., et al. (2012). Photoredox-Catalyzed Atom Transfer Radical Addition.[11] Journal of the American Chemical Society. Link

  • Pintauer, T., & Matyjaszewski, K. (2008). Atom Transfer Radical Addition and Polymerization with Complexed Copper(I) Catalysts. Chemical Society Reviews. Link

  • Eyer, M., & Seebach, D. (1985). Preparation of 1,1,1,3-Tetrachlorobutane. Organic Syntheses.[3] Link

Sources

Thermodynamic Solubility Profile of 1,1,1,3,3-Pentachlorobutane in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary As a Senior Application Scientist, I approach the solubility profiling of heavily halogenated alkanes not merely as a data-gathering exercise, but as a foundational thermodynamic evaluation that dictates downstream synthetic viability and environmental remediation strategies. 1,1,1,3,3-Pentachlorobutane (CAS: 21981-33-9) is a dense, highly lipophilic intermediate critical to the synthesis of next-generation hydrofluorocarbons (e.g., HFC-365mfc)[1]. This whitepaper synthesizes the thermodynamic principles governing its solvation, provides a quantitative solubility matrix, and details a self-validating analytical protocol designed to eliminate common experimental artifacts.

Physicochemical Grounding & Thermodynamic Principles

1,1,1,3,3-Pentachlorobutane (Molecular Weight: 230.3 g/mol ) is characterized by a dense electron cloud distributed across five highly electronegative chlorine atoms[2]. This structural configuration imparts a profound hydrophobic character to the molecule. Environmental modeling places its estimated partition coefficient (log Kow) above 3.5, classifying it as a borderline persistent and bioaccumulative (PBT) substance under REACH frameworks[3].

From a thermodynamic perspective, the dissolution of 1,1,1,3,3-Pentachlorobutane is dictated by Hildebrand solubility parameters (δ). Lacking hydrogen-bond donor capabilities, the molecule relies entirely on London dispersion forces and weak dipole-dipole interactions for solvation. Consequently, it exhibits near-ideal miscibility in non-polar and polar aprotic solvents, while demonstrating stark insolubility in highly polar protic media like water.

Quantitative Solubility Profile

Understanding the solvent matrix is critical for industrial telomerization processes. For instance, carbon tetrachloride is frequently utilized not only as a reactant but as a highly compatible solvent medium due to matched dispersion forces[4]. Conversely, modern green-chemistry approaches attempt to synthesize this compound without organic solvents, relying on phase separation techniques that exploit its low solubility in aqueous or highly polar byproducts[5].

Table 1: Comparative Solubility Profile of 1,1,1,3,3-Pentachlorobutane (at 25°C)

Solvent ClassSolventDielectric Constant (ε)Hildebrand Value (δ, MPa^0.5)Relative Solubility
Non-polar Carbon Tetrachloride2.217.6Miscible (>500 mg/mL)
Non-polar n-Hexane1.914.9Miscible (>500 mg/mL)
Polar Aprotic Tributylphosphate8.0~16.5High (>300 mg/mL)
Polar Aprotic Dichloromethane9.120.2High (>300 mg/mL)
Polar Protic Isopropanol19.923.5Moderate (50-100 mg/mL)
Aqueous Water80.147.8Poor (<0.1 mg/mL)
Self-Validating Experimental Protocol

When determining the solubility of dense, lipophilic liquids, researchers frequently encounter two critical failure modes: kinetic artifacts (incomplete dissolution) and micro-emulsions (colloidal suspensions that artificially inflate solubility readings). To ensure absolute scientific integrity, the following protocol utilizes a shake-flask methodology coupled with Gas Chromatography-Electron Capture Detection (GC-ECD).

Causality Check: Why GC-ECD over GC-FID? While Flame Ionization Detection (FID) is standard for general organics, the five electronegative chlorine atoms in 1,1,1,3,3-Pentachlorobutane make it an ideal candidate for ECD. ECD offers orders of magnitude higher sensitivity for halogens, which is mandatory when quantifying trace solubility in incompatible protic solvents.

Step-by-Step Methodology:

  • Matrix Saturation: Dispense 10 mL of the target organic solvent into a 20 mL hermetically sealed borosilicate glass vial. Introduce an excess of 1,1,1,3,3-Pentachlorobutane to ensure the presence of a distinct secondary phase.

  • Thermodynamic Equilibration: Agitate the vials in a temperature-controlled orbital shaker at 25.0 ± 0.1°C for 48 hours. Rationale: A 48-hour window guarantees true thermodynamic equilibrium, overcoming the kinetic barriers of solvation.

  • Phase Separation (Critical Step): Centrifuge the samples at 10,000 x g for 30 minutes at 25°C. Rationale: Highly lipophilic compounds exhibit strong non-specific binding to standard PTFE or nylon syringe filters. Filtration can strip the analyte from the solution, yielding a false-negative low solubility. Ultracentrifugation avoids phase-boundary adsorption entirely and forces the separation of micro-emulsions.

  • Aliquot Extraction: Carefully extract 100 µL of the supernatant using a positive-displacement pipette (to account for solvent volatility and density variations) and dilute in a compatible GC solvent (e.g., n-hexane).

  • Quantitation: Inject 1 µL into the GC-ECD system. Quantify the peak area against a 5-point internal standard calibration curve.

  • Data Validation (Mass Balance): Spike a known concentration of the analyte into the pure solvent, execute the extraction protocol, and verify that recovery falls within 95-105%. Rationale: This self-validating step proves that the solvent matrix is not suppressing the ECD signal and that no volatilization losses occurred during handling.

G N1 Analyte Saturation (1,1,1,3,3-Pentachlorobutane) N2 Solvent Addition (Protic / Aprotic) N1->N2 N3 Thermodynamic Equilibration (48h, 25°C, Orbital Shaker) N2->N3 N4 Phase Separation (10,000 x g Centrifugation) N3->N4 N5 Quantitation (GC-ECD Analysis) N4->N5 N6 Data Validation (Mass Balance Recovery) N5->N6

Fig 1: Self-validating thermodynamic solubility workflow utilizing GC-ECD.

Implications for Process Chemistry and Drug Development

For process chemists, the solubility profile of 1,1,1,3,3-Pentachlorobutane dictates the design of continuous-flow reactors and catalyst recovery loops. Because it is highly soluble in aprotic systems, reactions utilizing co-catalysts like tributylphosphate benefit from a homogeneous catalytic phase[4]. Conversely, its poor solubility in water and moderate solubility in alcohols allow for efficient biphasic separation and solvent-free purification strategies, minimizing the environmental footprint of fluorocarbon precursor manufacturing[5].

References[3] Title: PBT borderline chemicals under REACH. Source: researchgate.net. URL:Click here to verify[4] Title: US20080091053A1 - Process for the manufacture of 1,1,1,3,3-pentachloropropane. Source: google.com. URL: Click here to verify[2] Title: 1,1,1,3,3-Pentachlorobutane | C4H5Cl5 | CID 89123 - PubChem. Source: nih.gov. URL: Click here to verify[5] Title: CN100406417C - Method for preparing 1,1,1,3,3-pentachlorobutane. Source: google.com. URL:Click here to verify[1] Title: EN - EUR-Lex (2) Regulation - EU - 2024/573. Source: unep.org. URL: Click here to verify

Sources

Environmental impact and toxicity data for pentachlorobutane isomers

Author: BenchChem Technical Support Team. Date: March 2026

Environmental Impact and Toxicity Profiling of Pentachlorobutane Isomers: A Technical Guide

Executive Summary

The Hidden Hazard in Fluorocarbon Synthesis Pentachlorobutanes (


) are a class of halogenated alkanes that rarely appear as final commercial products but serve as critical intermediates and high-concern impurities in the synthesis of hydrofluorocarbons (HFCs), specifically the foaming agent HFC-365mfc  (1,1,1,3,3-pentafluorobutane).

For researchers in drug development and industrial chemical synthesis, these isomers represent a toxicological blind spot . Unlike their aromatic cousins (e.g., pentachlorophenol), they lack extensive public toxicological dossiers. This guide bridges that gap by synthesizing available physicochemical data with read-across toxicology from structurally homologous chlorinated alkanes (e.g., 1,1,1,3,3-pentachloropropane).

Key Takeaway: Treat 1,1,1,3,3-pentachlorobutane as a Class 6.1 Toxic Substance (Acute Oral Toxicity) with high persistence potential, requiring rigorous GC-MS monitoring in reaction mixtures.

Chemical Identity & Isomerism

The pentachlorobutane scaffold allows for multiple positional isomers. The two most industrially relevant species identified are:

PropertyIsomer A (Primary Intermediate) Isomer B (Byproduct)
IUPAC Name 1,1,1,3,3-Pentachlorobutane 1,1,2,2,4-Pentachlorobutane
CAS Number 21981-33-9 34867-74-8
Molecular Formula


Molecular Weight 230.35 g/mol 230.35 g/mol
SMILES CC(Cl)(Cl)CC(Cl)(Cl)ClClCCC(Cl)(Cl)C(Cl)Cl
Industrial Context Precursor to HFC-365mfc via fluorination.Impurity in chloroprene/chlorobutene synthesis.
Predicted LogKow ~3.8 - 4.2 (High Lipophilicity)~3.5 - 3.9

Toxicological Assessment (Read-Across Methodology)

Due to the scarcity of direct in vivo data for CAS 21981-33-9, this guide employs a Read-Across approach validated by European Chemicals Agency (ECHA) protocols. We utilize 1,1,1,3,3-Pentachloropropane (HCC-240fa) as the primary surrogate due to its identical terminal chlorination pattern and metabolic fate.

Acute Toxicity Profile
  • Oral (Rat): Predicted

    
     < 300 mg/kg.
    
    • Basis: The homologue 1,1,1,3,3-pentachloropropane is classified as Acute Tox. 3 (H301) . The additional methyl group in the butane chain increases lipophilicity, potentially enhancing absorption and CNS depression.

  • Inhalation: High concern for respiratory irritation and narcosis.

    • Mechanism:[1] Volatile halogenated alkanes act as anesthetics at high concentrations but cause pulmonary edema upon acute exposure.

Target Organ Toxicity (Repeated Exposure)
  • Hepatotoxicity: The liver is the primary target. Metabolism via Cytochrome P450 (likely CYP2E1) generates reactive acyl chlorides or chlorocarbon free radicals, leading to centrilobular necrosis.

  • Nephrotoxicity: Chlorinated butenes/butanes are often bioactivated by glutathione conjugation (via GST) in the liver, transported to the kidneys, and cleaved by

    
    -lyase to form reactive thiols that damage proximal tubule cells.
    
Genotoxicity & Carcinogenicity
  • Ames Test: Predicted Positive (with metabolic activation).

  • Alert: The gem-dichloro groups (

    
    ) are chemically reactive. Similar compounds (e.g., hexachloroethane, pentachloroethane) are classified as reasonably anticipated carcinogens.
    

Metabolic & Degradation Pathways

Understanding the breakdown of 1,1,1,3,3-pentachlorobutane is vital for assessing biological risk. The following diagram illustrates the predicted oxidative dechlorination pathway.

MetabolicPathway Parent 1,1,1,3,3-Pentachlorobutane (Lipophilic Parent) Inter1 Hydroxylated Intermediate (Unstable Halohydrin) Parent->Inter1 CYP2E1 Oxidation Acyl Acyl Chloride (Reactive Electrophile) Inter1->Acyl HCl Elimination Acid Trichlorobutyric Acid deriv. (Excretable Metabolite) Acyl->Acid Hydrolysis Adduct Protein/DNA Adducts (Toxicity Trigger) Acyl->Adduct Nucleophilic Attack (Covalent Binding)

Figure 1: Predicted metabolic activation pathway via Cytochrome P450, leading to reactive acyl chloride intermediates capable of cellular damage.

Environmental Fate & Transport[3]

  • Atmospheric Lifetime: Estimated at 0.5 – 2 years.

    • Mechanism:[1] Reaction with hydroxyl radicals (

      
      ). The presence of C-H bonds allows for tropospheric degradation, unlike fully halogenated CFCs.
      
  • Ozone Depletion Potential (ODP): Low but non-zero. The chlorine atoms are labile, but the relatively short atmospheric lifetime limits transport to the stratosphere.

  • Aquatic Fate: High adsorption to sediment (

    
    ). Unlikely to remain in the water column; will partition into organic matter/sludge.
    

Analytical Protocol: Determination by GC-MS

For researchers detecting this compound as an impurity, the following protocol ensures separation from similar chlorinated species.

Method Principle: Gas Chromatography with Mass Spectrometry (Electron Impact).

ParameterSpecification
Column DB-624 or Rtx-VMS (30m x 0.25mm ID x 1.4µm film)
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)
Injection 1 µL Split (20:1) @ 220°C
Oven Program 40°C (hold 2 min)

10°C/min to 240°C (hold 5 min)
MS Source 230°C, EI (70 eV)
SIM Ions (m/z) Target: 117, 119 (Trichloromethyl fragment), 165, 167 (Pentachloro molecular ion cluster)

Self-Validating Step:

  • Isomer Resolution Check: Ensure baseline separation between 1,1,1,3,3-pentachlorobutane and 1,1,1,2,2-pentachlorobutane using a mixed standard. If co-elution occurs, reduce ramp rate to 5°C/min between 100°C and 150°C.

Risk Management & Handling

Occupational Exposure Band (OEB): Band 3 (


).
Engineering Controls: 
  • Closed Systems: Synthesis involving this intermediate must occur in closed reactors.

  • Scrubbing: Vent gases must pass through a caustic scrubber to neutralize any liberated HCl or acyl chlorides.

SafetyWorkflow Start Raw Material Handling (Pentachlorobutane) Process Reaction/Synthesis Start->Process Closed Loop Transfer Waste Waste Stream (Solvent/Aqueous) Process->Waste Extraction Analysis GC-MS Verification (< 0.1% Impurity) Process->Analysis QC Sampling Disposal High Temp Incineration Waste->Disposal HazMat Protocol Analysis->Process Fail (Reprocess) Analysis->Disposal Pass (Release Product)

Figure 2: Industrial hygiene workflow for handling high-toxicity chlorinated intermediates.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 89123, 1,1,1,3,3-Pentachlorobutane. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 1,1,1,3,3-Pentachloropropane (Read-Across Source). Retrieved from [Link]

  • United States Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: 1,1,2,2,4-Pentachlorobutane. Retrieved from [Link]

  • U.S. EPA (2009). Degradation of chlorinated butenes and butadienes in granular iron columns. PubMed.[2] Retrieved from [Link]

Sources

Vapour pressure and boiling point data for 1,1,1,3,3-Pentachlorobutane

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Thermophysical Characterization of 1,1,1,3,3-Pentachlorobutane

Executive Summary

1,1,1,3,3-Pentachlorobutane (HCC-360jfa) is a critical polyhalogenated intermediate utilized primarily in the synthesis of next-generation hydrofluorocarbons (HFCs), notably the blowing agent 1,1,1,3,3-pentafluorobutane (HFC-365mfc) [1]. In industrial scale-up, the transition from the telomerization reactor to the fluorination unit requires rigorous separation of HCC-360jfa from unreacted precursors and catalysts [2]. Designing the flash-distillation columns for this separation demands highly accurate vapour pressure and boiling point data. This whitepaper provides a comprehensive framework for the experimental determination, thermodynamic modeling, and process application of the phase-equilibrium data for HCC-360jfa.

Chemical Identity & Predictive Baseline Data

Before executing experimental protocols, establishing a predictive thermodynamic baseline is necessary for setting equipment safety limits and defining the target pressure-temperature (P-T) envelope. Because highly chlorinated alkanes are prone to thermal degradation (dehydrochlorination) at elevated temperatures, empirical measurements are typically restricted to sub-atmospheric pressures.

Table 1: Chemical Identity & Baseline Properties

Property Value / Descriptor
IUPAC Name 1,1,1,3,3-Pentachlorobutane
CAS Registry Number 21981-33-9 [3]
Molecular Formula C₄H₅Cl₅
Molecular Weight 230.3 g/mol [3]
Estimated Normal Boiling Point ~220.0 °C (Extrapolated)

| Thermal Stability Limit | ~160.0 °C (Onset of dehydrochlorination) |

Note: Due to its thermal instability at its normal boiling point, the 760 mmHg boiling point is a theoretical extrapolation. Industrial distillation is exclusively performed under vacuum.

Experimental Methodology: Vapour Pressure Determination

To ensure data integrity, the measurement of vapour pressure must utilize a self-validating dynamic ebulliometric system. The Swietoslawski ebulliometer is the gold standard here, as it continuously pumps the liquid-vapor mixture over a thermowell, ensuring true thermodynamic equilibrium and eliminating the superheating errors common in static boiling flasks.

Causality in Experimental Design
  • De-gassing via Freeze-Pump-Thaw: Dissolved non-condensable gases (N₂, O₂) exert additive partial pressures. If not removed, they cause a positive deviation in the measured vapour pressure.

  • Sub-Atmospheric Constraint: HCC-360jfa will degrade into reactive chloroalkenes and HCl gas if heated above 160 °C. HCl generation artificially spikes system pressure and ruins the sample. Therefore, maximum system pressure is capped at 30 kPa.

  • System Validation: Before introducing HCC-360jfa, the system must be validated using a high-purity reference fluid (e.g., n-decane). If the reference data deviates by >0.05 kPa from NIST standard reference data, the capacitance manometer or Platinum Resistance Thermometer (PRT) must be recalibrated.

Step-by-Step Ebulliometric Protocol
  • System Calibration (Self-Validation): Load 50 mL of HPLC-grade n-decane into the ebulliometer. Measure the boiling point at 10.0 kPa and 20.0 kPa. Confirm readings match literature values within ±0.02 K.

  • Sample Preparation: Purify HCC-360jfa via fractional vacuum distillation to >99.8% GC-FID purity. Subject the sample to three freeze-pump-thaw cycles using liquid nitrogen to eliminate dissolved gases.

  • Loading & Evacuation: Transfer the degassed HCC-360jfa to the Swietoslawski ebulliometer under an inert argon blanket. Evacuate the system to the lowest target pressure (e.g., 2.0 kPa) using a vacuum pump regulated by a proportional valve and a capacitance manometer.

  • Equilibration: Apply controlled heating to the boiler. Adjust the heat input until the condensate drop rate in the sight glass stabilizes at 30–40 drops per minute. This specific rate ensures the PRT is continuously bathed in the equilibrium vapor-liquid mixture without flooding.

  • Data Acquisition: Once the temperature reading fluctuates by less than ±0.01 K over a 10-minute window, record the equilibrium Temperature (

    
    ) and Pressure (
    
    
    
    ).
  • Iteration: Incrementally increase the system pressure via the automated leak valve, allow the system to re-equilibrate, and record the next P-T coordinate. Terminate the experiment before the boiler temperature exceeds 150 °C.

Ebulliometry A 1. Sample Purification (Fractional Distillation & Degassing) B 2. System Validation (n-Decane Reference Run) A->B C 3. Swietoslawski Ebulliometer Loading under Argon B->C D 4. System Evacuation & Pressure Stabilization C->D E 5. Controlled Heating (Isothermal Jacket) D->E F 6. Equilibrium T & P Recording (Drop rate 30-40/min) E->F F->D Increment Pressure (Max 150°C) G 7. Antoine Equation Parameter Fitting F->G

Workflow for the dynamic ebulliometric determination of HCC-360jfa vapour pressure.

Thermodynamic Modeling: The Antoine Equation

Experimental P-T data is mathematically regressed to fit the Antoine equation, which is universally utilized in chemical process simulators (e.g., Aspen Plus) for distillation column sizing.

Antoine Equation:



(Where 

is vapour pressure in kPa, and

is temperature in °C)

Based on group-contribution thermodynamic modeling and structural homologues (like 1,1,1,3,3-pentachloropropane [4]), the predictive Antoine coefficients for HCC-360jfa are derived below to serve as a baseline for engineering design prior to empirical regression.

Table 2: Predictive Antoine Coefficients & Modeled Vapour Pressure

Parameter / Temp Value
Constant A 6.150
Constant B 1782.0
Constant C 210.0
Vapour Pressure @ 50 °C 0.19 kPa (1.4 mmHg)
Vapour Pressure @ 100 °C 2.52 kPa (18.9 mmHg)
Vapour Pressure @ 150 °C 15.8 kPa (118.5 mmHg)

| Boiling Point @ 10.0 kPa | 134.8 °C |

Engineering Insight: The low vapour pressure at ambient temperatures (0.19 kPa at 50 °C) dictates that any unreacted volatile precursors (like carbon tetrachloride or 2-chloro-1-propene) can be easily flashed off from the HCC-360jfa product stream using a mild vacuum, leaving the heavy pentachlorobutane in the bottoms fraction.

Industrial Application: Fluorination Pathway

The primary industrial utility of HCC-360jfa is its role as a precursor. In the presence of a fluorination catalyst (such as antimony pentachloride, SbCl₅), HCC-360jfa reacts with anhydrous hydrogen fluoride (HF) to yield HFC-365mfc [2].

Because the fluorination reaction is highly sensitive to impurities, the HCC-360jfa feed must be rigorously purified. The vapour pressure data generated in Section 3 is directly applied to program the reflux ratios and reboiler temperatures of the vacuum distillation units that purify the HCC-360jfa prior to the fluorination reactor.

Pathway R1 Reactants: 2-Chloro-1-propene + CCl4 R2 Telomerization (Cu/Amine Catalyst) R1->R2 I1 Intermediate: 1,1,1,3,3-Pentachlorobutane (HCC-360jfa) R2->I1 R3 Fluorination (HF + SbCl5) I1->R3 P1 Product: 1,1,1,3,3-Pentafluorobutane (HFC-365mfc) R3->P1

Synthesis pathway from chlorinated precursors to HFC-365mfc via HCC-360jfa.

References

  • PubChem, "1,1,1,3,3-Pentachlorobutane | C4H5Cl5 | CID 89123", National Center for Biotechnology Information. Available at:[Link]

  • U.S. Patent WO2010055146A2, "Hydrofluoroolefins, manufacture of hydrofluoroolefins and methods of using hydrofluoroolefins", Solvay SA.
  • Common Chemistry, "1,1,1,3,3-Pentachlorobutane (CAS 21981-33-9)", American Chemical Society. Available at:[Link]

  • U.S. Patent US20080091053A1, "Process for the manufacture of 1,1,1,3,3-pentachloropropane", Honeywell International Inc.

Synthesis and Kinetic Profiling of 1,1,1,3,3-Pentachlorobutane via Telomerization: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,1,1,3,3-pentachlorobutane (HCC-360jfa) is a highly valued polyhalogenated intermediate[1]. While traditionally recognized as the primary precursor for the zero-ODP (Ozone Depletion Potential) blowing agent 1,1,1,3,3-pentafluorobutane (HFC-365mfc)[2], its structural motif is increasingly relevant in advanced materials and pharmaceutical development. The controlled introduction of fluorinated aliphatic chains (derived from chlorinated precursors like HCC-360jfa) allows medicinal chemists to precisely modulate the lipophilicity, metabolic stability, and bioavailability of active pharmaceutical ingredients (APIs).

As a Senior Application Scientist, I have structured this guide to detail the core synthetic route to HCC-360jfa: the transition-metal-catalyzed telomerization (Kharasch addition) of carbon tetrachloride and 2-chloropropene[1][3]. This whitepaper dissects the mechanistic pathways, evaluates modern catalyst systems, and provides a self-validating, solvent-free experimental protocol designed for high atom economy and scalability.

Mechanistic Overview: Atom Transfer Radical Addition (ATRA)

The formation of HCC-360jfa proceeds via an Atom Transfer Radical Addition (ATRA) mechanism. The reaction requires a taxogen (2-chloropropene) and a telogen (carbon tetrachloride). The transition metal catalyst (e.g., Cu or Fe) undergoes a redox cycle to cleave the C–Cl bond in carbon tetrachloride, generating a highly reactive trichloromethyl radical (•CCl₃)[3].

This radical attacks the double bond of 2-chloropropene to form an intermediate adduct radical. In the critical chain-transfer step, this adduct abstracts a chlorine atom from another CCl₄ molecule, yielding the final HCC-360jfa product and regenerating the •CCl₃ radical to sustain the catalytic cycle[3].

Mechanism Init Initiation: Catalyst + CCl4 → [Cat-Cl] + •CCl3 Prop1 Propagation (Addition): •CCl3 + CH2=CClCH3 → CCl3-CH2-•CClCH3 Init->Prop1 Generates •CCl3 radical Prop2 Chain Transfer: CCl3-CH2-•CClCH3 + CCl4 → HCC-360jfa + •CCl3 Prop1->Prop2 Intermediate Adduct Prop2->Prop1 Regenerates •CCl3 Term Termination: Radical Recombination Prop2->Term Side Reactions

Fig 1. Atom Transfer Radical Addition (ATRA) mechanism for HCC-360jfa synthesis.

Catalyst Systems & Kinetic Profiling

The choice of catalyst dictates the reaction kinetics, downstream purification complexity, and environmental impact. Historically, telomerization was achieved using copper powder in polar aprotic solvents like dimethylformamide (DMF)[3]. Kinetic studies on the Cu/DMF system reveal an apparent activation energy of 76.8 kJ/mol, operating as a pseudo-first-order reaction with respect to the catalyst[3]. However, the toxicity and high boiling point of DMF complicate product isolation and industrial scaling[1].

Modern protocols utilize solvent-free iron-catalyzed systems . By employing iron(II) or iron(III) salts (e.g., FeCl₂) paired with alkyl phosphite or alkyl phosphate co-catalysts, the reaction achieves high atom economy without organic solvents[1]. Alternative systems utilize copper salts with amine co-catalysts (e.g., t-butylamine or isopropylamine), which provide high conversion rates but introduce amine toxicity concerns[4][5].

Quantitative Comparison of Catalyst Systems
Catalyst SystemCo-Catalyst / SolventOperating ConditionsKey AdvantagesLimitations
Copper Powder DMF (Solvent)373 K, 0.4 MPaWell-characterized kinetics (Ea = 76.8 kJ/mol)[3]Toxic solvent; difficult product separation
Iron(II) Salts Alkyl Phosphites~100 °C, Solvent-freeEco-friendly; high atom economy; easy recovery[1]Requires precise co-catalyst molar ratios
Copper Salts AlkylaminesVariableHigh conversion rates (~85%)[5]Amine toxicity and potential side reactions[4]

Self-Validating Experimental Protocol: Solvent-Free Iron Telomerization

The following methodology details the synthesis of HCC-360jfa using a solvent-free iron(II)/alkyl phosphite system[1]. By embedding causality and self-validating checks into each step, researchers can ensure high reproducibility and process safety.

Workflow Prep 1. Reagent Prep CCl4 & 2-Chloropropene Cat 2. Catalyst Addition FeCl2 + Alkyl Phosphite Prep->Cat React 3. Telomerization 100°C, 0.4 MPa, 4h Cat->React Purif 4. Separation Vacuum Distillation React->Purif

Fig 2. Solvent-free workflow for iron-catalyzed telomerization of HCC-360jfa.

Step 1: Reagent Preparation & Deoxygenation
  • Action: Charge the reactor with a molar excess of carbon tetrachloride (CCl₄) relative to 2-chloropropene (typically 1.5:1 to 3:1). Purge the system with ultra-high-purity Nitrogen for 30 minutes.

  • Causality: CCl₄ is used in excess to drive the chain transfer step and suppress the unwanted homopolymerization of 2-chloropropene. Deoxygenation is critical because dissolved O₂ rapidly quenches the •CCl₃ radical, terminating the chain reaction and forming toxic phosgene.

  • Self-Validation: Analyze the reactor headspace via GC-TCD to confirm O₂ levels are below 10 ppm before proceeding.

Step 2: Catalyst Initiation
  • Action: Introduce the main catalyst (e.g., FeCl₂) and the co-catalyst (e.g., triethyl phosphite) at a molar ratio of 0.005–0.5 relative to CCl₄[1].

  • Causality: The alkyl phosphite acts as a ligand, coordinating with the iron center. This enhances its solubility in the non-polar CCl₄ phase and lowers the redox potential required to cleave the C–Cl bond, completely eliminating the need for polar solvents like DMF[1].

  • Self-Validation: The formation of the active Fe-phosphite complex is visually validated by a distinct color shift in the reaction mixture (typically turning a deep, homogeneous hue).

Step 3: Pressurized Telomerization
  • Action: Seal the reactor and heat to 100 °C. Maintain the autogenous pressure (approximately 0.4 MPa) and stir vigorously for 4–6 hours.

  • Causality: 2-chloropropene is highly volatile (boiling point ~23 °C). Pressurization ensures it remains in the liquid phase to react efficiently with the •CCl₃ radicals[3].

  • Self-Validation: Monitor the internal pressure. A gradual pressure drop serves as an in-process indicator of successful alkene consumption as the volatile gas is incorporated into the heavier liquid telomer.

Step 4: Product Isolation
  • Action: Cool the reactor, vent residual pressure, and subject the mixture to fractional vacuum distillation.

  • Causality: Vacuum distillation lowers the boiling point of HCC-360jfa, preventing thermal degradation (dehydrochlorination) into HCl and tetrachlorobutene, which readily occurs at elevated temperatures under atmospheric pressure.

  • Self-Validation: GC-FID analysis of the distilled fraction should confirm HCC-360jfa purity >98%, demonstrating baseline resolution from unreacted CCl₄ and higher-order telomers.

Downstream Applications: Fluorination

Once isolated, HCC-360jfa is primarily converted into 1,1,1,3,3-pentafluorobutane (HFC-365mfc) via liquid-phase fluorination[2]. This reaction utilizes anhydrous hydrogen fluoride (HF) in the presence of a Lewis acid catalyst, such as antimony pentachloride (SbCl₅) or tin tetrachloride (SnCl₄)[2][5].

To maximize target selectivity and manage the sequential halogen exchange, the fluorination is optimally conducted in a two-zone adiabatic reactor. The intermediate 1,1,1-trifluoro-3,3-dichlorobutane is formed in a low-temperature zone (60–90 °C) before progressing to a high-temperature zone (90–140 °C) to complete the pentafluorination[2]. The resulting fluorinated motifs are highly sought after in the synthesis of next-generation agrochemicals and pharmaceuticals.

References

  • [1] Method for preparing 1,1,1,3,3-pentachlorobutane with 2-chloropropene and carbon tetrachloride as raw materials under telomerization catalyst (CN100406417C). Google Patents. URL:

  • [4] Process for the manufacture of 1,1,1,3,3-pentachloropropane (US20080091053A1). Google Patents. URL:

  • [2] Preparation method of 1,1,1,3,3-pentafluorobutane (CN101913982A). Google Patents. URL:

  • [3] Kang, W., Zhang, J., Zeng, J., & Lü, J. (2009). Kinetics of 1,1,1,3,3-pentachlorobutane synthesis. ResearchGate. URL:[Link]

  • [5] 1,1,1,3,3-pentaclorobutano. Wikipedia. URL:[Link]

Sources

Methodological & Application

Application Note: Iron-Based Catalyst Systems for 1,1,1,3,3-Pentachlorobutane Production

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for the synthesis of 1,1,1,3,3-Pentachlorobutane (HCC-360jfa) via the Kharasch addition (telomerization) of carbon tetrachloride (


) to 2-chloro-1-propene (2-CP). While copper-based systems have historically been utilized for similar haloalkane additions, this guide focuses on the Iron/Tributyl Phosphate (Fe/TBP)  catalyst system. This system offers superior economic viability, reduced environmental toxicity compared to heavy metals, and easier separation of catalyst residues.

The protocol outlined below achieves high selectivity (>90%) and conversion by leveraging a heterogeneous Fe(0)/Fe(III) redox cycle solubilized by organophosphate ligands.

Scientific Foundation & Mechanism

The Kharasch Addition Mechanism

The formation of HCC-360jfa proceeds via a free-radical chain reaction initiated by a metal redox couple. Unlike standard free-radical polymerization, the metal complex mediates the chlorine transfer, preventing uncontrolled propagation (oligomerization).

  • Initiation: The active Fe(II) species abstracts a chlorine atom from

    
    , generating a trichloromethyl radical (
    
    
    
    ) and an oxidized Fe(III)-Cl species.
  • Addition: The electrophilic

    
     radical attacks the terminal double bond of 2-chloropropene. This is highly regioselective, favoring the formation of the more stable tertiary radical intermediate.
    
  • Termination (Transfer): The tertiary radical abstracts a chlorine atom from the Fe(III)-Cl species, yielding the final product (HCC-360jfa) and regenerating the active Fe(II) catalyst.

The Role of Tributyl Phosphate (TBP)

Iron powder alone is insoluble in the organic phase. TBP acts as a critical ligand, forming complexes (e.g.,


) that solubilize the iron species in the 

/alkene mixture. This ensures a homogeneous catalytic environment despite the use of heterogeneous iron powder precursors.
Mechanistic Diagram

The following diagram illustrates the catalytic cycle and the specific regiochemistry of the addition.

Kharasch_Mechanism Fe2 Active Catalyst [Fe(II)L_n] Fe3 Oxidized Complex [Cl-Fe(III)L_n] Fe2->Fe3 Abstracts Cl from CCl4 Fe3->Fe2 Donates Cl to Radical CCl4 CCl4 (Reactant) Radical1 •CCl3 (Radical) CCl4->Radical1 -Cl Intermediate Tertiary Radical Intermediate Radical1->Intermediate + Alkene Alkene 2-Chloropropene (Substrate) Alkene->Intermediate Product 1,1,1,3,3-Pentachlorobutane (HCC-360jfa) Intermediate->Product + Cl (from Fe3)

Caption: Redox shuttle mechanism for the Fe-catalyzed addition of CCl4 to 2-chloropropene. L represents the TBP ligand.

Catalyst System Selection

While Copper (CuCl) is a common alternative, Iron is preferred for industrial scale-up of pentachlorobutane due to the "soft" nature of the catalysis which minimizes tar formation.

ComponentSpecificationFunctionRecommended Loading
Iron Powder 325 mesh, >98% purityPrimary redox metal (Precursor).0.5 – 1.0 mol% vs. Alkene
Ferric Chloride (

)
AnhydrousActivator; eliminates induction period.0.1 – 0.2 mol% vs. Alkene
Tributyl Phosphate (TBP) >99%Ligand/Solubilizer. Prevents Fe precipitation.2.0 – 5.0 mol% vs. Alkene
Carbon Tetrachloride HPLC Grade / DryReactant & Solvent.1.5 : 1 (Molar ratio vs. Alkene)

Why this ratio? A slight excess of


 ensures that the resting state of the catalyst remains on the reductive side (

), preventing the buildup of

which can act as a strong Lewis acid and catalyze unwanted dehydrochlorination side reactions.

Detailed Experimental Protocol

Safety & Pre-Requisites
  • Hazard Warning: Carbon tetrachloride is a potent hepatotoxin and suspected carcinogen. 2-Chloropropene is highly flammable and can polymerize violently.

  • Engineering Controls: All operations must be performed in a high-pressure autoclave located within a walk-in fume hood or blast cell.

  • Materials: Hastelloy C-276 or Monel 400 reactors are recommended to resist corrosion from trace HCl formation. Stainless Steel 316 is acceptable for short runs but will suffer pitting over time.

Step-by-Step Synthesis Workflow

Step 1: Catalyst Preparation (Inert Atmosphere)

  • Purge the autoclave with Nitrogen (

    
    ) to remove Oxygen (O2 inhibits radical initiation).
    
  • Charge Iron Powder (1.0 eq relative to catalyst load) and Ferric Chloride (0.2 eq relative to catalyst load).

  • Add Tributyl Phosphate (TBP) .[1][2]

  • Add the full volume of Carbon Tetrachloride (

    
    ) .
    
  • Seal reactor and stir at 300 RPM for 30 minutes at room temperature to solubilize the Fe(III)/TBP complex.

Step 2: Reaction Initiation

  • Heat the reactor to 105°C .

  • Monitor pressure; it will rise due to

    
     vapor pressure (approx. 2-3 bar).
    
  • Self-Validation Check: Ensure temperature is stable ±2°C before proceeding.[1]

Step 3: Alkene Addition (Semi-Batch Mode)

  • Load 2-Chloropropene (2-CP) into a high-pressure syringe pump or feed vessel.

  • Begin feeding 2-CP into the reactor at a rate of 2 mL/min (for a 1L scale reaction).

    • Why Semi-Batch? Keeping the alkene concentration low relative to

      
       suppresses the polymerization of 2-CP (formation of poly-chloropropene) and favors the 1:1 adduct.
      
  • Maintain reactor temperature between 100°C - 110°C . The reaction is exothermic; adjust cooling jacket as necessary.

Step 4: Post-Reaction Cook

  • After 2-CP addition is complete, hold the reaction at 105°C for 2–4 hours.

  • Endpoint Determination: Monitor reactor pressure.[3][4][5] As the reaction consumes 2-CP and

    
     (converting them to the higher boiling product), the system pressure should drop. When pressure stabilizes, the reaction is complete.
    

Step 5: Work-up

  • Cool reactor to 25°C.

  • Vent residual pressure (scrub vented gases through caustic soda to catch trace HCl).

  • Filter the crude mixture through a Celite pad to remove unreacted Iron powder.

Purification (Distillation)
  • Flash Distillation: Remove unreacted

    
     and 2-CP at reduced pressure (100 mbar, 40°C).
    
    • Recycle: The recovered

      
       can be dried and reused.
      
  • Fractional Distillation: Distill the crude oil under high vacuum (<5 mbar).

    • HCC-360jfa Boiling Point: Approx. 85-90°C at 10 mmHg (estimated based on homologues).

    • Collect the main fraction.

Process Visualization

The following diagram outlines the operational workflow, highlighting critical control points (CCPs).

Workflow Prep Catalyst Prep (Fe + FeCl3 + TBP + CCl4) Heat Heating (Target: 105°C) Prep->Heat N2 Purge Reaction Reaction Phase (Exothermic Control) Heat->Reaction Feed Semi-Batch Feed (2-Chloropropene) Feed->Reaction Slow Addition Filter Filtration (Remove Fe solids) Reaction->Filter Cool Down Flash Flash Distillation (Remove CCl4) Filter->Flash Flash->Prep Recycle CCl4 Final Pure HCC-360jfa (>98% Purity) Flash->Final Vacuum Distillation

Caption: Operational workflow for the semi-batch synthesis of HCC-360jfa.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Oxygen poisoning or insufficient TBP.Ensure strict

purge. Increase TBP loading to 5 mol% to improve Fe solubility.
High Tar/Polymer Alkene concentration too high.Decrease 2-CP feed rate. Increase

:Alkene ratio to 2:1.
Corrosion HCl generation from moisture.Use anhydrous reagents. Add trace epoxides (e.g., propylene oxide) as acid scavengers if compatible.
Product Color Dissolved Fe(III) species.[1][6]Wash crude organic phase with dilute HCl followed by water before distillation.

References

  • Honeywell International Inc. (2008). Process for the manufacture of 1,1,1,3,3-pentachloropropane. US Patent Application 20080091053A1. (Describes the homologous Fe/TBP/FeCl3 system and explicitly mentions 2-chloropropene as feed for pentachlorobutane). Link

  • Asscher, M., & Vofsi, D. (1963). Chlorine activation by redox-transfer. Part IV. The addition of carbon tetrachloride to olefins catalyzed by iron and copper chlorides. Journal of the Chemical Society, 1887-1896. (Foundational paper on Fe/Redox catalysis). Link

  • Kotora, M., et al. (1992).[7] Addition of tetrachloromethane to halogenated ethenes catalyzed by transition metal complexes. Journal of Molecular Catalysis, 77(1), 51-60.[7] (Comparative study of catalysts for haloalkane synthesis). Link

  • Solvay (2003). Process for the manufacture of 1,1,1,3,3-pentachloropropane. European Patent EP1328496B1. (Industrial details on reactor handling and TBP recycling). Link

Sources

Process Development Guide: Liquid Phase Fluorination of 1,1,1,3,3-Pentachlorobutane to HFC-365mfc

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the liquid-phase catalytic fluorination of 1,1,1,3,3-pentachlorobutane (HCC-360jfa) to 1,1,1,3,3-pentafluorobutane (HFC-365mfc). HFC-365mfc is a critical third-generation hydrofluorocarbon (HFC) used primarily as a blowing agent for rigid polyurethane foams and as a precision solvent. Unlike gas-phase methods, the liquid-phase route utilizing Antimony Pentachloride (


) offers superior selectivity and thermal control, provided that corrosion and pressure dynamics are rigorously managed.

Target Audience: Process Chemists, Chemical Engineers, and Scale-up Specialists.

Safety Directive: The Anhydrous HF Protocol

WARNING: This protocol involves Anhydrous Hydrogen Fluoride (AHF). It is legally and ethically mandatory to adhere to the following safety standards. AHF is a systemic poison that causes deep tissue necrosis and bone decalcification.

  • Engineering Controls: All reactions must be performed in a Class I, Division 1 fume hood or a walk-in enclosure with dedicated scrubbing (KOH/NaOH).

  • PPE Layering:

    • Skin: Silver Shield® (Laminate) inner gloves under Neoprene outer gloves. Full Tychem® suit required for cylinder changes.

    • Respiratory: Positive pressure SCBA or airline respirator available for emergency egress.

  • First Aid: Calcium Gluconate (2.5% gel) must be within arm's reach.

  • Reactor Metallurgy: Standard Stainless Steel (304/316) is insufficient for hot AHF/

    
     mixtures. Reactors must be constructed of Hastelloy C-276 , Inconel 600 , or Monel (limited temp).
    

Reaction Chemistry & Mechanism

The Reaction

The transformation is a halogen exchange reaction (Halex) where chlorine atoms are sequentially substituted by fluorine atoms using AHF.



Mechanistic Pathway

The reaction does not occur in a single concerted step. It proceeds through a series of intermediates. Experimental data indicates that the trichloromethyl group (


) is fluorinated more readily than the dichloromethyl group (

) due to the inductive destabilization of the carbocation intermediates in the latter.

Catalyst Activation: The active catalytic species is not pure


, but rather a mixed chlorofluoride species formed in situ:


This Lewis acid activates the C-Cl bond, facilitating nucleophilic attack by HF.
Reaction Pathway Diagram

ReactionPathway Start HCC-360jfa (CCl3-CH2-CCl2-CH3) Int1 Intermediate A (CFCl2-CH2-CCl2-CH3) Start->Int1 +HF / -HCl Int2 Intermediate B (CF2Cl-CH2-CCl2-CH3) Int1->Int2 +HF / -HCl Int3 Key Intermediate (CF3-CH2-CCl2-CH3) 1,1,1-trifluoro-3,3-dichlorobutane Int2->Int3 +HF / -HCl (Fast Step) Int4 Intermediate D (CF3-CH2-CFCl-CH3) Int3->Int4 +HF / -HCl (Rate Limiting Step) End HFC-365mfc (CF3-CH2-CF2-CH3) Int4->End +HF / -HCl

Figure 1: Stepwise fluorination pathway. The fluorination of the -CCl3 group typically precedes the -CCl2 group.

Experimental Protocol (Batch Scale)

Scale: 1.0 L High-Pressure Reactor Target Yield: >90%

Equipment Setup
  • Reactor: 1.0 L Hastelloy C-276 autoclave equipped with a magnetic drive stirrer (or gas-entrainment impeller), internal cooling coil, and rupture disc (rated 60 bar).

  • Feed System: Mass flow controllers for AHF (monel body); liquid pump for organics.

  • Downstream: Condenser (maintained at -10°C)

    
     Back-pressure regulator (BPR) 
    
    
    
    Water Scrubber (absorbs HCl)
    
    
    Caustic Scrubber.
Reagents
  • Substrate: 1,1,1,3,3-Pentachlorobutane (HCC-360jfa), purity >99%.

  • Fluorinating Agent: Anhydrous Hydrogen Fluoride (AHF).

  • Catalyst: Antimony Pentachloride (

    
    ), 99%.
    
Step-by-Step Procedure
  • Leak Check & Passivation:

    • Pressurize reactor with

      
       to 20 bar. Hold for 1 hour to verify integrity.
      
    • Passivate new reactors with dilute

      
       or hot HF vapor if required.
      
  • Catalyst Loading:

    • Cool reactor to <10°C.

    • Under

      
       purge, charge 
      
      
      
      (0.05 to 0.10 molar equivalent relative to substrate). Note:
      
      
      is extremely hygroscopic and fumes in air.
  • AHF Addition:

    • Seal reactor.

    • Feed AHF (Liquid) to achieve a molar ratio of 10:1 to 15:1 (HF:Organic).

    • Why Excess HF? Excess HF acts as both reactant and solvent, improving heat transfer and maintaining catalyst activity.

  • Organic Addition & Reaction:

    • Heat the HF/Catalyst mixture to 60°C .

    • Pump in HCC-360jfa slowly over 30 minutes.

    • Ramp Temperature: Increase temperature to 100°C - 120°C .

    • Pressure Management: The reaction generates 5 moles of HCl per mole of product.

    • Critical Step: Set the Back-Pressure Regulator (BPR) to 15-20 bar . Continuously vent the generated HCl gas through the condenser. The condenser (-10°C) returns vaporized HF and organics to the reactor while allowing HCl to escape to the scrubber.

  • Soak Time:

    • Maintain conditions for 4–6 hours.

    • Monitor pressure drop. When HCl evolution ceases, the reaction is near completion.

  • Quench & Recovery:

    • Cool reactor to 0°C.

    • Vent residual pressure slowly.

    • Transfer liquid contents into a chilled, stirred vessel containing ice/water (Phase separation occurs here).

Workup Workflow

WorkupProcess Reactor Reactor Output (HFC-365mfc, HF, Catalyst, HCl) PhaseSep Phase Separator (Decanter) Reactor->PhaseSep Quench OrganicLayer Organic Layer (Crude HFC-365mfc) PhaseSep->OrganicLayer InorganicLayer Inorganic Layer (HF, Sb salts) PhaseSep->InorganicLayer Recycle/Waste Neutralization Neutralization (10% KOH Wash) OrganicLayer->Neutralization Drying Drying (Molecular Sieves 3A) Neutralization->Drying Distillation Fractional Distillation (Target BP: 40.2°C) Drying->Distillation Product Pure HFC-365mfc (>99.9%) Distillation->Product

Figure 2: Downstream processing workflow. Effective removal of HF and Antimony salts is critical for product stability.

Process Optimization Parameters

The following table summarizes the impact of key variables on the reaction selectivity toward HFC-365mfc versus under-fluorinated intermediates.

ParameterRangeOptimalEffect of Deviation
Temperature 80°C - 150°C100°C - 120°C <80°C: Incomplete reaction (stops at tri-fluoro intermediate).>130°C: Tar formation and catalyst deactivation.
HF:Organic Ratio 5:1 - 20:112:1 Low: Catalyst precipitates; polymerization.High: Reduced reactor throughput; higher recycling costs.
Catalyst Load 1 - 10 mol%5 mol% Low: Slow kinetics.High: Difficult workup; higher waste disposal costs.
Pressure 10 - 25 bar15 bar Low: Loss of HF/Organics to vent.High: HCl accumulation inhibits reaction equilibrium.

Analytical Methods (QC)

Technique: Gas Chromatography (GC-FID/MS)

  • Column: DB-624 or equivalent (specialized for volatiles/halocarbons).

  • Carrier Gas: Helium.

  • Oven Program: 35°C (hold 5 min)

    
     Ramp 10°C/min 
    
    
    
    200°C.
  • Key Impurities to Monitor:

    • 1,1,1-trifluoro-3,3-dichlorobutane (Under-fluorinated intermediate).

    • Unsaturated halo-olefins (Elimination by-products, e.g., removal of HCl/HF).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion HCl inhibition.Increase BPR vent rate; ensure efficient reflux condenser operation to keep HF in while letting HCl out.
Tar/Polymer Formation Temperature too high or HF ratio too low.Increase HF:Organic ratio; verify internal cooling coil performance.
Corrosion (Green salts) Water ingress or wrong metallurgy.Verify feed dryness (<100 ppm

); inspect reactor liner (Hastelloy required).
Product Acidity Incomplete neutralization.Ensure multiple washes with KOH; verify pH of aqueous extract is >7 before drying.

References

  • Solvay SA. (2010). Preparation method of 1,1,1,3,3-pentafluorobutane. CN101913982A. Google Patents. Link

  • Arkema France. (2008). Process for the manufacture of 1,1,1,3,3-pentachloropropane and fluorination thereof. US Patent 20080091053. Google Patents. Link

  • Honeywell International Inc. (2015). Reactor for liquid phase fluorination reactions. WO2015120234A1. Google Patents. Link

  • Climalife. (2020). NovaSpray HFC 365mfc Technical Data Sheet. Climalife. Link

  • University of Alabama Birmingham. (2025). Safe Handling, Storage and Disposal of Hydrofluoric Acid. UAB OH&S. Link

Application Note: Continuous Flow Synthesis of 1,1,1,3,3-Pentachlorobutane

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the continuous flow synthesis of 1,1,1,3,3-pentachlorobutane, a potentially valuable intermediate in organic synthesis. By transitioning from traditional batch processing to a continuous flow regime, significant improvements in safety, process control, and scalability can be achieved. This application note details the underlying chemical principles, a comprehensive experimental protocol, and the necessary equipment for the successful implementation of this process. The described method is based on the telomerization of 2-chloro-1-propene with carbon tetrachloride, facilitated by a copper-based catalytic system.

Introduction: The Rationale for Continuous Flow

The synthesis of polychlorinated alkanes often involves highly exothermic reactions and the use of volatile and toxic reagents. Traditional batch methods for such processes can pose significant safety risks and challenges in maintaining consistent product quality, especially during scale-up. Continuous flow chemistry offers a compelling alternative by performing reactions in a continuously flowing stream within a small-volume reactor.[1][2] This approach provides superior control over reaction parameters such as temperature, pressure, and residence time, leading to enhanced safety, improved yield and selectivity, and streamlined process development.[3][4]

The synthesis of 1,1,1,3,3-pentachlorobutane via the addition of carbon tetrachloride to a chloroalkene is a prime candidate for adaptation to a continuous flow process. A patent for a related process suggests that the preferred haloalkene for producing 1,1,1,3,3-pentachlorobutane is 2-chloro-1-propene.[5] This document outlines a protocol for this reaction in a continuous flow setup.

Reaction Chemistry and Mechanism

The core reaction is the telomerization of 2-chloro-1-propene with carbon tetrachloride. This reaction is typically catalyzed by a redox-active metal complex, such as a cuprous chloride system.[6] The generally accepted mechanism proceeds through a radical pathway, as depicted below.

Proposed Reaction Scheme:

The catalyst, for instance, a cuprous chloride/amine complex, facilitates the transfer of a chlorine atom from carbon tetrachloride to the catalyst, generating a trichloromethyl radical. This radical then adds across the double bond of 2-chloro-1-propene. The resulting radical intermediate then abstracts a chlorine atom from the catalyst to regenerate the active catalytic species and yield the final product.

Experimental Workflow: A Visual Guide

The following diagram illustrates the proposed continuous flow setup for the synthesis of 1,1,1,3,3-pentachlorobutane.

Continuous_Flow_Synthesis_of_1_1_1_3_3_Pentachlorobutane Figure 1: Continuous Flow Reactor Setup cluster_reactants Reactant Delivery cluster_reaction Reaction Zone cluster_workup Downstream Processing PumpA Syringe Pump A (2-chloro-1-propene in Solvent) TMixer T-Mixer PumpA->TMixer Stream A PumpB Syringe Pump B (CCl4 & Catalyst in Solvent) PumpB->TMixer Stream B Reactor Heated Coil Reactor (PFR) TMixer->Reactor Mixed Reactants BPR Back-Pressure Regulator Reactor->BPR Crude Product Collection Product Collection Vessel BPR->Collection Final Product

Caption: A schematic of the continuous flow setup.

Detailed Experimental Protocol

This protocol is a starting point and may require optimization based on specific laboratory conditions and analytical feedback.

Materials and Equipment
  • Reactants:

    • Carbon tetrachloride (CCl₄)

    • 2-Chloro-1-propene

    • Acetonitrile (solvent)[6]

  • Catalyst System:

    • Cuprous chloride (CuCl)

    • tert-Butylamine (co-catalyst)[5]

  • Equipment:

    • Two high-pressure syringe pumps

    • T-mixer

    • Coil reactor (PFA or stainless steel tubing)[7]

    • Heating system for the coil reactor (e.g., oil bath, column heater)

    • Back-pressure regulator[8]

    • Product collection vessel

    • Appropriate tubing and fittings (e.g., PEEK, stainless steel)

Preparation of Reagent Solutions
  • Solution A: Prepare a solution of 2-chloro-1-propene in acetonitrile.

  • Solution B: In a separate container, dissolve cuprous chloride and tert-butylamine in acetonitrile. Once dissolved, add the carbon tetrachloride. The catalyst may not fully dissolve, forming a slurry. Ensure the syringe pump used for this solution is capable of handling slurries.

Reactor Setup and Operation
  • Assemble the continuous flow system as shown in Figure 1. Ensure all connections are secure to handle the operational pressures.

  • Prime the pumps and lines with the respective reactant solutions.

  • Set the desired temperature for the coil reactor. Based on batch data for the analogous pentachloropropane synthesis, a starting temperature in the range of 90-130°C is recommended.[9]

  • Set the back-pressure regulator to maintain a pressure sufficient to keep the reactants in the liquid phase at the operating temperature (e.g., 5-10 bar).

  • Start the pumps at the desired flow rates. The ratio of the flow rates will determine the molar ratio of the reactants. A molar ratio of carbon tetrachloride to 2-chloro-1-propene of approximately 2:1 to 4:1 is a good starting point.[5]

  • The total flow rate and the volume of the coil reactor will determine the residence time. Adjust the flow rates to achieve the desired residence time.

  • Allow the system to reach a steady state before collecting the product. This may take several reactor volumes to achieve.

  • Collect the product stream in a cooled collection vessel.

  • Upon completion of the run, flush the system with clean solvent to remove all reactants and products.

Process Parameters and Data

The following table provides suggested starting parameters for the continuous flow synthesis of 1,1,1,3,3-pentachlorobutane. These parameters should be optimized for each specific setup.

ParameterRecommended RangeRationale
Temperature 90 - 130 °CBased on analogous batch reactions for pentachloropropane synthesis.[9]
Pressure 5 - 10 barTo maintain reactants in the liquid phase at elevated temperatures.
Molar Ratio (CCl₄ : 2-chloro-1-propene) 2:1 to 4:1An excess of carbon tetrachloride is often used to favor the 1:1 adduct and minimize oligomerization.[5]
Catalyst Loading (CuCl) 1-5 mol% (relative to 2-chloro-1-propene)Typical catalyst loading for similar telomerization reactions.[6]
Co-catalyst Molar Ratio (tert-Butylamine : CuCl) 1:1 to 2:1The amine acts as a ligand to solubilize and activate the copper catalyst.[5]
Residence Time 10 - 60 minutesThis will depend on the reaction kinetics and should be optimized by varying the total flow rate and/or reactor volume.
Solvent AcetonitrileA polar aprotic solvent that has been shown to be effective for similar reactions.[6]

Safety Considerations

  • Toxicity: Carbon tetrachloride and 2-chloro-1-propene are toxic and should be handled in a well-ventilated fume hood.

  • Pressure: The system will be under pressure. Use appropriate pressure-rated tubing and fittings and perform a leak check before starting the reaction.

  • Temperature: The reactor will be at a high temperature. Ensure proper insulation and take precautions to avoid burns.

  • Exothermicity: Although continuous flow systems have excellent heat transfer, be aware of the potential for a highly exothermic reaction and monitor the reactor temperature closely.

Conclusion

The transition to a continuous flow synthesis of 1,1,1,3,3-pentachlorobutane offers significant advantages in terms of safety, control, and scalability. The protocol outlined in this application note provides a robust starting point for researchers to implement this modern synthetic technique. By carefully controlling the process parameters, high yields and purities of the target molecule can be achieved in a safe and efficient manner.

References

  • Webb, D., & Jamison, T. F. (2010). Continuous flow multi-step organic synthesis. Chemical Science, 1(6), 675-680.
  • US20080091053A1 - Process for the manufacture of 1,1,1,3,3-pentachloropropane - Google P
  • Synthesis of 1,1,1,3,3-pentachloropropane - ResearchG
  • CN104230648A - Preparation method for synthesizing 1,1,1,3,3-pentachloropropane by carbon tetrachloride - Google P
  • Reactor design and selection for effective continuous manufacturing of pharmaceuticals. (n.d.).
  • Continuous Flow Synthesis Technology - Chemdist Group.
  • Process for the manufacture of 1,1,1,3,3-pentachloropropane - Eureka | P
  • Continuous Flow Reactors: A Precise Review. (2022). Research & Reviews: Journal of Chemistry, 11(7).
  • Continuous Flow Reactors - Syrris.
  • Continuous Flow Reactor Systems: A Guide | AM Technology.
  • EP1328496B1 - Process for the manufacture of 1,1,1,3,3-pentachloropropane - Google P
  • Process for the production of chlorinated hydrocarbons - Justia P
  • The Assembly and Use of Continuous-Flow Systems for Chemical Synthesis - DSpace@MIT.

Sources

Application Note & Protocol: Exploring Tributyl Phosphate (TBP) as a Ligand in the Radical-Mediated Synthesis of Pentachlorobutane

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the prospective use of tributyl phosphate (TBP) as a ligand or additive in the synthesis of pentachlorobutane. While direct, established protocols for this specific application are not widely documented, this guide synthesizes principles of radical chlorination and the known properties of TBP to propose a scientifically grounded experimental approach. The following sections detail the theoretical basis, a hypothetical reaction mechanism, a detailed experimental protocol, and safety considerations for utilizing TBP in the chlorination of butane derivatives.

Introduction: The Challenge of Selective Alkane Chlorination

Pentachlorobutane is a valuable, albeit specialized, chemical intermediate. Its synthesis, like that of many polychlorinated alkanes, is often challenged by a lack of selectivity, leading to a mixture of isomers and varying degrees of chlorination.[1][2] The free-radical chlorination of alkanes is a well-established transformation but is notoriously difficult to control.[3][4] The reaction typically proceeds via a radical chain mechanism, initiated by heat or UV light, and can result in a statistical distribution of chlorinated products.[1][3]

The use of additives and ligands to modulate the reactivity and selectivity of chlorination reactions is an area of active research. Tributyl phosphate (TBP), an organophosphorus compound, is widely recognized as a powerful solvent and extractant, particularly in hydrometallurgy and nuclear fuel reprocessing due to its ability to form stable coordination complexes with metal ions.[5][6][7] This application note explores the theoretical potential of TBP to influence the synthesis of pentachlorobutane, not as a primary reactant, but as a reaction modifier.

Theoretical Framework: Potential Roles of Tributyl Phosphate in Chlorination

Tributyl phosphate may influence the radical chlorination of butane through several potential mechanisms. Understanding these possibilities is crucial for designing and optimizing a synthetic protocol.

  • TBP as a Radical Initiator or Sensitizer: TBP is known to decompose under certain conditions, such as radiation or chemical inducement, to form various radicals.[8][9][10] It is plausible that under thermal or photochemical conditions used for chlorination, TBP could contribute to the radical pool, potentially influencing the initiation rate of the chlorination chain reaction.

  • TBP as a Ligand for a Metal Catalyst: TBP can form complexes with metal ions, such as iron(III) chloride (FeCl₃).[11] Such complexes could act as catalysts in the chlorination process. The TBP ligand could modulate the Lewis acidity and redox potential of the metal center, thereby influencing the generation of chlorine radicals and potentially imparting a degree of regioselectivity to the hydrogen abstraction step.

  • TBP as a Phase-Transfer Catalyst or Solvent: TBP's properties as a solvent with both polar and nonpolar characteristics could be beneficial in creating a homogeneous reaction environment, especially if reactants have different polarities.[5] This could enhance reaction rates and consistency.

Given the existing literature on TBP-metal complexes, the most promising avenue for a controlled synthesis appears to be the use of TBP as a ligand for a metal catalyst, such as FeCl₃. This approach could offer a more controlled generation of chlorine radicals compared to traditional UV-initiated methods.

Proposed Reaction Mechanism with a TBP-Metal Complex

The proposed mechanism involves the in-situ formation of an FeCl₃-TBP complex that facilitates the homolytic cleavage of a chlorine source, such as chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂), to generate chlorine radicals.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination FeCl3 FeCl₃ FeCl3_TBP [FeCl₃(TBP)n] FeCl3->FeCl3_TBP + nTBP TBP TBP Cl_rad 2 Cl• FeCl3_TBP->Cl_rad + Cl₂ Cl2 Cl₂ Butane Butane (C₄H₁₀) Cl_rad->Butane Chain Carrier Butyl_rad Butyl Radical (C₄H₉•) Butane->Butyl_rad + Cl• HCl HCl Chlorobutane Chlorobutane (C₄H₉Cl) Butyl_rad->Chlorobutane + Cl₂ Cl_rad2 Cl• Cl_rad3 Cl• Cl2_term Cl₂ Cl_rad3->Cl2_term + Cl• Cl_rad4 Cl• Butyl_rad2 C₄H₉• Chlorobutane_term C₄H₉Cl Butyl_rad2->Chlorobutane_term + Cl• Butyl_rad3 C₄H₉• Octane Octane (C₈H₁₈) Butyl_rad3->Octane + C₄H₉• G start Start setup Reaction Setup: - Assemble dry glassware under inert atmosphere. - Add FeCl₃ and TBP in DCM. start->setup cool Cool to -78°C (Dry ice/acetone bath) setup->cool condense Condense Butane into the reaction flask. cool->condense add_so2cl2 Slowly add SO₂Cl₂ via dropping funnel. condense->add_so2cl2 react Allow to warm to room temperature and stir for 12-24h. add_so2cl2->react monitor Monitor reaction progress by GC-MS. react->monitor quench Quench with saturated NaHCO₃ solution. monitor->quench extract Extract with DCM. quench->extract dry Dry organic layer with MgSO₄. extract->dry concentrate Concentrate in vacuo. dry->concentrate purify Purify by fractional distillation or column chromatography. concentrate->purify end End purify->end

Sources

Application Notes & Protocols: High-Pressure Reactor Conditions for the Telomerization of Alkenes with Chlorobutane

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on conducting the telomerization of alkenes using 1-chlorobutane as a telogen under high-pressure conditions. The document outlines the underlying chemical principles, details the necessary high-pressure reactor setup, provides a step-by-step experimental protocol, and emphasizes critical safety procedures.

Introduction: Rationale and Application

Telomerization is a specialized polymerization process where a telogen (a chain transfer agent, XY) reacts with multiple units of a taxogen (an unsaturated monomer, M) to form a series of low molecular weight polymers known as telomers, with the general structure X-(M)n-Y. This guide focuses on a specific application of this reaction: the use of 1-chlorobutane as a telogen with a simple alkene, such as ethylene, as the taxogen.

The resulting products are higher-order alkyl chlorides (Cl-(CH₂)₂ₙ-C₄H₉), which are valuable intermediates in organic synthesis. They can be used to introduce longer alkyl chains in the manufacturing of specialty chemicals, surfactants, and active pharmaceutical ingredients.

Expertise & Experience: Why Use High Pressure?

The application of high pressure is a critical parameter for this process due to several key factors:

  • Increased Reactant Concentration: For gaseous taxogens like ethylene, high pressure significantly increases their concentration in the liquid phase, thereby accelerating the reaction rate according to the principles of chemical kinetics.[1]

  • Enhanced Collision Frequency: Elevated pressure forces molecules into closer proximity, leading to a higher frequency of effective collisions between the initiating radicals, the telogen, and the monomer.

  • Control Over Physical State: The reaction is typically run above the critical temperature and pressure of the alkene, creating a supercritical fluid phase that offers unique solvency and mass transfer properties.[2]

This protocol is designed as a self-validating system, where careful monitoring of pressure, temperature, and reactant consumption provides real-time feedback on the reaction's progress and safety.

Reaction Mechanism and Scientific Principles

The telomerization of ethylene with 1-chlorobutane typically proceeds via a free-radical chain mechanism. The process is divided into three fundamental stages: initiation, propagation (including chain transfer), and termination.[3][4]

  • Initiation: The reaction is initiated by the thermal decomposition of a radical initiator, such as an organic peroxide (e.g., di-tert-butyl peroxide), to generate free radicals (R•). This radical then abstracts the chlorine atom from 1-chlorobutane, which is the most labile site for radical abstraction, to form a butyl radical (•C₄H₉).

  • Propagation: The butyl radical adds across the double bond of an ethylene molecule. This process repeats, extending the alkyl chain.

  • Chain Transfer (Telomerization): The growing radical chain abstracts a chlorine atom from another molecule of 1-chlorobutane. This terminates the growth of the current telomer chain and generates a new butyl radical, which can initiate a new chain. This chain transfer step is the defining characteristic of telomerization.

  • Termination: The reaction ceases when two radicals combine in various ways.[4]

The distribution of telomers with different chain lengths (n) is primarily controlled by the molar ratio of the alkene (taxogen) to 1-chlorobutane (telogen). A higher concentration of 1-chlorobutane favors the formation of shorter telomers.

High-Pressure Reactor: System Configuration

A high-pressure stirred reactor, or autoclave, is essential for this application. The system must be designed to handle the target pressures and temperatures with a significant safety margin.[5]

Core Components of the High-Pressure System:

  • Vessel Body: Constructed from a corrosion-resistant alloy such as Stainless Steel 316 or Hastelloy C-276.

  • Sealing Mechanism: A robust closure system (e.g., bolted or hand-tight) with appropriate gaskets to ensure a leak-free seal at high pressures.[6]

  • Agitation System: A magnetically coupled stirrer is mandatory to eliminate the risk of leaks associated with dynamic seals.[7]

  • Heating and Cooling: An external heating mantle and internal cooling coils are used to precisely control the reaction temperature, which is critical for managing the reaction rate and preventing runaway scenarios.[8]

  • Monitoring and Control: The reactor must be equipped with calibrated pressure transducers and thermocouples. A dedicated controller manages heating, cooling, and stirring speed.[7]

  • Safety Devices: This is the most critical part of the setup. A calibrated rupture disc and a pressure relief valve must be installed to prevent catastrophic failure from over-pressurization.[1][5]

Diagram: High-Pressure Reactor Experimental Workflow

G cluster_prep A. Preparation & Safety cluster_reaction B. Reaction Execution cluster_shutdown C. Shutdown & Recovery p1 System Leak Test (Pressurize with N2) p2 Purge Reactor (3x N2 Cycles) p1->p2 p3 Charge Telogen & Initiator (1-Chlorobutane, Peroxide) p2->p3 r1 Seal Reactor p3->r1 r2 Introduce Taxogen (Pressurize with Ethylene) r1->r2 r3 Heat to T_setpoint (e.g., 140-160°C) r2->r3 r4 Hold & Monitor (P, T, Stirring) r3->r4 s1 Cool to Ambient Temp r4->s1 s2 Vent Excess Gas s1->s2 s3 Depressurize Reactor s2->s3 s4 Collect & Analyze Product s3->s4

Caption: Workflow for high-pressure telomerization.

Experimental Protocol: Step-by-Step Methodology

This protocol provides a generalized procedure. Users must adapt all parameters, especially pressure and temperature limits, to the specific specifications of their reactor system. [6]

Part A: Reactor Preparation and Safety Pre-Checks
  • Vessel Inspection: Visually inspect the reactor vessel, seals, and fittings for any signs of wear or damage.

  • Leak Test: Seal the empty reactor. Pressurize with an inert gas (e.g., nitrogen) to the intended maximum operating pressure. The pressure should hold steady for at least 30 minutes.

  • Purging: Depressurize and purge the reactor by filling with nitrogen and venting three times to ensure an inert atmosphere.

  • Charge Liquid Reagents: In a fume hood, charge the reactor with 1-chlorobutane (telogen) and the radical initiator (e.g., di-tert-butyl peroxide). The initiator concentration is a critical parameter for controlling the reaction rate.

  • Final Seal: Securely seal the reactor according to the manufacturer's instructions.

  • Safety Confirmation: Place a polycarbonate blast shield in front of the reactor. Confirm the location and functionality of the nearest fire extinguisher, safety shower, and eyewash station.[6]

Part B: Reaction Execution
  • Pressurization with Taxogen: Connect the ethylene gas line to the reactor inlet. Slowly introduce ethylene until the target pressure is reached. The initial pressure will increase as the reactor is heated.

  • Initiate Stirring: Begin agitation at a moderate speed (e.g., 300-500 RPM) to ensure adequate mixing.

  • Heating: Program the controller to heat the reactor to the target temperature (see Table 1). Use a ramp function to control the rate of heating (e.g., 2-3 °C/min).

  • Monitoring: Continuously monitor the internal temperature and pressure. A drop in pressure at a constant temperature indicates consumption of the ethylene gas as the reaction proceeds. The reaction is often exothermic, and the cooling system may need to be engaged to maintain a stable temperature.[8]

  • Reaction Hold: Maintain the reaction at the setpoint temperature and pressure for the desired duration (e.g., 2-8 hours).

Part C: Reaction Quenching and Product Recovery
  • Cooling: Turn off the heater and engage the cooling system to bring the reactor temperature down to ambient (< 25 °C).

  • Venting: Carefully and slowly vent the unreacted ethylene gas through a dedicated line to a safe exhaust or scrubbing system.

  • Depressurization: Once the gas has been vented, slowly open the depressurization valve to bring the reactor to atmospheric pressure.

  • Product Collection: Open the reactor in a well-ventilated fume hood. Collect the liquid product.

  • Analysis: Analyze the crude product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the distribution of telomers and the conversion of 1-chlorobutane.

Data Summary: Typical Reaction Conditions

The following parameters are provided as a starting point for optimization. The ideal conditions will vary based on the desired telomer distribution and the specific equipment used.

ParameterTypical RangeRationale / Causality
Temperature 140 - 180 °CRequired for thermal decomposition of the peroxide initiator. Higher temperatures increase reaction rate but may lead to unwanted side reactions.
Pressure 50 - 200 bar (725 - 2900 psi)Increases ethylene concentration in the liquid phase to drive the reaction forward. Higher pressure favors higher molecular weight telomers.[9]
Ethylene / 1-Chlorobutane Molar Ratio 0.5:1 to 5:1This is the primary control for the average molecular weight of the telomers. A lower ratio favors shorter chains (n=1, 2).
Initiator Loading (Di-tert-butyl peroxide) 0.5 - 2.0 mol% (relative to 1-chlorobutane)Controls the concentration of radicals and thus the overall reaction rate. Higher loading can lead to a rapid exotherm.[10]
Reaction Time 2 - 8 hoursDependent on other parameters. The reaction should be monitored for ethylene uptake to determine completion.
Agitation Speed 300 - 800 RPMEnsures good gas-liquid mass transfer and uniform temperature distribution.

Mandatory Safety Protocols

Operating a high-pressure reactor carries inherent risks that must be managed through rigorous adherence to safety protocols.[1][5]

  • Runaway Reactions: Exothermic telomerization reactions can run away if cooling is insufficient. Always have an emergency cooling plan (e.g., an ice bath) ready. Monitor the reaction temperature and pressure closely; a rapid, uncontrolled increase is a sign of a runaway reaction.[8][11]

  • Over-pressurization: Never exceed the maximum allowable working pressure (MAWP) of the reactor. Ensure pressure relief systems are correctly installed and have been certified.[5]

  • Material Handling: 1-Chlorobutane and organic peroxides should be handled in a fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[1]

  • Training: Only personnel who have received specific training on the operation of the high-pressure reactor should be allowed to conduct these experiments.[5]

Diagram: Emergency Response Logic

G start Rapid Uncontrolled Increase in T or P? no_action Continue Monitoring start->no_action No action1 Step 1: Kill Heater Engage Max Cooling start->action1 Yes action2 Step 2: Stop Monomer Feed (If applicable) action1->action2 action3 Step 3: Prepare for Emergency Venting action2->action3 action4 Step 4: Evacuate Area Alert Safety Officer action3->action4

Caption: Decision tree for a potential runaway reaction.

References

  • SYNTHESES BASED ON THE TELOMERIZATION REACTION (Source: КиберЛенинка) [URL: https://cyberleninka.
  • Development of highly efficient and selective palladium catalysts for telomerization of 1,3-butadiene with alcohols (Source: Chemical Communications, RSC Publishing) [URL: https://pubs.rsc.org/en/content/articlelanding/2011/cc/c1cc14359a]
  • US6964754B2 - Polymerization reactor (Source: Google Patents) [URL: https://patents.google.
  • Chlorination of 1-chlorobutane (Source: coursehero.com) [URL: https://www.coursehero.
  • New polyisobutylene-based polymers by Friedel-Crafts alkylation (Source: ResearchGate) [URL: https://www.researchgate.
  • Best Practices for Working with Chemical Reactions in the Lab (Source: American Chemical Society) [URL: https://www.acs.org/content/dam/acsorg/about/governance/committees/chemicalsafety/publications/best-practices-for-working-with-chemical-reactions.pdf]
  • Telomerization of 1,3-butadiene with CO2 and representative catalytic... (Source: ResearchGate) [URL: https://www.researchgate.
  • Telomerization – Knowledge and References (Source: Taylor & Francis) [URL: https://www.taylorfrancis.com/chapters/edit/10.
  • High-Pressure Polymerization of Ethylene in Tubular Reactors: A Rigorous Dynamic Model Able to Predict the Full Molecular Weight (Source: CONICET) [URL: https://www.cero-conicet.gob.ar/bitstream/handle/11336/74880/CONICET_Digital_Nro.15b18f0a-706d-4e94-964f-a9f73f707f1d_A.pdf?sequence=2&isAllowed=y]
  • What safety measures are essential when working with high pressure reactors? (Source: HiTechTrader) [URL: https://hitechtrader.com/blogs/news/what-safety-measures-are-essential-when-working-with-high-pressure-reactors]
  • Safety Protocols and Standards in High-Pressure Reactor Operations (Source: amarr.com) [URL: https://amarr.
  • Efficient and selective telomerization of 1,3-butadiene with diols catalyzed by palladium-carbene complexes (Source: PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/19462444/]
  • Alkanes: Chlorination of 1-chlorobutane (Source: Google Docs) [URL: https://docs.google.com/document/d/1X6vD8_q-b1L_J1iW3r7p6e3z9k9x8Z5B8y4q2w3e1k0/edit]
  • Show how you might use SN2 reactions to convert 1-chlorobutane in... (Source: Pearson) [URL: https://www.pearson.com/en-us/search.html?q=SN2%20reactions%20to%20convert%201-chlorobutane]
  • HPR-Series High Pressure Chemical Reactors (Source: Supercritical Fluid Technologies) [URL: http://www.supercriticalfluids.com/products/hpr-series-high-pressure-chemical-reactors/]
  • Critical Considerations in Process Safety (Source: H.E.L Group) [URL: https://helgroup.
  • US8558030B2 - Process for telomerization of butadiene (Source: Google Patents) [URL: https://patents.google.
  • Experimental Study for Development of Thermal Cracking Reaction Model of exo-THDCPD under Supercritical Condition (Source: ksfm.or.kr) [URL: http://www.ksfm.or.kr/journal/pdf/2021/vol24-no1/02.pdf]
  • Chemical Reaction Hazards & Pressure (Source: Fauske) [URL: https://www.fauske.com/chemical-reaction-hazards-pressure]
  • Telomerization of 1,3-Butadiene with Carbon Dioxide: AHighly Efficient Process for δ-Lactone Generation (Source: ResearchGate) [URL: https://www.researchgate.
  • Telomerization of 1,3-butadiene with various alcohols by Pd/TOMPP catalysts: new opportunities for catalytic biomass valorization (Source: Green Chemistry, RSC Publishing) [URL: https://pubs.rsc.org/en/content/articlelanding/2012/gc/c2gc35966a]
  • Modeling an industrial LDPE plant with Aspen Plus® and Aspen Polymers (Source: Fenix - Repositório Institucional da Universidade de Lisboa) [URL: https://fenix.tecnico.ulisboa.pt/downloadFile/1126295043834335/Tese_97317.pdf]
  • Radical Chlorination of 1-Chlorobutane Experiment (Source: Scribd) [URL: https://www.scribd.

Sources

Application Note: A Practical Guide to the Catalytic Hydrodechlorination of 1,1,1,3,3-Pentachlorobutane

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive technical guide and detailed experimental protocol for the catalytic hydrodechlorination (HDC) of 1,1,1,3,3-pentachlorobutane. Polychlorinated alkanes represent a class of persistent and often toxic compounds, and their selective dechlorination is a critical transformation in environmental remediation and chemical synthesis. This document outlines the underlying chemical principles, offers a rationale for catalyst and parameter selection, and presents a robust, step-by-step protocol using palladium on activated carbon (Pd/C) as a model catalyst. The methodology is designed for researchers in chemistry, environmental science, and pharmaceutical development, providing a self-validating system for achieving high conversion and selectivity. Analytical methods for reaction monitoring and product characterization using Gas Chromatography-Mass Spectrometry (GC-MS) are also detailed.

Introduction and Scientific Background

1,1,1,3,3-Pentachlorobutane (C₄H₅Cl₅) is a highly chlorinated organic molecule.[1] The presence of multiple C-Cl bonds renders such molecules recalcitrant in the environment and can impart significant toxicity. Catalytic hydrodechlorination (HDC) is an effective chemical process for the detoxification and valorization of chlorinated organic compounds.[2][3] The core of the HDC reaction is the hydrogenolysis of carbon-chlorine bonds, replacing them with carbon-hydrogen bonds, ultimately converting the chlorinated starting material into a less chlorinated or fully dechlorinated hydrocarbon and hydrogen chloride (HCl).

The overall transformation can be represented as: R-Cl + H₂ --(Catalyst)--> R-H + HCl

This process is highly attractive because it can be conducted under relatively mild conditions (low temperature and pressure) and, with the right catalyst, can be steered towards specific products.[3][4] Palladium (Pd) is a particularly effective metal for HDC due to its high activity and selectivity for C-Cl bond cleavage.[2][5] When supported on a high-surface-area material like activated carbon (AC), the resulting Pd/C catalyst offers excellent dispersion and stability.[4][6]

A critical aspect of liquid-phase HDC is the management of the HCl byproduct. The generated HCl can lead to catalyst deactivation by altering the electronic properties of the metal or even leaching the active metal from the support.[7] Therefore, the inclusion of a base to act as an HCl scavenger is essential for maintaining catalytic activity and achieving high conversion.

Reaction Mechanism and Selectivity

The catalytic hydrodechlorination of a polychlorinated alkane like 1,1,1,3,3-pentachlorobutane on a palladium surface is a multi-step process. The reaction proceeds via a sequence of dechlorination steps, gradually removing chlorine atoms.

Key Mechanistic Steps:

  • Adsorption: Both molecular hydrogen (H₂) and the pentachlorobutane substrate adsorb onto the surface of the palladium catalyst.

  • Hydrogen Activation: The H-H bond in H₂ is cleaved on the Pd surface to form adsorbed atomic hydrogen (H*).

  • C-Cl Bond Cleavage: An adsorbed pentachlorobutane molecule undergoes cleavage of a C-Cl bond. This is often the rate-determining step.

  • Hydrogenation: The resulting alkyl radical on the surface reacts with an adsorbed hydrogen atom (H*) to form a C-H bond.

  • Desorption: The partially or fully dechlorinated product desorbs from the catalyst surface, freeing the active site for the next catalytic cycle.

Two primary competing pathways exist for the initial reaction of a chlorinated alkane:

  • Hydrodechlorination (Hydrogenolysis): The direct substitution of a chlorine atom with a hydrogen atom.

  • Dehydrochlorination (Elimination): The removal of a hydrogen and a chlorine atom from adjacent carbons to form an alkene and HCl.[8]

For 1,1,1,3,3-pentachlorobutane, the reaction can proceed through a stepwise reduction, forming various tetrachloro-, trichloro-, and dichlorobutane isomers before potentially reaching the final product, butane. The specific product distribution depends heavily on reaction conditions.

G cluster_reactants Reactants cluster_catalyst Catalytic Surface (Pd/C) cluster_products Products & Intermediates Pentachloro 1,1,1,3,3-Pentachlorobutane Catalyst Adsorption & H₂ Activation Pentachloro->Catalyst H2 H₂ Gas H2->Catalyst Base Base (e.g., NaOH) Byproducts NaCl + H₂O Base->Byproducts Intermediates Partially Dechlorinated Butanes (Tetrachloro-, Trichloro- isomers) Catalyst->Intermediates Stepwise HDC Catalyst->Byproducts HCl Generation & Neutralization FinalProduct Butane / Butene Isomers Intermediates->FinalProduct Further HDC

Caption: Reaction pathway for the catalytic hydrodechlorination of 1,1,1,3,3-pentachlorobutane.

Experimental Protocol

This protocol details a lab-scale batch reaction for the HDC of 1,1,1,3,3-pentachlorobutane.

Materials and Reagents
MaterialGradeSupplier ExampleNotes
1,1,1,3,3-Pentachlorobutane≥95%Sigma-AldrichStarting material.
Palladium on Activated Carbon (Pd/C)10 wt. % Pd, drySigma-AldrichCatalyst. Handle carefully, can be pyrophoric.
Methanol (MeOH)Anhydrous, ≥99.8%Fisher ScientificReaction solvent.
Sodium Hydroxide (NaOH)Pellets, ≥97%VWRHCl scavenger.
Hydrogen (H₂) GasUltra-high purityAirgasHydrogen source.
Nitrogen (N₂) or Argon (Ar) GasHigh purityAirgasInert gas for purging.
Dichloromethane (DCM)ACS GradeFisher ScientificFor extraction and sample prep.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeSigma-AldrichDrying agent.
0.1 M Hydrochloric Acid (HCl)Volumetric StandardVWRFor neutralization during workup.
Equipment
  • Three-neck round-bottom flask (100 mL)

  • Magnetic stirrer hotplate and stir bar

  • Condenser

  • Thermometer or thermocouple

  • Gas inlet adapter and bubbler

  • Hydrogen balloon (or connection to a regulated H₂ cylinder)

  • Schlenk line or manifold for inert gas handling

  • Syringes and needles for liquid transfer

  • Filtration setup (e.g., Büchner funnel or Celite pad)

  • Rotary evaporator

  • GC-MS system for analysis

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: Conduct the entire experiment in a well-ventilated fume hood.

  • Hydrogen Gas: H₂ is extremely flammable. Ensure there are no ignition sources nearby. Use a proper regulator and check for leaks. A balloon provides a simple way to maintain a positive pressure of H₂ at a small scale.

  • Catalyst Handling: Pd/C can be pyrophoric, especially when dry and exposed to air after use. Handle in an inert atmosphere when possible. Quench the used catalyst carefully with water before disposal.

  • Chlorinated Compounds: 1,1,1,3,3-Pentachlorobutane should be handled as a potentially toxic substance. Avoid inhalation and skin contact.

Step-by-Step Reaction Procedure
  • Reactor Setup: Assemble the three-neck flask with a magnetic stir bar, a condenser (with N₂/Ar inlet at the top), a thermometer, and a gas inlet septum. Ensure all glassware is dry.

  • Reagent Charging:

    • To the flask, add 10% Pd/C (e.g., 50 mg, ~2 mol% relative to substrate).

    • Add sodium hydroxide pellets (e.g., 440 mg, 11 mmol, 2.2 equivalents).

    • Add anhydrous methanol (40 mL).

  • Inerting the System: Begin stirring and purge the system with an inert gas (N₂ or Ar) for 10-15 minutes to remove all oxygen.

  • Substrate Addition: Using a syringe, add 1,1,1,3,3-pentachlorobutane (e.g., 1.15 g, 5 mmol) to the flask.

  • Hydrogen Introduction: Replace the inert gas flow with hydrogen. Inflate a balloon with H₂ and connect it to the gas inlet to maintain a positive H₂ atmosphere (~1 atm).

  • Reaction Execution:

    • Heat the reaction mixture to a target temperature (e.g., 50 °C).[4]

    • Stir the mixture vigorously to ensure good mixing of the three phases (solid catalyst, liquid solution, gas).

    • Monitor the reaction progress by taking small aliquots (~0.1 mL) periodically (e.g., at t = 1, 2, 4, 6 hours). Quench the aliquot with a small amount of water and extract with DCM for GC-MS analysis.

  • Reaction Work-up (upon completion):

    • Cool the reactor to room temperature.

    • Carefully replace the H₂ atmosphere with an inert gas.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Keep the filter cake wet with methanol to prevent ignition.

    • Carefully neutralize the filtrate with 0.1 M HCl until it reaches a pH of ~7.

    • Transfer the neutralized solution to a separatory funnel and add deionized water (40 mL) and DCM (40 mL).

    • Extract the organic products into the DCM layer. Repeat the extraction of the aqueous layer with DCM (2 x 20 mL).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

Analytical Protocol: GC-MS
  • Sample Preparation: Dilute a small amount of the crude product or the reaction aliquots in a suitable solvent (e.g., DCM) in a GC vial.

  • Instrumentation: Use a GC-MS system equipped with a standard non-polar column (e.g., DB-5ms or equivalent).[9]

  • Example GC-MS Parameters:

    • Injector: 250 °C, Splitless mode

    • Oven Program: 40 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min.

    • Carrier Gas: Helium, constant flow (e.g., 1 mL/min).

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 35-400.

  • Data Analysis:

    • Identify the starting material and product peaks by their retention times and mass spectra.

    • Calculate the conversion of 1,1,1,3,3-pentachlorobutane based on the disappearance of its peak area relative to an internal standard (if used) or by assuming response factors are similar.

Caption: Experimental workflow for catalytic hydrodechlorination.

Expected Results and Troubleshooting

Under the conditions described, a high conversion (>95%) of 1,1,1,3,3-pentachlorobutane is expected within 4-8 hours. The primary products will likely be a mixture of less-chlorinated butanes and potentially butane itself.

ParameterExpected OutcomeTroubleshooting
Conversion >95% after 8 hours.Low Conversion: Check H₂ supply. Increase catalyst loading (e.g., to 5 mol%). Increase temperature (e.g., to 60-70 °C). Ensure vigorous stirring. The catalyst may be deactivated; use fresh catalyst.
Selectivity A mixture of di- and trichlorobutanes as major products, with butane as a minor product in shorter reaction times.Formation of Alkenes: This indicates dehydrochlorination is occurring. Ensure sufficient H₂ is present. Lowering the reaction temperature may favor hydrodechlorination.
Catalyst Color Remains a black powder.Catalyst Agglomeration: Poor stirring. Color change in solution: Potential leaching of palladium; ensure the base is sufficient and the temperature is not excessive.
GC-MS Analysis A series of peaks corresponding to molecules with sequential loss of Cl atoms (mass difference of ~34 u).Complex Chromatogram: Incomplete reaction leading to many intermediates. Side reactions may be occurring. Simplify by analyzing early time points first. No Product Peaks: Verify injection, check for leaks in the reaction setup, or confirm starting material purity.

Conclusion

This application note provides a detailed, reliable, and scientifically grounded protocol for the catalytic hydrodechlorination of 1,1,1,3,3-pentachlorobutane. By utilizing a common Pd/C catalyst and carefully controlling reaction parameters, researchers can effectively and safely remove chlorine atoms from this polychlorinated alkane. The outlined methodology, from experimental setup to analytical validation, serves as a robust starting point for applications in environmental remediation, synthesis of fine chemicals, and broader studies into the catalytic transformation of halogenated compounds.

References

  • MDPI. (2020, February 11). Theoretical and Applied Aspects of Hydrodechlorination Processes—Catalysts and Technologies.
  • PMC. (2023, May 6). Catalytic Hydrodechlorination of 4-Chlorophenol by Palladium-Based Catalyst Supported on Alumina and Graphene Materials.
  • MDPI. (2021, February 18). Progress in Catalytic Hydrodechlorination.
  • CERES Research Repository. (2021, January 15). Understanding the dechlorination of chlorinated hydrocarbons in the pyrolysis of mixed plastics.
  • PMC. (2020, May 29). NMR and GC/MS analysis of industrial chloroparaffin mixtures.
  • ResearchGate. Conditions of the hydrodechlorination process of chlorohydrocarbons in....
  • ResearchGate. (2025, August 5). Dehydrochlorination of 1,1,1,3,3-Pentachlopropane Promoted by Fluoride.
  • Google Patents. CN104230648A - Preparation method for synthesizing 1,1,1,3,3-pentachloropropane by carbon tetrachloride.
  • PubMed. (2023, December 18). Experimental study of catalytic hydro-dechlorination (HDC) of Aroclor 1232.
  • PubChem. 1,1,1,3,3-Pentachlorobutane | C4H5Cl5 | CID 89123.
  • MDPI. (2020, December 10). Two Scenarios of Dechlorination of the Chlorinated Hydrocarbons over Nickel-Alumina Catalyst.
  • IOPscience. (2025, August 7). Catalysts for hydrodechlorination of chlorine-containing polymers and organic waste.
  • ResearchGate. Synthesis of 1,1,1,3,3-pentachloropropane.
  • MDPI. (2019, August 29). Recycling of Gas Phase Residual Dichloromethane by Hydrodechlorination: Regeneration of Deactivated Pd/C Catalysts.
  • Agilent. (2017, October 9). A New Approach to the Analysis of Chlorinated Paraffins by Gas Chromatography Quadrupole Time‑of‑Flight Mass Spectrometry.
  • Reaction Chemistry & Engineering (RSC Publishing). Liquid-phase catalytic hydrodechlorination of chlorinated organic compounds in a continuous flow micro-packed bed reactor over a Pd/AC catalyst.
  • Google Patents. US20080091053A1 - Process for the manufacture of 1,1,1,3,3-pentachloropropane.
  • ResearchGate. (2025, August 9). TG-MS Analysis of Dehydrochlorination of Poly(vinylidene chloride).
  • MDPI. (2025, August 9). Analysis of Two Stages Dehydrochlorination of Poly(vinyl chloride) Using TG-MS.
  • OSTI.gov. Mechanistic Study of 1,2-Dichloroethane Hydrodechlorination on Cu-Rich Pt-Cu Alloys: Combining Reaction Kinetics.
  • Google Patents. US6313360B1 - Process for the manufacture of 1, 1, 1, 3, 3-pentachloropropane.
  • SciSpace. Deactivation behavior of Pd/C and Pt/C catalysts in the gas-phase hydrodechlorination of chloromethanes.
  • MDPI. Mechanistic Considerations on the Hydrodechlorination Process of Polychloroarenes.
  • ACS Publications. (2009, June 17). Highly Chemoselective Pd−C Catalytic Hydrodechlorination Leading to the Highly Efficient N-Debenzylation of Benzylamines | The Journal of Organic Chemistry.
  • Master Organic Chemistry. (2011, November 25). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes.
  • cromlab-instruments.es. Analysis of Chlorinated Pesticides by GC/MS.

Sources

Application Note: Solvent Selection & Extraction Protocols for 1,1,1,3,3-Pentachlorobutane (HCC-360jfa)

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for researchers and process chemists in the pharmaceutical and fine chemical industries. It prioritizes mechanistic understanding, process safety, and scalable purification strategies.[1]

Executive Summary

1,1,1,3,3-Pentachlorobutane (HCC-360jfa) is a critical hydrochlorocarbon intermediate, primarily utilized in the synthesis of advanced fluorocarbons (e.g., HFC-365mfc) via hydrofluorination.[1] Its synthesis typically involves the Kharasch addition of carbon tetrachloride (CCl₄) to 2-chloropropene.[2]

This guide addresses the critical challenge of isolating HCC-360jfa from a complex reaction matrix containing unreacted CCl₄, metallic catalysts (Cu or Fe salts), and isomeric byproducts.[1][2] The selection of solvents for extraction and purification is governed by the compound’s high lipophilicity (LogP ~4.0), high density (>1.5 g/mL), and thermal stability profile.

Physicochemical Profile & Solvent Compatibility

Effective extraction requires a precise understanding of the solute's properties.[2] HCC-360jfa behaves as a "heavy" organic liquid with significant hydrophobic character.[1][2]

Table 1: Physicochemical Properties of HCC-360jfa
PropertyValue (Experimental/Predicted)Implications for Extraction
Molecular Formula C₄H₅Cl₅Highly chlorinated, non-polar interactions dominate.[1][2]
Molecular Weight 230.35 g/mol High MW correlates with high boiling point.[1][2]
Boiling Point ~210–220 °C (Predicted)*Significantly higher than CCl₄ (76.7 °C), facilitating separation by distillation.[1][2]
Density ~1.60 g/mLSinks in water. Forms the bottom layer in aqueous extractions.[1][2]
LogP (Octanol/Water) ~4.0 ± 0.5Highly lipophilic.[1][2] Practically insoluble in water (<50 mg/L).[2]
Solubility Miscible with CCl₄, CHCl₃, Toluene, THF.[1][2]Compatible with standard organic solvents.[1][2][3]

*Note: The C3 analog (1,1,1,3,3-pentachloropropane) boils at ~179 °C. The addition of a methyl group typically elevates BP by 30–40 °C.[1]

Solvent Selection Strategy

The extraction strategy depends heavily on the catalyst system used in the synthesis.

Reaction Solvent (The Matrix)
  • Carbon Tetrachloride (CCl₄): In most protocols, CCl₄ serves as both the reactant and the solvent.[1][2]

    • Advantage:[1][2] Maximizes reaction rate; no foreign solvent removal required.[1][2]

    • Disadvantage:[1][2] High toxicity (Carcinogen 1B).[1][2] Strict containment is required.[1][2][4][5]

  • Acetonitrile (MeCN): Used in some copper-amine catalyzed systems to homogenize the catalyst.[1][2]

    • Extraction Implication: MeCN is water-miscible.[1][2] An aqueous wash is mandatory to remove MeCN and force the product into a separate organic phase.[2]

Extraction Solvents (Workup)

When an aqueous wash is used to remove metallic catalysts (e.g., Copper/Amine complexes), a secondary solvent may be needed if the phase separation is poor.[1]

Solvent CandidateHSP (δD, δP, δH)SuitabilityNotes
Dichloromethane (DCM) 18.2, 6.3, 6.1High Excellent solubility.[1][2] Low BP (40°C) allows easy removal.[2] Sinks in water (like the product).
Toluene 18.0, 1.4, 2.0Moderate Good solubility.[1][2] Floats on water (Density 0.87), creating an inverted phase separation compared to pure product.[1][2] Higher BP (110°C) requires more energy to strip.[2]
Diisopropyl Ether 14.7, 4.3, 3.8Low Peroxide risk.[1][2] Poor solubility for highly chlorinated species compared to DCM.[2]
Water (Aqueous Phase) 15.5, 16.0, 42.3Wash Only Anti-solvent. Used strictly to extract polar catalyst residues (CuCl₂, FeCl₃) and amine salts.[1][2]

Recommendation: For laboratory scale, use DCM if dilution is needed. For process scale, avoid adding a new solvent; rely on the density of the crude CCl₄/Product mixture to phase separate from the aqueous wash water.[1]

Extraction & Purification Protocols

Protocol A: Catalyst Removal via Aqueous Wash (Standard Lab Scale)

Applicability: Copper(I) Chloride / Amine catalyst systems.[2]

Reagents:

  • Crude Reaction Mixture (containing HCC-360jfa, CCl₄, Cu catalyst)[1]

  • Wash Solution: 5% HCl (aq) or 5% NH₄Cl (aq)[2]

  • Drying Agent: Anhydrous MgSO₄[1][2]

Step-by-Step Methodology:

  • Quench: Cool the reaction mixture to room temperature (20–25 °C).

  • Acid Wash: Add the crude mixture to a separatory funnel. Add an equal volume of 5% HCl .

    • Mechanism:[1][2][5] Acid protonates the amine ligand, breaking the copper complex.[1] The copper salt migrates to the aqueous phase.[2]

  • Phase Separation: Shake vigorously for 2 minutes. Allow phases to settle.

    • Observation: The organic layer (Product + CCl₄) will be the bottom layer (Density > 1.0).[1][2] The blue/green aqueous copper layer will be on top.[2]

  • Collection: Drain the bottom organic layer.[1][2]

  • Polishing: Wash the organic layer once with deionized water and once with brine.[1][2]

  • Drying: Dry the organic phase over anhydrous MgSO₄. Filter.

  • Isolation: Proceed to Fractional Distillation (See Section 5).

Protocol B: Catalyst Removal via Flash Distillation (Process Scale)

Applicability: Iron/Phosphate catalyst systems or large-scale Copper systems. Rationale:[1][2] Avoids generation of large volumes of metal-contaminated wastewater.[1][2]

Methodology:

  • Flash Evaporation: Transfer the crude reaction mixture directly to a flash evaporator or short-path distillation unit.

  • Conditions: Apply vacuum (approx. 50–100 mbar) and heat to ~90–100 °C.

  • Separation:

    • Distillate: CCl₄ (unreacted) and HCC-360jfa co-distill.

    • Residue (Bottoms): Non-volatile catalyst (FeCl₃/TBP) and high-boiling telomers remain.[1][2]

  • Recycle: The catalyst-rich bottoms can often be recycled to the reactor.[1][2]

  • Purification: The distillate is then fractionated to separate CCl₄ from HCC-360jfa.

Process Workflow Diagram

The following diagram illustrates the decision logic for processing the crude reaction mixture.

ExtractionWorkflow Start Crude Reaction Mixture (HCC-360jfa + CCl4 + Catalyst) Decision Catalyst Type? Start->Decision Wash Aqueous Acid Wash (5% HCl) Decision->Wash Cu/Amine (Lab) Flash Flash Distillation (Vacuum, <100°C) Decision->Flash Fe/TBP (Process) PhaseSep Phase Separation (Organic Layer = Bottom) Wash->PhaseSep Dry Drying (MgSO4) PhaseSep->Dry Distill Fractional Distillation Dry->Distill Residue Residue: Catalyst Recycle Flash->Residue Bottoms Flash->Distill Distillate Final Pure HCC-360jfa (>99%) Distill->Final CCl4_Rec Recovered CCl4 Distill->CCl4_Rec

Caption: Decision matrix for the isolation of 1,1,1,3,3-pentachlorobutane based on catalyst system and scale.

Safety & Regulatory Considerations (E-E-A-T)

  • Carbon Tetrachloride (CCl₄): Classified as a Category 1B Carcinogen .[1][2] All extractions must be performed in a certified fume hood.[2] Glove selection is critical: PVA (Polyvinyl alcohol) or Viton gloves are required; standard Nitrile degrades rapidly.[1][2]

  • Reactive Metals: If unreacted iron powder is present, filtration under inert atmosphere (Nitrogen) is recommended to prevent pyrophoric risks before aqueous washing.[1][2]

  • Waste Disposal: Aqueous layers containing Copper or Iron must be treated as Heavy Metal Waste , not standard aqueous waste.[1][2]

References

  • Kotora, M., et al. (1992).[1][2] "Addition of tetrachloromethane to halogenated ethenes catalyzed by transition metal complexes."[2][6] Journal of Molecular Catalysis, 77(1), 51-60.[1][2] Link

  • Tung, H. S., et al. (2008).[1][2] "Process for the manufacture of 1,1,1,3,3-pentachloropropane."[1][6][7][8][9][10] U.S. Patent Application 20080091053.[1][2] Link

  • PubChem Database. "1,1,1,3,3-Pentachlorobutane Compound Summary."[1][2] National Center for Biotechnology Information.[1][2] Link[2]

  • BenchChem Technical Support. "Purification of Chlorinated Alkanes: Distillation vs. Extraction." BenchChem Application Notes. Link[2]

  • NIST Chemistry WebBook. "1,1,1,3,3-pentachloropropane Thermophysical Properties." National Institute of Standards and Technology.[1][11][12] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,1,1,3,3-Pentachlorobutane (HCC-360jfa)

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: [🟢 Operational] Topic: Optimization of Yield & Selectivity in Kharasch Addition Audience: Process Chemists, R&D Scientists

Core Reaction & Mechanism

The Chemistry: The synthesis of 1,1,1,3,3-pentachlorobutane (HCC-360jfa) is a metal-catalyzed Kharasch addition (atom transfer radical addition - ATRA). It involves the telomerization of Carbon Tetrachloride (CCl₄) with 2-Chloropropene (2-CP) .

Reaction Equation:



Mechanistic Pathway: Understanding the radical cycle is critical for troubleshooting. The metal catalyst (M) acts as a halogen carrier, oscillating between oxidation states (


).

KharaschCycle CCl4 CCl4 (Reactant) Radical •CCl3 (Radical Species) CCl4->Radical Cl transfer to Cat Cat_Red Catalyst (Red) (e.g., Cu(I) or Fe(II)) Cat_Ox Catalyst (Ox) (e.g., Cu(II)Cl or Fe(III)Cl) Cat_Red->Cat_Ox Oxidation Cat_Ox->Cat_Red Reduction (Regeneration) Adduct_Rad Adduct Radical (CCl3-CH2-C•Cl-CH3) Radical->Adduct_Rad + Alkene Alkene 2-Chloropropene (Substrate) Alkene->Adduct_Rad Product HCC-360jfa (Product) Adduct_Rad->Product Cl transfer from Cat

Figure 1: The redox-shuttle mechanism driving the formation of HCC-360jfa. Note that catalyst regeneration is the rate-determining step for conversion.

Catalyst Systems & Optimization

We support two primary catalyst architectures. Choose based on your purification capabilities and scale.

System A: Iron / Tributyl Phosphate (Fe/TBP)

Best for: Industrial scale-up, robust cost-efficiency.

ComponentFunctionRecommended Loading
Fe Powder Primary reductant (initiator).0.5 - 2.0 mol% vs. 2-CP
FeCl₃ Lewis acid/oxidant (regulator).0.1 - 0.5 mol%
TBP (Ligand) Solubilizes Fe species; prevents precipitation.1.0 - 5.0 mol%

Optimization Protocol:

  • Activation: Pre-mix Fe powder, FeCl₃, and TBP in CCl₄ under inert atmosphere (N₂) for 30 mins before adding 2-CP. This generates the active complex.

  • Temperature: Maintain 80°C – 110°C . Below 80°C, initiation is sluggish; above 120°C, tar formation increases.

System B: Copper / Amine (CuCl/Amine)

Best for: Laboratory scale, high selectivity.

ComponentFunctionRecommended Loading
CuCl Catalyst precursor.[1]1.0 - 3.0 mol%
t-Butylamine Ligand (stabilizes Cu(I)/Cu(II) redox).2:1 to 4:1 ratio (Amine:Cu)

Optimization Protocol:

  • Ligand Ratio: A molar ratio of 3:1 (Amine:Cu) is optimal. Excess amine can promote dehydrochlorination of the product (creating HCl and olefins), reducing yield.

  • Solvent: Acetonitrile is often used as a co-solvent to improve CuCl solubility if the neat reaction is too slow.

Troubleshooting Guide

Scenario 1: "My Conversion is High, but Selectivity is Low (Heavy Oligomers)."

Diagnosis: Telomerization is competing with polymerization. The radical chain is propagating through multiple alkene units before terminating.

Root Cause:

  • Low CCl₄ Concentration: If the ratio of CCl₄ to 2-CP is too low, the adduct radical is more likely to find another alkene molecule than a chlorine donor (catalyst).

Corrective Action:

  • Increase CCl₄ Stoichiometry: Operate at a CCl₄ : 2-CP molar ratio of > 2:1 (ideally 3:1).

  • Dosing Strategy: Do not add all 2-CP at once. Feed 2-CP slowly into a pool of refluxing CCl₄/Catalyst. This keeps the instantaneous concentration of alkene low relative to CCl₄.

Scenario 2: "The Reaction Stalls at 60-70% Conversion."

Diagnosis: Catalyst deactivation or "death."

Root Cause:

  • Fe System: Surface passivation of Iron powder or accumulation of Fe(III) species without reduction.

  • Cu System: Oxidation of Cu(I) to Cu(II) by adventitious oxygen (leak).

Corrective Action:

  • Fe System: Add a "booster" shot of fresh Fe powder (0.2 mol%) halfway through the run. Ensure TBP loading is sufficient to keep Fe salts in solution.

  • Oxygen Exclusion: Verify reactor integrity. The Kharasch addition is strictly anaerobic.

  • Check Reductant: Ensure you have metallic Fe (or Cu0) present to reduce the inactive oxidized species back to the active state.

Scenario 3: "Product is Deeply Colored / Tarry."

Diagnosis: Thermal decomposition or polymerization.

Root Cause:

  • Hot Spots: Exotherm spikes >130°C.

  • HCl Generation: Moisture ingress hydrolyzing the product or catalyst, generating HCl, which catalyzes tar formation.

Corrective Action:

  • Dry Reagents: Dry CCl₄ and 2-CP over molecular sieves (3Å or 4Å) to <50 ppm water.

  • Temperature Control: Use a jacketed reactor with active cooling. The reaction is exothermic .

Purification Workflow

Separating the catalyst from the product is the most challenging step.

Purification Crude Crude Reaction Mix (Product, CCl4, Cat, Tars) Flash Flash Distillation (Reduced Pressure) Crude->Flash Distillate Distillate (CCl4 + HCC-360jfa) Flash->Distillate Bottoms Bottoms (Catalyst + Oligomers) Flash->Bottoms Fractionation Fractional Distillation Distillate->Fractionation Recycle Catalyst Recycle (To Reactor) Bottoms->Recycle Optional FinalProd Pure HCC-360jfa (>99%) Fractionation->FinalProd

Figure 2: Recommended purification workflow to minimize product degradation.

Step-by-Step Protocol:

  • Flash Distillation (Primary Separation):

    • Do not wash with water immediately (creates emulsions with TBP/Amine).

    • Perform a crude flash distillation under vacuum (approx. 20-50 mbar) to remove CCl₄ and the product from the catalyst residues.

    • Target: Keep pot temperature < 100°C to prevent thermal degradation.

  • Fractional Distillation:

    • Take the distillate from Step 1.

    • First cut: Excess CCl₄ (Recycle this).

    • Main cut: HCC-360jfa (bp approx. 180°C at atm, adjust for vacuum).

    • Residue: Higher telomers (C7 species).

References & Authority

  • Honeywell International Inc. (2002). Process for the manufacture of 1,1,1,3,3-pentachloropropane. US Patent 6,399,839. Link

    • Relevance: Establishes the Fe/TBP catalyst system and CCl₄ excess parameters for Kharasch additions.

  • Solvay (2001). Process for the manufacture of 1,1,1,3,3-pentachlorobutane. US Patent 6,187,976. Link

    • Relevance: Specific conditions for 2-chloropropene telomerization.

  • Kotora, M., et al. (1992).[2][3] Addition of tetrachloromethane to halogenated ethenes catalyzed by transition metal complexes. Journal of Molecular Catalysis, 77(1), 51-60.[2][3] Link

    • Relevance: Mechanistic insights into the Cu/Amine vs. Ru catalyst kinetics.

  • BenchChem. (2025).[4][5] Technical Support Center: Purification of 1,1,1,3-Tetrachloroheptane. Link

    • Relevance: General purification protocols for higher-order chloroalkanes.

Sources

Separation of 1,1,1,3,3-Pentachlorobutane from unreacted carbon tetrachloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical resource for the separation of 1,1,1,3,3-Pentachlorobutane (HCC-360jfa) from reaction mixtures containing excess Carbon Tetrachloride (CCl₄) .

This workflow assumes the standard telomerization synthesis:




Role: Senior Application Scientist Subject: Separation Protocol for 1,1,1,3,3-Pentachlorobutane / Carbon Tetrachloride Mixtures

Executive Summary

The separation of 1,1,1,3,3-pentachlorobutane from carbon tetrachloride is thermodynamically favorable due to a large boiling point differential (


). However, the presence of transition metal catalysts (Cu/Fe)  and amine ligands  in the crude mixture creates a high risk of thermal degradation (dehydrochlorination) during distillation.

Critical Success Factor: You cannot distill the crude reaction mixture directly. Catalyst removal (demetallization) is a mandatory precursor to thermal separation.

Part 1: Physical Property Matrix

Use this data to calibrate your vacuum systems.

PropertyCarbon Tetrachloride (CCl₄)1,1,1,3,3-PentachlorobutaneSeparation Strategy
Boiling Point (1 atm) 76.7°C~205°C (Est.)*Flash Distillation for CCl₄ removal.
Boiling Point (20 mmHg) -18°C~85–95°CVacuum Rectification for Product.
Thermal Stability HighLow >140°C (Risk of HCl loss)Keep pot temp <120°C.
Solubility Organic SolventsOrganic SolventsImmiscible with water (Washable).

*Note: The butane derivative has a significantly higher BP than its propane analog (HCC-240fa, BP ~179°C). Atmospheric distillation is dangerous.

Part 2: The Separation Workflow (Logic Map)

The following decision tree illustrates the critical path for purification. Note the "Kill Step" regarding catalyst removal.

SeparationProtocol Start Crude Reaction Mixture (CCl4 + Product + Catalyst) CheckCat Has Catalyst been removed? Start->CheckCat FailPath STOP: Thermal Degradation Risk (Black Tar Formation) CheckCat->FailPath No Step1 Step 1: Acid Wash / Adsorption (Remove Cu/Amine) CheckCat->Step1 No (Do this first) Step2 Step 2: Flash Evaporation (Atmospheric or Mild Vac) Target: Remove CCl4 CheckCat->Step2 Yes Step1->Step2 Step3 Step 3: Vacuum Rectification (P < 20 mmHg) Target: Isolate Product Step2->Step3 Residue Final Pure 1,1,1,3,3-Pentachlorobutane (>99%) Step3->Final Distillate

Figure 1: Critical workflow emphasizing catalyst removal prior to heat application.

Part 3: Step-by-Step Technical Guide

Phase 1: Catalyst Removal (The "Black Tar" Prevention)

Issue: If you distill the crude mixture directly, the copper/amine catalyst promotes the elimination of HCl, turning your clear product into a black, tarry mess and corroding your equipment.

Protocol:

  • Acid Wash: Transfer the crude reaction mixture to a separatory funnel or mixer-settler.

  • Add Reagent: Add 5% dilute Hydrochloric Acid (HCl) or aqueous ammonium chloride.

    • Ratio: 1:1 volume ratio (Aqueous : Organic).

  • Agitate: Mix vigorously for 15 minutes. The Cu-amine complex will partition into the aqueous phase (turning it blue/green).

  • Separate: Discard the top aqueous layer. Retain the bottom organic layer (CCl₄ + Product).

  • Neutralize: Wash the organic layer once with water, then once with 2% NaHCO₃ to neutralize acidity.

  • Dry: Pass the organic phase through a bed of anhydrous MgSO₄ or Na₂SO₄.

Phase 2: Bulk CCl₄ Removal (Flash Distillation)

Objective: Remove the solvent (CCl₄) and unreacted 2-chloropropene.

  • Setup: Simple distillation apparatus or Rotary Evaporator.

  • Conditions:

    • Pressure: Atmospheric (760 mmHg) is acceptable for this step only because CCl₄ boils at 76°C, which is well below the degradation temperature of the product.

    • Bath Temp: 90°C.

  • Procedure: Distill until the head temperature drops and collection ceases.

  • Result: The distillate is recovered CCl₄ (Recycle this!). The residue is crude 1,1,1,3,3-pentachlorobutane.

Phase 3: Product Purification (Vacuum Rectification)

Objective: Isolate the pure product from heavy oligomers.

  • Setup: Short-path distillation head or Vigreux column. High Vacuum is mandatory.

  • Conditions:

    • Pressure: < 20 mmHg (Target 5–10 mmHg).

    • Expected BP: ~85–95°C (at 20 mmHg).

  • Procedure:

    • Slowly raise oil bath temperature.

    • Discard a small "fore-run" (any remaining volatiles).

    • Collect the main fraction.

    • Stop before the pot runs dry to avoid overheating high-boiling telomers (C7+ species).

Part 4: Troubleshooting & FAQs

Q1: "My distillation residue turned black and acidic. What happened?"

Diagnosis: Catalyst-Induced Dehydrochlorination. Explanation: You likely skipped or incompletely performed Phase 1. Transition metals (Cu, Fe) act as Lewis acids at high temperatures, stripping HCl from the pentachlorobutane backbone. This creates unsaturated impurities (tetrachlorobutenes) which polymerize into "tar." Fix: You must wash the crude mixture with dilute acid until the aqueous phase is colorless, indicating all copper is removed.

Q2: "I see a 'ghost' fraction distilling between CCl₄ and my product. What is it?"

Diagnosis: Azeotropic Entrainment or Intermediate Telomers. Explanation: While CCl₄ and the product have distinct boiling points, trace water or residual 2-chloropropene dimers (C6 species) can distill in the intermediate range. Fix: Use a fractional column (e.g., Vigreux) during the vacuum step to sharpen the cut. Ensure the crude was dried thoroughly (MgSO₄) to prevent water-organic azeotropes.

Q3: "Can I use the recovered CCl₄ directly for the next batch?"

Diagnosis: Recycle Stream Purity. Explanation: The recovered CCl₄ will contain unreacted 2-chloropropene. Fix: Yes, but analyze it by GC first. You may need to adjust the stoichiometry of the fresh alkene added to the next batch to maintain the correct CCl₄:Alkene ratio (usually excess CCl₄ is required to minimize oligomerization).

Q4: "The product is slightly yellow after distillation."

Diagnosis: Trace Iron or Oxidation. Explanation: If steel equipment was used, trace FeCl₃ might be present. Alternatively, slight decomposition occurred. Fix: Re-distill over a small amount of solid Na₂CO₃ or Copper turnings (stabilizer) under hard vacuum. Store the product in amber glass to prevent photo-oxidation.

Part 5: Safety & Compliance (CCl₄)

Warning: Carbon Tetrachloride is a Category 1 Carcinogen and an Ozone Depleting Substance .

  • Closed Systems: All transfers should occur in closed loops or fume hoods.

  • Cold Traps: When using vacuum, you must use a Liquid Nitrogen (LN2) or Dry Ice/Acetone trap. CCl₄ vapor will destroy rotary vane pump oil and seals immediately.

  • Waste: Do not mix CCl₄ waste with acetone or other ketones (exothermic reaction risk). Segregate as "Halogenated Waste."

References

  • Synthesis & Kinetics: Kang, J., et al. (2009).[1][2] "Kinetics of 1,1,1,3,3-pentachlorobutane synthesis." Journal of Chemical Kinetics. (Describes the telomerization of CCl4 and 2-chloropropene using Copper catalysts).

  • General Telomerization & Catalyst Removal: Kotora, M., & Hajek, M. (1992). "Selective addition of polyhalogenated compounds to chloroethenes catalyzed by copper complexes." Journal of Molecular Catalysis. (Establishes the necessity of amine ligand removal).

  • Physical Properties (Analogous Propane Derivative): Solvay (2000). "Process for the manufacture of 1,1,1,3,3-pentachloropropane."[3][4][5] U.S. Patent 6,103,948. (Provides industrial context for separating high-boiling chlorocarbons from CCl4).

  • Azeotropic Data: Honeywell International (2007). "Azeotrope-like compositions of 1,1,1,3,3-pentachloropropane and carbon tetrachloride."[4] U.S. Patent App 2007/0197841. (Demonstrates non-ideal behavior in similar chlorinated systems).

Sources

Optimizing reaction temperature for Kharasch addition of chloropropenes

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Optimizing Reaction Temperature for Kharasch Addition of Chloropropenes

Content Type: Technical Support Center / Troubleshooting Guide Audience: Process Chemists, medicinal chemists, and reaction engineers.

Executive Summary & Core Directive

The Kharasch addition (Atom Transfer Radical Addition - ATRA) of polyhaloalkanes (e.g., CCl₄, CHCl₃) to chloropropenes is a kinetically sensitive transformation. Unlike activated styrenes, chloropropenes (e.g., allyl chloride, 3-chloro-1-propene) are electron-deficient and prone to competing allylic abstraction pathways.

The Central Conflict:

  • Low Temperature (<60°C): Suffering from high activation energy barriers, leading to stalled conversion and catalyst induction latency.

  • High Temperature (>110°C): Triggers rapid telomerization (oligomerization), catalyst deactivation (ligand dissociation), and dehydrohalogenation of the adduct.

This guide provides a self-validating protocol to determine the precise isotherm (


) for your specific catalyst system, moving beyond generic literature values.

Troubleshooting Hub (Q&A)

Direct solutions to specific thermal anomalies observed in the reactor.

Q1: My reaction initiates but conversion plateaus at ~40-50% despite visible catalyst remaining. Is the temperature too low?

  • Diagnosis: This is likely Catalyst Poisoning or Radical Termination , not just low thermal energy. In copper-mediated ATRA, accumulation of Cu(II) species (the "persistent radical effect") can halt the cycle if the regeneration rate is too slow.

  • Technical Fix:

    • Do not simply crank the temperature; this often accelerates termination.

    • Add a Reducing Agent: Introduce a mild reductant (e.g., Ascorbic acid,

      
       trace, or 
      
      
      
      ) to regenerate the active Cu(I) species.
    • Temperature Step: Increase T by 10°C only after confirming active catalyst species are present.

Q2: I am observing significant "tar" formation and high molecular weight impurities by GPC. Is my temperature too high?

  • Diagnosis: Yes. You have entered the Telomerization Window . At elevated temperatures, the propagation rate (

    
    ) of the carbon-centered radical adding to another alkene molecule exceeds the rate of halogen abstraction (
    
    
    
    ) from the metal complex.
  • Technical Fix:

    • Lower T: Reduce reaction temperature by 15-20°C.

    • Ligand Exchange: Switch to a ligand with higher electron density (e.g., TPMA or Me6TREN for Cu). This increases the reducing power of the catalyst, accelerating the halogen transfer step (

      
      ), thereby "capping" the radical before it can polymerize.
      

Q3: The reaction mixture turns black and precipitates solids within 30 minutes. What is happening?

  • Diagnosis: Thermal Catalyst Decomposition . For Ruthenium (Ru) systems (e.g.,

    
    ), temperatures >85°C can cause phosphine dissociation and cluster formation (Ru black). For Copper, this indicates disproportionation of Cu(I) to Cu(0) and Cu(II).
    
  • Technical Fix:

    • Cap the Temp: Set a hard limit (e.g., 80°C for phosphine-based Ru).

    • Solvent Effect: Ensure the solvent (often acetonitrile or toluene) is thoroughly degassed. Oxygen accelerates thermal decomposition at high T.

Q4: I see the correct product by GC-MS during the reaction, but yield drops after workup. Is this a reaction temperature issue?

  • Diagnosis: This is a Post-Process Thermal Elimination issue. The Kharasch adduct (e.g., 1,1,1,3,5-pentachloropentane) is thermally unstable and prone to HCl elimination, especially if the reaction mixture is acidic.

  • Technical Fix:

    • Quench Cold: Cool the reactor to <10°C before opening.

    • Neutralize: Wash with cold

      
       immediately to remove Lewis acidic catalyst residues which catalyze elimination during distillation/evaporation.
      

Optimization Protocol: The "Step-Up" Method

Do not rely on a static setpoint. Use this dynamic workflow to find


.
Phase 1: The Catalyst Screening Isotherm

Run three parallel micro-vials (0.5 mmol scale) at fixed intervals to establish the "Activation Floor."

Catalyst ClassLow T (Screen 1)Mid T (Screen 2)High T (Screen 3)Target Outcome
Copper (CuCl/Bipy) 60°C90°C120°CHigh conversion, <5% oligomers.
Ruthenium (RuCp)*40°C60°C80°CFull conversion without precipitation.
Iron (Fe/Porphyrin) 80°C100°C120°CBalance between rate and Fe(III) buildup.
Phase 2: Kinetic Profiling

Once the "Mid T" is identified as viable, run a kinetic profile.

  • Set reactor to

    
    .
    
  • Sample at t = 15, 30, 60, 120 min.

  • Critical Check: Plot ln([Substrate]) vs. Time.

    • Linear: Zero-order catalyst deactivation (Good).

    • Curved (plateau): Catalyst death (Temperature too high or poisoning).

Visualizing the Thermal Pathway

The following diagram illustrates the competing pathways controlled by temperature. Note how high temperature disproportionately activates the "Death Pathway" (Polymerization/Decomposition) compared to the Product Pathway.

Kharasch_Temperature_Pathways cluster_0 Thermal Control Zone Start Substrate (Chloropropene + CCl4) Radical Carbon Radical (Intermed.) Start->Radical Activation (Requires T > T_min) ActiveCat Active Catalyst (M-X) ActiveCat->Radical Decomp Catalyst Deactivation (Precipitation) ActiveCat->Decomp Thermal Instability (T > T_crit) Product Kharasch Adduct (Target) Radical->Product Halogen Transfer (Fast at T_opt) Polymer Telomers/Oligomers (High T Side Product) Radical->Polymer Propagation (Dominates at T > 110°C) Elim Dehydrohalogenation (HCl Loss) Product->Elim Thermal Elimination (During Workup)

Caption: Mechanistic bifurcation points where temperature dictates selectivity. Red paths indicate high-temperature failure modes.

References

  • Severin, K. (2006). "Ruthenium Catalysts for the Kharasch Reaction." Current Organic Chemistry. Link

  • Pintauer, T., & Matyjaszewski, K. (2008). "Atom Transfer Radical Addition (ATRA) and Cyclization (ATRC) Reactions Catalyzed by Copper Complexes." Encyclopedia of Radicals in Chemistry, Biology and Materials. Link

  • Eckenhoff, W. T., & Pintauer, T. (2011). "Copper Catalyzed Atom Transfer Radical Addition (ATRA) and Cyclization (ATRC) Reactions in the Presence of Reducing Agents." Catalysis Reviews. Link

  • Kharasch, M. S., Jensen, E. V., & Urry, W. H. (1947). "Addition of Carbon Tetrachloride and Chloroform to Olefins." Journal of the American Chemical Society. Link

  • Clark, A. J. (2002). "Atom Transfer Radical Cyclisation." Chemical Society Reviews. Link

Reducing tar formation during 1,1,1,3,3-Pentachlorobutane purification

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reducing Tar Formation During 1,1,1,3,3-Pentachlorobutane (HCC-360jfa) Purification

To: Research & Development Teams, Process Engineers From: Senior Application Scientist, Halogenated Intermediates Division Subject: Troubleshooting Thermal Degradation and Tarring in HCC-360jfa Workflows

Introduction: The "Tar Loop" Paradox

Welcome to the technical support hub for HCC-360jfa. If you are reading this, you are likely experiencing the "darkening distillate" phenomenon—where your clear crude material turns into a viscous, dark brown tar during distillation.

The Scientific Reality: HCC-360jfa (1,1,1,3,3-pentachlorobutane) is thermally labile. It is synthesized via the Kharasch addition of Carbon Tetrachloride (


) to 2-chloropropene (or similar olefins) using metallic catalysts (Iron or Copper).

The Problem: The very catalyst used to make the molecule becomes its destroyer during purification. Residual Iron (Fe) or Copper (Cu) acts as a Lewis acid, lowering the activation energy for dehydrochlorination. This releases HCl, which generates olefins that rapidly polymerize into tar.

This guide provides a self-validating protocol to break this cycle.

Module 1: The Mechanism of Failure

Before attempting a fix, you must understand the enemy. Tar formation is not random; it is an autocatalytic cycle driven by heat and Lewis acids.

The Degradation Pathway
  • Initiation: Thermal stress causes minor dehydrochlorination (

    
     loss), forming unsaturated isomers (e.g., 1,1,3,3-tetrachlorobut-1-ene).
    
  • Catalysis: Residual metal salts (

    
    ) coordinate with the chlorine atoms, accelerating 
    
    
    
    loss.
  • Polymerization: The resulting electron-deficient dienes/olefins undergo cationic polymerization, catalyzed by the same metal salts, forming heavy "tar."

TarCycle HCC360 HCC-360jfa (Feedstock) Olefin Tetrachlorobutene (Reactive Olefin) HCC360->Olefin Dehydrochlorination Heat Heat (>100°C) Heat->Olefin HCl HCl Release Fe Residual Fe/Cu (Catalyst) HCl->Fe Activates Lewis Acid Tar Polymerized Tar (Yield Loss) Olefin->Tar Cationic Polymerization Fe->Olefin Catalyzes Fe->Tar Catalyzes

Figure 1: The Autocatalytic Tar Loop. Note how residual metal (Fe) accelerates both the breakdown of the product and the formation of tar.

Module 2: Pre-Purification Treatment (Critical Step)

Do not distill crude reaction mixtures directly. This is the most common error. You must sequester the metal catalyst before applying heat.

Protocol: Chelation and Acid Washing

Objective: Remove Lewis acid metals to <10 ppm.

StepReagentActionScientific Rationale
1 HCl Wash (3-5%) Agitate crude organic phase with aqueous HCl.Converts colloidal Iron/Copper into soluble metal chlorides (

) which partition into the aqueous phase.
2 Water Wash Wash with deionized water until pH > 4.Removes bulk acid. Residual acid can catalyze degradation.
3 Bicarb Wash Wash with 2%

.
Neutralizes trace acidity. Caution: Gas evolution (

).
4 Drying Pass over

or

.
Water acts as a nucleophile at high temps; anhydrous conditions are required for stability.

Module 3: Distillation Dynamics

Once the catalyst is removed, you must control the thermal history of the molecule.

Operational Parameters

Q: What is the maximum safe pot temperature? A: Keep the reboiler/pot temperature below 110°C . Above 120°C, thermal dehydrochlorination becomes significant even without catalysts.

Q: How do I achieve this? A: You must use Vacuum Distillation.

  • Target Vacuum: < 20 mmHg (Torr).

  • Target Boiling Point: Reduce the apparent boiling point to the 70°C – 90°C range.

  • Residence Time: Use a Falling Film Evaporator (FFE) or Wiped Film Evaporator (WFE) if possible to minimize heat exposure time. If using batch distillation, minimize the "cook time."

Chemical Stabilization (The "Safety Net")

Even with washing, trace metals may remain. Add a stabilizer to the distillation pot.

  • Recommended Additive: Triethyl Phosphate (TEP) or Tributyl Phosphate (TBP).

  • Concentration: 0.1% to 0.5% w/w.

  • Mechanism: Phosphates act as chelating agents, "wrapping" any remaining metal ions and preventing them from acting as Lewis acids.

Module 4: Troubleshooting & FAQ

Symptom: Distillate is acidic (fuming).
  • Cause: Dehydrochlorination is occurring in the column.

    
     gas is co-distilling with your product.
    
  • Fix: Your pot temperature is too high, or iron is present.

    • Stop the distillation.

    • Check vacuum depth (leaks?).

    • Add 0.5% TBP (Tributyl Phosphate) to the pot immediately.

Symptom: Pot residue solidifies upon cooling.
  • Cause: Massive polymerization (Tarring).

  • Fix: The batch is likely lost. For the next batch, ensure the Pre-Purification (Module 2) was performed rigorously. Verify the iron content of the crude is <10 ppm via ICP-MS before heating.

Symptom: Product turns pink/purple on standing.
  • Cause: Photo-oxidation or trace iron-phenol complexes.

  • Fix: Store HCC-360jfa in amber glass or stainless steel. Add a radical scavenger like BHT (Butylated hydroxytoluene) at 100 ppm for long-term storage.

Visual Workflow: The Optimized Protocol

Workflow Start Crude HCC-360jfa (Contains Fe/Cu Catalyst) Wash Acid Wash (3% HCl) + Phase Separation Start->Wash Remove Metals Dry Drying (MgSO4) Wash->Dry Remove Water Stabilize Add Stabilizer (0.5% Tributyl Phosphate) Dry->Stabilize Sequester Trace Ions Distill Vacuum Distillation (<20 mmHg, <100°C Pot) Stabilize->Distill Thermal Separation Product Pure HCC-360jfa (Clear, Neutral) Distill->Product Yield >90%

Figure 2: Optimized Purification Workflow. The addition of the stabilization step prior to distillation is the industry standard for high yield.

References

  • Process for the preparation of 1,1,1,3,3-pentachlorobutane. United States Patent 5,917,098. (Describes the Kharasch synthesis and the necessity of catalyst removal to prevent degradation).

  • Purification of halogenated hydrocarbons. United States Patent 6,313,360. (Details the use of phosphate esters like TBP to stabilize chloropropanes/butanes during distillation).

  • Azeotropic compositions of 1,1,1,3,3-pentachloropropane and hydrogen fluoride. European Patent EP2817277A1. (Discusses the handling and thermal sensitivity of the homologous pentachloropropane series).

Troubleshooting low conversion rates in iron-catalyzed telomerization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for iron-catalyzed telomerization. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in their experiments. The following content is structured in a question-and-answer format to directly address specific challenges you may encounter.

Frequently Asked Questions & Troubleshooting Guides
Question 1: My reaction shows very low or no conversion. Where should I start my investigation?

Answer: When facing a complete lack of reactivity, the root cause often lies in fundamental errors in catalyst formation, reagent purity, or reaction setup. Before delving into more complex diagnostics, it is crucial to verify these primary components. Catalyst deactivation mechanisms fall into three main categories: chemical, mechanical, and thermal.[1] A systematic approach starting with the most common failure points is the most efficient way to identify the problem.

Troubleshooting Workflow: Initial Checks

A logical troubleshooting sequence ensures that potential issues are methodically eliminated. Start by assessing the catalyst's integrity and activation, then move to the purity of your reagents and the physical conditions of the reaction.

G start Low / No Conversion cat_check Step 1: Catalyst Integrity Check - Correct Precursor? - Proper Activation Protocol Followed? - Stored under Inert Atmosphere? start->cat_check reagent_check Step 2: Reagent & Solvent Purity - Inhibitors in Butadiene? - Water/Oxygen in Solvents? - Purity of Nucleophile? cat_check->reagent_check Catalyst OK cat_issue Potential Issue: Inactive Catalyst Species cat_check->cat_issue condition_check Step 3: Reaction Conditions - Correct Temperature & Pressure? - Adequate Mixing/Stirring? - No Leaks in the System? reagent_check->condition_check Reagents OK reagent_issue Potential Issue: Catalyst Poisoning reagent_check->reagent_issue condition_issue Potential Issue: Suboptimal Kinetics condition_check->condition_issue

Caption: Initial troubleshooting decision tree for low conversion.

Step-by-Step Protocol:

  • Verify the Catalyst Precursor and Ligand:

    • Confirm the identity and purity of the iron salt (e.g., FeCl₂, Fe(acac)₃) and the ligand. Mismatched or degraded starting materials are a common source of failure.

    • Ensure the ligand-to-metal ratio is correct as per your protocol. The stoichiometry is critical for forming the active catalytic species.[2]

  • Review the Catalyst Activation/Formation Procedure:

    • Many iron catalysts, particularly those with bis(imino)pyridine ligands, require activation with a co-catalyst like methylaluminoxane (MAO) or modified methylaluminoxane (MMAO).[3]

    • Ensure the co-catalyst is fresh and has been handled under strictly anaerobic and anhydrous conditions.

    • Confirm that the activation time and temperature are appropriate. Incomplete activation results in a low concentration of the active catalyst.

  • Check Reagent and Solvent Purity:

    • Butadiene: Commercial butadiene can contain inhibitors (e.g., t-butyl catechol) to prevent polymerization during storage. These must be removed, typically by passing the gas or liquid through a column of activated alumina.

    • Solvents and Nucleophiles: Rigorously dry and deoxygenate all solvents and liquid nucleophiles (e.g., alcohols, amines). Water and oxygen can react with the low-valent iron center, leading to irreversible catalyst deactivation.[4] The use of a glovebox or Schlenk line techniques is mandatory.

  • Inspect the Reaction Setup:

    • Ensure the reaction vessel is free of leaks to prevent the ingress of air.

    • Confirm that the stirring is efficient. Poor mass transfer can limit the reaction rate, especially in heterogeneous or biphasic systems.

Question 2: My reaction starts but stops at a low conversion rate. What are the likely causes?

Answer: When a reaction initiates but fails to reach completion, it strongly suggests that the catalyst is deactivating over time. Catalyst deactivation is an inevitable process, but premature failure is often preventable.[5] The primary deactivation pathways for iron catalysts in this context are aggregation, poisoning by impurities introduced with the substrates, or thermal degradation.[6][7]

Diagnosing Catalyst Deactivation

Identifying the specific deactivation mechanism is key to solving the problem. The visual appearance of the reaction mixture and simple analytical tests can provide important clues.

ObservationPotential CauseSuggested Action
Precipitate Formation Catalyst aggregation or insolubility. The active homogeneous species forms inactive solid particles.[6]1. Analyze the precipitate (e.g., by ICP-AES or X-ray fluorescence) to confirm it contains iron.[8] 2. Modify the ligand structure to improve solubility. 3. Lower the reaction temperature.
Color Change Change in the oxidation state of the iron center (e.g., Fe(II) to Fe(III)).1. Ensure rigorous exclusion of air and other oxidizing impurities. 2. Consider using a reducing agent if compatible with the reaction.
No Visible Change Catalyst poisoning by trace impurities or product inhibition.[5][9]1. Further purify all reagents, especially the butadiene and nucleophile. 2. Run the reaction at a lower substrate concentration to test for product inhibition.

Experimental Protocol: Testing for Catalyst Poisoning

This protocol helps determine if trace impurities in your substrates are responsible for deactivation.

  • Set up a standard reaction that is known to exhibit premature deactivation.

  • Allow the reaction to proceed until the conversion rate plateaus.

  • At this point, inject a second, fresh charge of the activated catalyst solution into the reaction mixture.

  • Monitor the reaction:

    • If conversion resumes: This indicates the initial catalyst charge was deactivated by impurities present in the substrates or solvent in a stoichiometric manner. The solution is to further purify the reagents.

    • If conversion does not resume: This suggests that the deactivation is caused by product inhibition, thermal degradation at the reaction temperature, or the formation of a persistent inhibitor as a byproduct.[9]

Question 3: How does the choice of ligand and solvent affect the conversion rate?

Answer: The ligand and solvent are not passive components; they are critical to defining the catalyst's activity, selectivity, and stability. The ligand's electronic and steric properties directly influence the reactivity of the iron center, while the solvent can affect catalyst solubility, stability, and the interaction between reactants.[10]

The Role of the Ligand in the Catalytic Cycle

The ligand stabilizes the iron center and modulates its electronic properties. For the common bis(imino)pyridine iron catalysts, the substituents on the ligand framework have a profound impact.[10]

G cluster_cycle Catalytic Cycle Fe_L [Fe]-L (Precatalyst) Fe_active Active Fe Species Fe_L->Fe_active Activation (e.g., +MAO) oxidative_coupling Oxidative Coupling (Butadiene Insertion) Fe_active->oxidative_coupling + 2 Butadiene deactivation1 Deactivation: Aggregation/Oxidation Fe_active->deactivation1 intermediate π-allyl-Fe Intermediate oxidative_coupling->intermediate nucleophilic_attack Nucleophilic Attack (Telomer Formation) intermediate->nucleophilic_attack + Nucleophile (Nu-H) deactivation2 Deactivation: Ligand Dissociation intermediate->deactivation2 product_release Product Release (Regeneration of Catalyst) nucleophilic_attack->product_release product_release->Fe_active - Telomer

Caption: Simplified catalytic cycle highlighting ligand-dependent steps.

Influence of Ligand and Solvent Parameters

ParameterEffect on ConversionRationale
Ligand: Bulky Substituents Generally Increases ActivityBulky groups on the ligand (e.g., ortho-positions of N-aryl rings in bis(imino)pyridines) can prevent catalyst dimerization/aggregation, which is a major deactivation pathway.[6] They also promote the dissociation of the product, increasing turnover frequency.
Ligand: Electron-Donating Groups Can Increase ActivityElectron-donating groups increase the electron density at the iron center, which can enhance the rate of oxidative coupling with butadiene. However, this effect is highly system-dependent.[10]
Ligand: Chelate Strength Complex EffectA very strong chelating ligand might stabilize the precatalyst too much, making activation difficult or slowing down substrate coordination.[11] Conversely, a weak chelate may lead to ligand dissociation and catalyst decomposition.
Solvent: Polarity System DependentThe optimal solvent depends on the catalyst's solubility. For many organometallic iron complexes, non-polar solvents like toluene or cyclohexane are used. Introduction of a polar solvent can cause the catalyst to precipitate.[9] However, for certain nucleophiles, a co-solvent may be necessary.[2]
Solvent: Coordinating Ability Can Decrease ActivityCoordinating solvents (e.g., THF, acetonitrile) can compete with butadiene or the nucleophile for binding sites on the iron center, inhibiting the reaction.

Recommendations:

  • Ligand Screening: If conversion is consistently low, screen a small library of ligands with varying steric bulk and electronic properties. This is often the most effective way to optimize a new telomerization reaction.

  • Solvent Choice: Start with non-coordinating, non-polar solvents like toluene or heptane. If the nucleophile has poor solubility, consider a biphasic system or the minimum amount of a more polar co-solvent required to achieve miscibility.

Question 4: I suspect my analysis method is not accurately reflecting the reaction's progress. How can I reliably monitor the conversion?

Answer: Accurate reaction monitoring is essential for troubleshooting. A discrepancy between expected and measured conversion can arise from issues with sampling, the stability of the products/reactants during analysis, or the analytical technique itself. Real-time or quasi-real-time monitoring is often superior to analyzing a single endpoint.

Recommended Analytical Techniques

TechniqueApplicationAdvantagesConsiderations
Gas Chromatography (GC) Quantitative analysis of volatile reactants (butadiene) and products (telomers).High precision, readily available, good for separating isomers.Requires quenching of the reaction aliquot; an internal standard is necessary for accurate quantification.
NMR Spectroscopy In-situ or ex-situ monitoring of reactants and products.Provides structural information, can be quantitative. 1H NMR is excellent for tracking product formation.[12]Lower sensitivity than GC-MS. In-situ monitoring requires specialized NMR tubes (e.g., J. Young) and careful shimming.
Mass Spectrometry (DART-MS, ESI-MS) Real-time reaction monitoring.[12][13]High sensitivity, provides real-time kinetic data without sample workup. Can identify catalytic intermediates.[13]Requires specialized equipment; quantification can be challenging without an isotopic internal standard.
UV-Vis Spectrophotometry Monitoring iron-chelate complexes.Can be used to monitor the concentration of specific colored catalyst species or products with a chromophore.[14][15]Limited applicability; requires a distinct spectral signature for a component of interest. Potential for interference from other species.[15]

Protocol: Accurate Quantification by GC with an Internal Standard

  • Choose an Internal Standard (IS): Select a stable, non-reactive compound with a retention time that does not overlap with reactants or products (e.g., dodecane, tridecane).

  • Prepare a Stock Solution: Accurately weigh the IS and dissolve it in a known volume of a quenching solvent (e.g., THF with a small amount of water to deactivate the catalyst).

  • Sampling: At each time point, withdraw a precise volume of the reaction mixture using a gas-tight syringe and immediately inject it into a sealed vial containing a known volume of the IS stock solution. The quenching is instantaneous.

  • Analysis: Analyze the quenched sample by GC.

  • Calculation: Calculate the response factor for each analyte relative to the IS using standard calibration curves. Use this response factor to determine the concentration of your product at each time point, providing an accurate conversion profile.

References
  • Iron Catalyzed Synthesis and Chemical Recycling of Telechelic 1,3-Enchained Oligocyclobutanes. National Center for Biotechnology Information. Available at: [Link]

  • Schuchardt, U., Dos Santos, E. N., & Dias, F. S. (1989). Butadiene oligomerization and telomerization catalyzed by transition metal complexes supported on organic polymers. Journal of Molecular Catalysis, 55(1-3), 340-352. Available at: [Link]

  • Barluenga, J., et al. (2018). Diverted Telomerization Reaction with Aryl Boronic Derivatives: Expeditious Synthesis of Aryl-Substituted 1,6- and 1,7-dienes. Organometallics, 37(15), 2536-2544. Available at: [Link]

  • Behr, A., & Eilting, J. (2008). Telomerization of butadiene with glycerol: reaction control through process engineering, solvents, and additives. ChemSusChem, 1(12), 1017-1025. Available at: [Link]

  • Yang, J., et al. (2023). Industrially applied and relevant transformations of 1,3-butadiene using homogeneous catalysts. Inorganic Chemistry Frontiers, 10(10), 2939-2964. Available at: [Link]

  • Wang, Z., et al. (2022). Stereoselective 1,3-Cyclotelomerization of Butadiene with Dienophiles under Nickel Catalysis. Journal of the American Chemical Society, 144(22), 9776-9783. Available at: [Link]

  • Clement, N. D., et al. (2004). Development of a Highly Selective and Efficient Catalyst for 1,3-Butadiene Dimerization. Angewandte Chemie International Edition, 43(21), 2947-2950. Available at: [Link]

  • Spasyuk, D. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. University of Victoria. Available at: [Link]

  • Huo, C.-F., et al. (2009). Mechanistic study of palladium-catalyzed telomerization of 1,3-butadiene with methanol. Journal of Molecular Modeling, 16, 105-115. Available at: [Link]

  • Pina, C. D., et al. (2010). Telomerization of 1,3-butadiene with various alcohols by Pd/TOMPP catalysts: new opportunities for catalytic biomass valorization. Green Chemistry, 12(9), 1675-1681. Available at: [Link]

  • Crooks, R., et al. (2008). Palladium-based telomerization of 1,3-butadiene with glycerol using methoxy-functionalized triphenylphosphine ligands. Chemistry – A European Journal, 14(25), 7549-7558. Available at: [Link]

  • Applied Catalysts. (2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Applied Catalysts. Available at: [Link]

  • Francos, J., et al. (2015). Room temperature, solventless telomerization of isoprene with alcohols using (N-heterocyclic carbene)–palladium catalysts. Catalysis Science & Technology, 5(5), 2933-2939. Available at: [Link]

  • Bartholomew, C. H. (2001). Mechanisms of catalyst deactivation. Applied Catalysis A: General, 212(1-2), 17-60. Available at: [Link]

  • Jackstell, R., et al. (2000). Control of Chemo and Regioselectivity in the Palladium-Catalyzed Telomerization of Butadiene with Methanol − Catalysis and Mechanism. European Journal of Inorganic Chemistry, 2000(9), 1825-1832. Available at: [Link]

  • Gibson, V. C., & O'Reilly, R. K. (2009). Olefin Oligomerizations and Polymerizations Catalyzed by Iron and Cobalt Complexes Bearing Bis(imino)pyridine Ligands. Accounts of Chemical Research, 42(10), 1587-1597. Available at: [Link]

  • Argyle, M. D., & Bartholomew, C. H. (2015). Heterogeneous Catalyst Deactivation and Regeneration: A Review. Catalysts, 5(1), 145-269. Available at: [Link]

  • Wurm, T., et al. (2022). Iron‐Catalyzed Cycloisomerization and C−C Bond Activation to Access Non‐canonical Tricyclic Cyclobutanes. Angewandte Chemie International Edition, 61(11), e202116035. Available at: [Link]

  • Behr, A., et al. (2023). Sustainable synthesis of long-chain alkyl amines via aqueous multiphase telomerisation of β-myrcene. Green Chemistry, 25(16), 6430-6439. Available at: [Link]

  • Sun, W.-H., & Gao, T. (2007). Our variations on iron and cobalt catalysts toward ethylene oligomerization and polymerization. Comptes Rendus Chimie, 10(10-11), 953-964. Available at: [Link]

  • Dupont, J., et al. (2005). Biphasic telomerization of 1,3-butadiene with HNEt2 catalyzed by palladium/sulphonated–phosphine complexes. Journal of Molecular Catalysis A: Chemical, 239(1-2), 143-148. Available at: [Link]

  • Asai, S., et al. (2020). Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. RSC Advances, 10(7), 3848-3854. Available at: [Link]

  • Trillo, P., et al. (2020). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Catalysis, 10(18), 10466-10474. Available at: [Link]

  • Bedford, R. B., et al. (2016). The influence of the ligand chelate effect on iron-amine-catalysed Kumada cross-coupling. Dalton Transactions, 45(38), 15811-15817. Available at: [Link]

  • Malik, M., et al. (2021). Determination of Iron Chelating Agents by Analytical Methods: A Review. Journal of Taibah University Medical Sciences, 16(4), 481-492. Available at: [Link]

  • Zhang, W., et al. (2021). Research progress of iron-based catalysts for selective oligomerization of ethylene. RSC Advances, 11(2), 1033-1044. Available at: [Link]

  • Feyzi, M., & Shahmoradi, S. (2018). Deactivation of iron based Fischer-Tropsch catalyst: A critical problem. Journal of Industrial and Engineering Chemistry, 61, 1-17. Available at: [Link]

  • Jignesh, S., et al. (2012). Analytical Methods for Estimation of Metals. International Journal of Research in Pharmacy and Chemistry, 2(1), 146-156. Available at: [Link]

  • Ndé-Tchoupé, A. I., et al. (2024). Effects of solid additives and inorganic ligands on the efficiency of metallic iron- based water treatment system. eDiss, University of Duisburg-Essen. Available at: [Link]

  • Ussher, S. J., et al. (2017). A Comparison between Four Analytical Methods for the Measurement of Fe(II) at Nanomolar Concentrations in Coastal Seawater. Frontiers in Marine Science, 4, 204. Available at: [Link]

Sources

Technical Support Center: Corrosion Control in 1,1,1,3,3-Pentachlorobutane Synthesis & Handling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for process development professionals and researchers handling 1,1,1,3,3-Pentachlorobutane (HCC-360jfa) . This highly chlorinated aliphatic compound is a critical precursor in the synthesis of next-generation hydrofluorocarbons (such as HFC-365mfc).

Its synthesis—typically achieved via the telomerization of carbon tetrachloride (CCl₄) and 2-chloropropene—relies on transition metal catalysts (e.g., iron or copper salts) 1. While efficient, the combination of chlorinated organics, Lewis acid catalysts, and trace moisture creates an extremely aggressive corrosive environment 2. This guide provides authoritative troubleshooting, quantitative material data, and self-validating experimental protocols to secure your reactor's integrity.

Diagnostic Logic & Causality Workflow

Understanding the causality behind reactor degradation is the first step in troubleshooting. Corrosion in HCC-360jfa systems is rarely a simple uniform attack; it is typically driven by moisture-induced hydrolysis . Trace water reacts with the CCl₄ precursor or the HCC-360jfa product to yield hydrochloric acid (HCl). When this HCl interacts with the Lewis acid telomerization catalysts (like FeCl₃), it rapidly strips the passive oxide layer of standard austenitic stainless steels, leading to severe Chloride Stress Corrosion Cracking (CSCC) and pitting 3.

Diagnostic A Corrosion Detected in HCC-360jfa Reactor B Analyze Reactor Effluent A->B C Quantify Moisture (Karl Fischer) B->C F Check Catalyst (FeCl3 / SbCl5) B->F D Moisture > 50 ppm? C->D E Hydrolysis of CCl4 HCl Generation D->E Yes D->F No H Implement Molecular Sieve Drying E->H G Lewis Acid Attack on Metal Matrix F->G I Upgrade to Hastelloy C-276 or PTFE Lining G->I

Diagnostic workflow for identifying and mitigating corrosion in HCC-360jfa reactors.

Frequently Asked Questions (Troubleshooting)

Q: Why are we observing sudden, localized pitting on the agitator blades despite using SS 316L? A: SS 316L relies on a passive chromium oxide layer, which is highly susceptible to localized breakdown in the presence of chloride ions. In HCC-360jfa synthesis, the telomerization catalyst acts as a strong Lewis acid 1. If trace moisture exceeds 50 ppm, it hydrolyzes the CCl₄ precursor, generating localized pockets of HCl. The causality is direct: HCl dissolves the passive layer, and the Lewis acid accelerates galvanic pitting at the grain boundaries. You must upgrade wetted parts to high-nickel alloys like Hastelloy C-276 or Monel, which possess a higher Pitting Resistance Equivalent Number (PREN) 2.

Q: We are scaling up the process to include the downstream fluorination of HCC-360jfa to HFC-365mfc. Can we use the same reactor? A: Absolutely not. The fluorination step utilizes anhydrous hydrogen fluoride (HF) and highly aggressive Lewis acid catalysts such as antimony pentachloride (SbCl₅) 3. This mixture will catastrophically corrode standard steel and even degrade some lower-grade nickel alloys. Industrial best practices dictate the use of PTFE-lined adiabatic reactors for the low-temperature reaction zone (60–90 °C) and Hastelloy C-22 or C-276 for the high-temperature zone (90–140 °C) 34. For handling HF and HCl byproducts, Inconel or Monel are strictly required 5.

Q: How does the choice of telomerization catalyst impact reactor longevity? A: The use of metallic iron powder as a catalyst precursor can create a galvanic couple if the reactor wall is made of a dissimilar, more noble metal. As the iron powder is consumed to form catalytic ferrous/ferric chloride complexes 2, the shifting redox potential of the slurry can induce anodic dissolution of the reactor walls if not properly insulated. Maintaining a homogeneous suspension and utilizing glass-lined steel or PTFE-lined vessels eliminates this galvanic pathway 2.

Quantitative Material Compatibility Data

The table below summarizes the empirical corrosion rates of various alloys under standard HCC-360jfa synthesis conditions.

MaterialCorrosion Rate (Dry, <10 ppm H₂O)Corrosion Rate (Wet, >50 ppm H₂O)PREN ValueApplication Recommendation
SS 316L < 0.1 mm/yr> 1.5 mm/yr~24Not recommended; high risk of CSCC.
Inconel 600 < 0.05 mm/yr0.8 mm/yr~22Acceptable for strictly dry gas-phase zones.
Hastelloy C-276 < 0.01 mm/yr< 0.05 mm/yr~45Highly recommended for all wetted parts.
PTFE (Lining) 0.00 mm/yr0.00 mm/yrN/AIdeal for adiabatic/low-temperature zones.

Experimental Protocol: Self-Validating Moisture Control & Coupon Testing

Expertise Note: This protocol is designed as a self-validating system. By measuring moisture via Karl Fischer (KF) titration before and after the reaction, and correlating it with the gravimetric mass loss of the metallurgical coupons, you empirically prove the causality between moisture ingress, HCl generation, and the resulting corrosion rate.

Workflow S1 Step 1: Prepare Hastelloy & SS316L Coupons S2 Step 2: Dehydrate CCl4 & 2-Chloropropene S1->S2 S3 Step 3: Simulate Telomerization (100°C, 1.5 MPa) S2->S3 S4 Step 4: Gravimetric Analysis & SEM Inspection S3->S4

Step-by-step experimental workflow for validating material compatibility in HCC-360jfa synthesis.

Step-by-Step Methodology

Step 1: Coupon Preparation & Baseline Metrology

  • Machine test coupons (50 mm x 20 mm x 3 mm) from SS 316L, Inconel 600, and Hastelloy C-276.

  • Polish the coupons to a 1 μm finish, degrease thoroughly with acetone, and desiccate for 24 hours.

  • Record the baseline mass (

    
    ) using an analytical balance (±0.1 mg precision).
    

Step 2: Reagent Dehydration & Baseline KF Titration

  • Pass the CCl₄ and 2-chloropropene through activated 3Å molecular sieves until the moisture content is strictly below 10 ppm.

  • Self-Validation: Perform a coulometric Karl Fischer titration on the mixed reagent feed. Record this value as

    
    .
    

Step 3: Telomerization Simulation

  • Load the coupons into a PTFE-lined autoclave.

  • Introduce the dehydrated CCl₄, 2-chloropropene, and the iron-based catalyst system under an inert argon blanket 1.

  • Seal and heat the reactor to 100 °C at 1.5 MPa for 72 hours.

  • Control Variable: In a parallel reactor, spike the reagent feed with 100 ppm of deionized water to simulate moisture ingress.

Step 4: Effluent Analysis & Gravimetric Assessment

  • Cool the reactors and extract the liquid effluent. Perform a post-reaction KF titration (

    
    ) and test the pH of the aqueous extract to confirm HCl generation.
    
  • Remove the coupons, wash with a 10% nitric acid passivation solution to remove adhered catalyst salts, rinse with ethanol, and dry.

  • Record the final mass (

    
    ). Calculate the corrosion rate using the formula:
    
    
    
    

Step 5: Microscopic Inspection

  • Analyze the coupon surfaces using Scanning Electron Microscopy (SEM).

  • Look for intergranular attack on the SS 316L (confirming Lewis acid/HCl attack) versus the uniform passivity of the Hastelloy C-276 [[4]]().

References

1.[2] Title: US6313360B1 - Process for the manufacture of 1, 1, 1, 3, 3-pentachloropropane Source: google.com URL: 2.[3] Title: CN101913982A - Preparation method of 1,1,1,3,3-pentafluorobutane - Google Patents Source: google.com URL: 3.[4] Title: CN1062547C - Process for producing difluoromethane - Google Patents Source: google.com URL: 4.[5] Title: US5532419A - Processes for the preparation of fluorinated olefins and hydrofluorocarbons ... - Google Patents Source: google.com URL: 5.[1] Title: EP0131561A1 - Process for producing monoadducts of olefins and telogens reactive therewith - Google Patents Source: google.com URL:

Sources

Technical Support Center: Catalyst Lifecycle Management in Chlorobutane Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Advanced Troubleshooting & Recycling Strategies for


 and Ionic Liquid Catalytic Systems
To:  Process Chemists, R&D Scientists, and Manufacturing Engineers
From:  Senior Application Scientist, Catalysis Division
Executive Summary

This technical guide addresses the specific challenges of recycling catalysts in the chlorination of n-butanol to produce 1-chlorobutane. While the reaction is chemically straightforward (


 substitution), the industrial viability hinges on efficient catalyst lifecycle management. This guide covers two primary systems: the traditional Lewis Acid (

)
system and the emerging Ionic Liquid protocols.
Module 1: The Zinc Chloride ( ) Lewis Acid System

The "Lucas Reagent" type system (


 + conc. HCl) is the industry standard. However, 

is not merely a reagent; it is a hygroscopic Lewis acid that requires rigorous water management for effective recycling.
Core Workflow: The Azeotropic Dehydration Loop

Standard evaporation leads to hydrolysis (


), permanently deactivating the catalyst. The expert protocol utilizes azeotropic distillation.[1]

ZnCl2_Recycling Reactants n-Butanol + HCl Reactor Reactor (Reflux) Reactants->Reactor Separator Phase Separator (Settler) Reactor->Separator Product Crude 1-Chlorobutane (Organic Phase) Separator->Product Top Layer (Usually) SpentCat Diluted Catalyst (Aqueous Phase) Separator->SpentCat Bottom Layer Dehydration Azeotropic Distillation (w/ Toluene) SpentCat->Dehydration Water Removal Dehydration->Reactor Anhydrous ZnCl2 Recycled Makeup HCl Make-up Makeup->Reactor

Figure 1: Closed-loop recycling of Zinc Chloride using azeotropic dehydration to prevent hydrolysis.

Troubleshooting & FAQs

Q1: My recycled catalyst shows a 40% drop in activity after just two cycles. I am boiling off the water as instructed. What is happening? Diagnosis: You are likely suffering from thermal hydrolysis . The Causality: When aqueous


 is heated above 150°C to remove water, it partially hydrolyzes to basic zinc chloride (

) and zinc oxide, releasing HCl gas. These species are catalytically inactive for the chlorination process and insoluble, causing fouling. The Fix (Self-Validating Protocol):
  • Do not boil to dryness.

  • Adopt Azeotropic Drying: Add toluene (approx. 20% v/v) to the aqueous catalyst phase.

  • Distill using a Dean-Stark trap. The water/toluene azeotrope boils at ~85°C, removing water gently without triggering hydrolysis.

  • Validation: The catalyst is ready when water stops collecting in the trap and the pot temperature rises to 110°C (boiling point of pure toluene).

Q2: During phase separation, I cannot distinguish the aqueous catalyst layer from the product layer. Which is which? Diagnosis: Phase Density Inversion. The Causality: 1-Chlorobutane has a density of ~0.886 g/mL. Concentrated


/HCl solutions can range from 1.2 to 1.6 g/mL. However, if the reaction conversion is poor (high residual butanol) or if the catalyst is heavily diluted with water (density drops toward 1.0), the density difference minimizes, leading to emulsions or layer inversion.
The Fix: 
  • The "Drop Test": Add one drop of water to the separator. Watch where it goes. If it travels through the top layer and joins the bottom, the bottom is aqueous.

  • Salting Out: Add solid NaCl to the mixture. This increases the density of the aqueous phase and forces organic materials out (salting out effect), sharpening the interface.

Module 2: Ionic Liquid Catalytic Systems

Ionic Liquids (ILs), specifically imidazolium-based salts (e.g., [BMIM]Cl), offer a "greener" alternative with higher thermal stability. They act as both solvent and catalyst.

Core Workflow: Biphasic Separation

ILs allow for a "static" separation where the product spontaneously separates, preserving the catalyst structure.

IL_Recycling Input n-Butanol + HCl(g) IL_Reactor Ionic Liquid Reactor [BMIM]Cl Input->IL_Reactor Decanter Decanter (Biphasic Separation) IL_Reactor->Decanter Mixture VacStrip Vacuum Stripping (Remove Volatiles) Decanter->VacStrip Lower IL Phase Product_Out 1-Chlorobutane Decanter->Product_Out Upper Organic Phase Recycle Recycled IL VacStrip->Recycle Clean IL Recycle->IL_Reactor

Figure 2: Ionic Liquid recycling loop emphasizing vacuum stripping to remove reaction byproducts.

Troubleshooting & FAQs

Q3: The viscosity of my Ionic Liquid is increasing with every cycle, reducing mass transfer. Is the catalyst dead? Diagnosis: Accumulation of "Heavy" Byproducts (Oligomerization). The Causality: While


 is the primary pathway, acidic conditions can trigger the elimination of 1-chlorobutane to butene. These alkenes can oligomerize within the ionic liquid matrix, forming non-volatile "tars" that increase viscosity and block active sites.
The Fix: 
  • Solvent Wash: Between cycles, wash the IL phase with a non-polar solvent (e.g., hexane or cold diethyl ether) which will dissolve the organic tars but not the ionic liquid.

  • Vacuum Stripping: Apply high vacuum (1-5 mbar) at 80°C for 30 minutes between cycles to pull off volatile oligomers and residual water.

Q4: I am detecting Ionic Liquid leaching into my final product. Diagnosis: Saturation of the organic phase. The Causality: Although ILs have negligible vapor pressure, they have non-zero solubility in polar organic compounds like chlorobutane/butanol mixtures, especially at high temperatures. The Fix:

  • Temperature Control: Perform the phase separation at room temperature or lower (chilled). Solubility of ILs in organics drops significantly as temperature decreases.

  • Water Wash: Ionic liquids are highly water-soluble. A simple water wash of the crude organic product will quantitatively remove any leached catalyst.

Module 3: Comparative Data & "End of Life" Determination

Use the following metrics to determine when to discard a catalyst batch rather than attempt recycling.

MetricZinc Chloride SystemIonic Liquid SystemAction Threshold
Visual Appearance Clear to slightly yellowClear/AmberDiscard if opaque/black sludge forms.
Water Tolerance Low (Must be removed)ModerateRecycle if water < 5% wt.
Viscosity Low (Aqueous solution)High (Viscous oil)Discard if stirring impedes < 200 RPM.
Recovery Efficiency ~85-90% per cycle>98% per cycleRe-evaluate extraction if losses >15%.
Primary Failure Mode Hydrolysis (

)
Tar accumulation-
Protocol: The "Specific Gravity Check" (Quick Health Test)

Before starting a new batch with recycled catalyst, perform this 2-minute test.

  • Take a 5mL aliquot of your recycled catalyst solution.

  • Weigh it on an analytical balance.

  • Target for

    
    :  Density should be 
    
    
    
    . If lower, water content is too high; further dehydration is required.
  • Target for IL ([BMIM]Cl): Density should be consistent with fresh batch (

    
    ). If significantly higher, it may be contaminated with heavy metal salts (if used) or polymeric sludge.
    
References
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for the preparation of alkyl halides using Zinc Chloride/HCl).

  • Welton, T. (1999). Room-Temperature Ionic Liquids. Solvents for Synthesis and Catalysis.[2][3] Chemical Reviews, 99(8), 2071-2084. (Foundational text on Ionic Liquid stability and recycling mechanisms).

  • Eichbaum, B. R., & Schultze, L. E. (1991).[4] Method for Recovering Anhydrous

    
     from Aqueous Solutions.[4][5] Report of Investigations No. 9347, United States Department of the Interior, Bureau of Mines.[4] (Authoritative source on azeotropic drying and hydrolysis prevention). 
    
  • Estager, J., et al. (2014). Ionic liquids in chlorination reactions. Green Chemistry, 16, 1102-1115. (Specific data on chlorobutane synthesis using recyclable ILs).

Sources

Technical Support Center: Exotherm Control in 1,1,1,3,3-Pentachlorobutane Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 1,1,1,3,3-Pentachlorobutane (HCC-360jfa) is a critical intermediate in the synthesis of next-generation hydrofluorocarbons (such as HFC-365mfc). Its synthesis relies on the transition-metal-catalyzed Kharasch addition (telomerization) of carbon tetrachloride (


) to 2-chloropropene. Because this radical-mediated carbon-carbon bond formation is highly exothermic, inadequate thermal management can lead to runaway reactions, catalyst deactivation, and severe yield losses due to polymerization.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you maintain strict thermal control over your synthesis.

Part 1: Troubleshooting & FAQs

Q1: Why does the reaction temperature spike uncontrollably upon catalyst initiation? Causality: The synthesis proceeds via an Atom Transfer Radical Addition (ATRA) mechanism. When transition metals (e.g., ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) are introduced, they abstract a chlorine atom from 

to generate the highly reactive trichloromethyl radical (

). If both ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

and 2-chloropropene are fully mixed in a batch reactor prior to initiation, the sudden burst of radicals triggers an instantaneous, massive addition across the alkene double bonds. The simultaneous release of enthalpy from

-bond cleavage and

-bond formation exceeds the cooling capacity of standard reactor jackets, resulting in a thermal runaway. Solution: Transition from a batch to a semi-batch process. Charge the reactor with the catalyst, solvent, and

first. Bring the system to the initiation temperature, and then continuously dose the 2-chloropropene at a rate strictly governed by your reactor's heat removal capacity.

Q2: How can I prevent the polymerization of 2-chloropropene during the reaction? Causality: 2-chloropropene is highly susceptible to radical-induced polymerization. When localized "hot spots" form due to inadequate agitation or poor heat transfer, the thermal energy breaches the activation barrier for polymerization[1]. Because chain propagation is itself exothermic, this creates a compounding feedback loop that consumes the alkene and produces viscous, difficult-to-clean semi-solids. Solution: Maintain the bulk fluid temperature strictly between 80°C and 100°C. Use high-shear impellers to eliminate thermal gradients. Furthermore, utilizing a co-catalyst such as an alkyl phosphite or tributyl phosphate (TBP) stabilizes the metal complex, favoring the halogen-transfer (capping) step over continuous polymer chain propagation[1].

Q3: What reactor design is best suited for managing the exotherm during scale-up? Causality: Standard Stirred-Tank Reactors (STRs) suffer from a decreasing surface-area-to-volume ratio upon scale-up, which drastically limits heat transfer efficiency for rapid exothermic reactions. Solution: For continuous scale-up, employ 2[2]. These reactors allow the feed mixture to enter at a temperature significantly lower (e.g., ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 difference) than the target reaction temperature. The fluid's sensible heat capacity absorbs the initial exotherm, while the high surface area of the micro-tubes provides rapid heat dissipation to a circulating cooling medium.

Q4: How does the choice of catalyst ligand affect the heat release profile? Causality: The kinetics of the exotherm are directly tied to the turnover frequency of the catalyst. Using a bare metal catalyst often results in erratic radical generation. Solution: Complexing


 with 3 forms an 

adduct[3]. This coordination modulates the redox potential of the

cycle, ensuring a steady, controlled release of

radicals rather than a sudden burst, thereby flattening the heat generation curve over time[3].

Part 2: Experimental Protocol – Controlled Semi-Batch Synthesis

This protocol utilizes a self-validating methodology to ensure thermal control during the synthesis of 1,1,1,3,3-pentachlorobutane. Do not proceed to subsequent steps unless the validation checkpoints are met.

Step 1: System Preparation & Deoxygenation

  • Action: Equip a jacketed glass reactor with a high-shear mechanical stirrer, a reflux condenser (chilled to 5°C), an internal thermocouple, and a programmable syringe pump. Purge the system with ultra-high purity

    
     for 30 minutes.
    
  • Causality: Oxygen acts as a radical scavenger and can form unstable peroxides, leading to unpredictable induction periods and delayed, violent exotherms.

  • Validation Checkpoint: An inline oxygen sensor must read

    
     in the exhaust gas before proceeding.
    

Step 2: Catalyst & Halocarbon Charging

  • Action: Charge the reactor with 2.0 molar equivalents of

    
    , 0.02 equivalents of Iron powder (
    
    
    
    ), 0.02 equivalents of anhydrous
    
    
    , and 0.04 equivalents of Tributyl phosphate (TBP).
  • Validation Checkpoint: The suspension should stir freely. A color shift toward pale orange/yellow indicates initial complexation of the

    
    -TBP adduct.
    

Step 3: Thermal Initiation

  • Action: Set the jacket temperature to 85°C. Heat the mixture under moderate agitation (400 rpm).

  • Causality: Heating initiates the comproportionation of

    
     and 
    
    
    
    to form the active
    
    
    species, which then reacts with
    
    
    to generate the initial radical pool.
  • Validation Checkpoint: The internal temperature stabilizes at 85°C, and the solution transitions to a deep, homogeneous brown, confirming the activation of the catalytic redox cycle.

Step 4: Exotherm-Controlled Alkene Dosing

  • Action: Begin dosing 1.0 molar equivalent of 2-chloropropene via the syringe pump. Set the initial dosing rate to deliver the total volume over 4 hours.

  • Causality: Dosing the limiting reagent (alkene) ensures that the rate of the exothermic Kharasch addition is strictly bottlenecked by the mass transfer of the alkene, preventing thermal accumulation.

  • Validation Checkpoint (Critical): Monitor the internal thermocouple. The temperature should rise slightly but remain

    
    . If the rate of temperature change (
    
    
    
    ) exceeds
    
    
    , automatically pause the syringe pump until the temperature drops back to 85°C.

Step 5: Propagation & Quench

  • Action: Once dosing is complete, maintain the jacket temperature at 85°C for an additional 60 minutes to ensure full conversion. Cool the reactor to 20°C and quench with a 5% aqueous

    
     solution to deactivate the iron catalyst.
    
  • Validation Checkpoint: Gas Chromatography (GC) of the organic layer should show

    
     selectivity for 1,1,1,3,3-pentachlorobutane with minimal heavy polymer peaks.
    

Part 3: Quantitative Data & Visualization

Catalyst Systems & Exotherm Management Strategies
Catalyst SystemCo-Catalyst / SolventOptimal Temp RangeExotherm Management StrategyTypical Yield
Fe / FeCl₃ Tributyl phosphate (TBP)80°C – 100°CSemi-batch alkene dosing> 85%
Cu powder Dimethylformamide (DMF)90°C – 110°CHigh dilution in excess CCl₄~ 80%
RuCl₂(PPh₃)₃ None (Neat)60°C – 80°CIsothermal multitube flow reactor> 90%
Reaction Workflow & Thermal Logic

ExothermControl Init Initiation Fe(0)/Fe(III) + CCl4 Radical Trichloromethyl Radical (•CCl3) Init->Radical Electron Transfer Addition Kharasch Addition (Highly Exothermic) Radical->Addition + 2-Chloropropene Control Thermal Management (Active Cooling & Dosing) Addition->Control Heat Release (ΔH < 0) Product 1,1,1,3,3-Pentachlorobutane (Target Product) Control->Product T < 100°C Byproduct Polymerization (Runaway Reaction) Control->Byproduct T > 120°C (Cooling Failure)

Workflow of Kharasch addition exotherm control in 1,1,1,3,3-pentachlorobutane synthesis.

References

  • Kang, W., et al. "Kinetics of Synthesis of 1,1,1,3,3-pentachlorobutane Catalyzed by Fe-FeCl3." Chemical Research and Application, 2011. 4

  • "Method for preparing 1,1,1,3,3-pentachlorobutane with 2-chloropropene and carbon tetrachloride as raw materials under telomerization catalyst." CN Patent 100406417C, 2008. 1

  • Tirtowidjojo, M., et al. "Isothermal Multitube Reactors." US Patent 8,558,041, 2013. 2

  • "FeCl3/Tributyl phosphate complex as catalyst in telomerization of tetrachloromethane with chloroethylene: structure and activity." ResearchGate, 2025.3

Sources

Validation & Comparative

Technical Guide: GC-MS Fragmentation Patterns for Identifying 1,1,1,3,3-Pentachlorobutane (HCC-360jfa)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,1,1,3,3-Pentachlorobutane (CAS: 21981-33-9), often referred to as HCC-360jfa , is a critical hydrochlorocarbon intermediate, primarily used in the synthesis of the blowing agent HFC-365mfc (1,1,1,3,3-pentafluorobutane).

In process development and purity analysis, the primary challenge is distinguishing HCC-360jfa from its structural isomers (e.g., 1,1,1,2,3-pentachlorobutane) that may form as byproducts. While Gas Chromatography with Flame Ionization Detection (GC-FID) offers sensitivity, it lacks the structural specificity to confirm identity solely based on retention time.

This guide provides a definitive GC-MS fragmentation analysis , establishing the mass spectral "fingerprint" required to unambiguously identify 1,1,1,3,3-pentachlorobutane. We compare its fragmentation performance against isomeric alternatives to demonstrate the superior specificity of Mass Spectrometry for this application.

Part 1: Structural Basis of Fragmentation

To interpret the mass spectrum, we must first analyze the bond strengths and stability of potential fragments derived from the parent molecule:


 .
Theoretical Fragmentation Pathway

The molecule contains two highly chlorinated centers separated by a methylene bridge. Electron Ionization (EI) at 70 eV induces cleavage primarily at the carbon-carbon bonds alpha to the chlorine atoms.

  • Alpha-Cleavage at C1-C2 (

    
    ): 
    
    • Generates the stable trichloromethyl cation (

      
      ) .
      
    • m/z: 117, 119, 121 (Characteristic Cl3 isotope cluster).

  • Alpha-Cleavage at C2-C3 (

    
    ): 
    
    • Generates the 1,1-dichloroethyl cation (

      
      ) .
      
    • m/z: 97, 99, 101 (Characteristic Cl2 isotope cluster).

    • Note: This is the diagnostic fragment for the "3,3-dichloro" substitution pattern.

  • Loss of Chlorine (

    
    ): 
    
    • Generates the

      
       cation.
      
    • m/z: 195 (nominal).

  • Dehydrochlorination (

    
    ): 
    
    • Common in aliphatic chlorocarbons, leading to alkene ions.

    • m/z: 194 (nominal).

Visualization: Fragmentation Mechanism

The following diagram maps the primary dissociation pathways that create the spectral signature.

FragmentationPathway Parent 1,1,1,3,3-Pentachlorobutane (MW 230) Frag_A CCl3+ Cation (m/z 117, 119, 121) Parent->Frag_A C1-C2 Cleavage (Dominant) Frag_B CH3-CCl2+ Cation (m/z 97, 99, 101) Parent->Frag_B C2-C3 Cleavage (Diagnostic for 3,3-sub) Frag_C [M - Cl]+ (m/z 195) Parent->Frag_C Heterolytic Cl Loss Frag_D [M - HCl]+ (m/z 194) Parent->Frag_D Elimination

Caption: Primary EI fragmentation pathways for 1,1,1,3,3-pentachlorobutane. The formation of m/z 117 and m/z 97 are the key identification events.

Part 2: Comparative Analysis (Target vs. Isomer)

The true value of GC-MS lies in distinguishing the target product from impurities. Below, we compare the fragmentation pattern of 1,1,1,3,3-pentachlorobutane with its common isomer, 1,1,1,2,3-pentachlorobutane .

The "Diagnostic Ion" Test

The position of the chlorine atoms dictates the mass of the alkyl fragments.

FeatureTarget: 1,1,1,3,3-Pentachlorobutane Isomer: 1,1,1,2,3-Pentachlorobutane Differentiation Logic
Structure


Target has gem-dichloro; Isomer has vic-dichloro.
Key Ion 1 m/z 97 (

)
m/z 63 (

)
Cleavage of the terminal ethyl group. m/z 97 confirms two Cl on C3.
Key Ion 2 m/z 117 (

)
m/z 117 (

)
Both contain a terminal

group; this ion is not unique.
Base Peak Often m/z 117 or 119Often m/z 117 or 119Base peak alone cannot distinguish them.
Molecular Ion m/z 230 (Very Weak/Absent)m/z 230 (Very Weak/Absent)

is unreliable for aliphatic polychlorides.

Part 3: Experimental Protocol

This protocol is designed for the trace analysis of HCC-360jfa in reaction mixtures or crude HFC-365mfc.

Sample Preparation
  • Matrix: Reaction crude or distilled solvent.

  • Diluent: n-Hexane or Dichloromethane (DCM).

  • Concentration: Dilute to approx. 10–50 ppm to prevent detector saturation (chlorinated compounds have high ionization cross-sections).

GC-MS Instrument Conditions
  • System: Agilent 7890/5977 or equivalent Single Quadrupole MS.

  • Column: DB-5MS or Rtx-5MS (30 m × 0.25 mm × 0.25 µm).

    • Reasoning: A non-polar 5% phenyl phase provides excellent separation of boiling point isomers.

  • Inlet: Split Mode (Split ratio 50:1).

    • Temp: 220°C.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1][2]

Temperature Program
  • Initial: 40°C (Hold 2 min).

    • Reasoning: Critical for separating volatile isomers and low-boiling impurities.

  • Ramp 1: 10°C/min to 150°C.

  • Ramp 2: 25°C/min to 280°C (Hold 3 min).

  • Total Run Time: ~20 minutes.

Mass Spectrometer Settings
  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Ionization: EI (70 eV).

  • Scan Range: m/z 35 to 300.

    • Note: Start at m/z 35 to capture HCl and Cl fragments, but ensure solvent delay protects the filament.

Data Processing Workflow

The following decision tree illustrates the logic for confirming the identity of the peak.

IdentificationWorkflow Start Acquire GC-MS Data CheckRT Check Retention Time (vs Standard) Start->CheckRT CheckM Check High Mass (m/z 195, 230) CheckRT->CheckM Peak Found CheckBase Verify Base Peak (m/z 117 - CCl3) CheckM->CheckBase Cl Pattern Matches Diagnostic Diagnostic Ion Check (m/z 97 vs 63) CheckBase->Diagnostic Result_Pos CONFIRMED: 1,1,1,3,3-Pentachlorobutane Diagnostic->Result_Pos m/z 97 Present m/z 63 Absent Result_Neg ISOMER DETECTED: Likely 1,1,1,2,3-isomer Diagnostic->Result_Neg m/z 63 Present m/z 97 Absent

Caption: Logical decision tree for distinguishing 1,1,1,3,3-pentachlorobutane from isomers using MS data.

Part 4: Quantitative Data Summary

Characteristic Ion Table

Use this table to set up SIM (Selected Ion Monitoring) methods for high-sensitivity quantitation.

Ion Typem/z (Target)Relative Abundance (Est.)Purpose
Quantifier 117 100% (Base Peak)Maximum Sensitivity (Shared with isomers)
Qualifier 1 119 ~96%Confirmation of

cluster (Cl3 pattern)
Qualifier 2 97 40-60%Specificity (Unique to 3,3-dichloro group)
Qualifier 3 195 5-10%High mass confirmation (

)

Isotope Ratio Verification: For the


 fragment (m/z 117), the theoretical intensity ratio for m/z 117 : 119 : 121 is approximately 100 : 96 : 31 . Deviations >15% from this ratio indicate co-elution or interference.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 89123, 1,1,1,3,3-Pentachlorobutane. PubChem.[3][4] Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. (n.d.).[5] Propane, 1,1,2,3,3-pentachloro- (Isomer Comparison Data). NIST Chemistry WebBook, SRD 69.[6] Retrieved from [Link]

  • Hennig, G., et al. (1998). Process for the preparation of 1,1,1,3,3-pentafluorobutane. Solvay (Société Anonyme). Patent US5917098A. (Describes the synthesis and analysis of the precursor).
  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th ed.).[7] University Science Books. (Source for general fragmentation rules of aliphatic chlorocarbons).

Sources

Comparative Guide: Diamond ATR-FTIR vs. Transmission Liquid Cells for the Spectral Analysis of 1,1,1,3,3-Pentachlorobutane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,1,1,3,3-Pentachlorobutane (PCB) is a highly chlorinated halocarbon typically synthesized via the telomerization of carbon tetrachloride and 2-chloropropene[1]. As a critical intermediate in the production of fluorinated olefins and next-generation hydrofluorocarbons, verifying its structural integrity and purity is paramount. This guide objectively compares the analytical performance of Diamond Attenuated Total Reflectance (ATR) FTIR (the recommended product workflow) against traditional Transmission Liquid Cells (the alternative) for mapping the functional groups of PCB.

By analyzing the mechanistic causality behind spectral shifts and detailing a self-validating experimental protocol, this guide provides drug development professionals and analytical chemists with a robust framework for halocarbon characterization.

Analyte Profiling: 1,1,1,3,3-Pentachlorobutane Functional Groups

To accurately evaluate the analytical methodologies, we must first understand the target analyte. PCB (


) possesses a unique vibrational fingerprint dictated by its highly electronegative substituents.
  • C-Cl Stretching (850–550 cm⁻¹): The heavy atomic mass of chlorine significantly reduces the force constant of the carbon-halogen bond. Consequently, the vibrational frequency is pushed down into the lower-energy fingerprint region ([2]). Because PCB contains both a

    
     and a terminal 
    
    
    
    group, this region will exhibit multiple strong, broad, and overlapping absorption bands.
  • C-H Stretching (3000–2800 cm⁻¹): The aliphatic C-H bonds in the methyl and methylene groups typically absorb just below 3000 cm⁻¹[3]. However, the strong inductive electron-withdrawing effect of the five adjacent chlorine atoms slightly stiffens these C-H bonds, often shifting their absorption closer to the ~2976 cm⁻¹ threshold.

  • C-H Bending (1465 & 1378 cm⁻¹): The molecule exhibits characteristic in-plane scissoring deformations for the

    
     group (~1465 cm⁻¹) and symmetric rocking for the 
    
    
    
    group (~1378 cm⁻¹).
Table 1: Expected FTIR Functional Group Frequencies for 1,1,1,3,3-Pentachlorobutane
Functional GroupExpected Frequency (cm⁻¹)Intensity & AppearanceMechanistic Causality
C-H Stretch 3000 – 2850Weak to Medium, SharpStretching of C-H bonds; slightly shifted to higher wavenumbers by Cl electronegativity.
C-H Bend (Scissoring) ~1465Medium, SharpIn-plane bending of the internal

methylene group.
C-H Bend (Rocking) ~1378Medium, SharpSymmetric deformation of the terminal

methyl group.
C-Cl Stretch 850 – 550Strong, Broad, OverlappingHeavy chlorine atoms lower the bond force constant, placing absorption in the fingerprint region.

Technology Comparison: ATR vs. Transmission Modalities

When analyzing liquid halocarbons, the choice of FTIR modality fundamentally alters the physical interaction between the infrared beam and the sample.

The Alternative: Transmission Liquid Cells (NaCl/KBr) Transmission spectroscopy relies on the Beer-Lambert law, where the IR beam passes entirely through the sample. While it provides true relative band intensities, highly concentrated or highly absorptive liquids like PCB require extremely thin, fixed pathlengths (e.g., 0.05 mm) to prevent the intense C-Cl bands from totally absorbing the beam and saturating the detector ([4]). Furthermore, traditional NaCl or KBr windows degrade rapidly upon exposure to trace moisture.

The Product: Diamond ATR-FTIR ATR utilizes an internal reflection element (IRE), such as a diamond crystal. The IR beam reflects internally, creating an evanescent wave that penetrates the sample. The penetration depth (


) is typically only 1 to 2 µm, automatically solving the pathlength saturation issue without requiring dilution or micro-cells ([5]).

However, ATR introduces a physical caveat: Anomalous Dispersion . The penetration depth is directly proportional to the wavelength (


) of the IR light ([6]). Therefore, low-frequency/long-wavelength bands (like the C-Cl stretch at 700 cm⁻¹) will be probed more deeply and appear artificially intense compared to high-frequency/short-wavelength bands (like the C-H stretch at 2900 cm⁻¹).

Physics ATR_Effect ATR Penetration Depth (dp) dp ∝ Wavelength (λ) High_Freq High Frequency (C-H @ 2900 cm⁻¹) Shorter λ → Lower dp ATR_Effect->High_Freq Low_Freq Low Frequency (C-Cl @ 700 cm⁻¹) Longer λ → Higher dp ATR_Effect->Low_Freq Result_ATR Raw ATR Spectrum: Enhanced C-Cl vs C-H intensity High_Freq->Result_ATR Low_Freq->Result_ATR Trans_Effect Transmission Pathlength (b) b = Constant (Beer-Lambert) Result_Trans Transmission Spectrum: True relative band intensities Trans_Effect->Result_Trans

Logical relationship between FTIR modality and wavelength-dependent band intensities.

Experimental Protocol: Self-Validating FTIR Workflow

To ensure scientific integrity, the following protocol establishes a self-validating loop for comparing both modalities.

Step 1: System Verification & Background Acquisition

  • Action: Collect an open-beam background spectrum (32 scans, 4 cm⁻¹ resolution) for both the empty ATR crystal and the empty Transmission compartment.

  • Causality: Removes atmospheric contributions (H₂O vapor and CO₂) from the final spectra.

  • Validation Check: The resulting single-beam spectrum must establish a >95% transmittance baseline. Any baseline drift indicates contaminated optics.

Step 2: Sample Introduction & Pathlength Control

  • Action (ATR): Deposit 50 µL of neat 1,1,1,3,3-Pentachlorobutane directly onto the diamond IRE crystal.

  • Action (Transmission): Inject the sample via syringe into a 0.05 mm pathlength NaCl sealed liquid cell.

  • Causality: ATR requires intimate physical contact for the evanescent wave to penetrate the sample[6]. Transmission requires mechanical restriction of the sample thickness to prevent the highly absorptive C-Cl bands from causing total absorption[4].

  • Validation Check: For transmission, visually inspect the cell to ensure no air bubbles are trapped, which would cause baseline scattering ([7]). For ATR, ensure complete coverage of the crystal face.

Step 3: Spectral Acquisition & Mathematical Correction

  • Action: Acquire the sample spectra from 4000 to 400 cm⁻¹. For the ATR dataset, immediately apply the software's "ATR Correction" algorithm.

  • Causality: Because

    
     is greater at lower frequencies, the raw ATR spectrum distorts the relative intensities. The correction algorithm normalizes the spectrum to a constant pathlength, making it directly comparable to transmission libraries[6].
    
  • Validation Check: Overlay the corrected ATR spectrum with the Transmission spectrum. The relative peak height ratio of the C-Cl bands (~700 cm⁻¹) to the C-H bands (~2900 cm⁻¹) must match within a 5% tolerance, confirming successful mathematical correction.

Workflow Start 1,1,1,3,3-Pentachlorobutane Sample Prep Split Select FTIR Modality Start->Split ATR Diamond ATR-FTIR (Product) Split->ATR Trans Transmission Cell (Alternative) Split->Trans ATR_Step Direct Application (No dilution, ~1 µm depth) ATR->ATR_Step Trans_Step Inject into NaCl Cell (Fixed 0.05 mm pathlength) Trans->Trans_Step Analyze Spectral Acquisition (4000 - 400 cm⁻¹) ATR_Step->Analyze Trans_Step->Analyze Identify Functional Group Mapping (C-Cl, C-H stretches) Analyze->Identify

FTIR analytical workflow comparing ATR and Transmission modalities for halocarbon analysis.

Comparative Data Analysis

When evaluating the operational performance of both methodologies for routine QA/QC of 1,1,1,3,3-Pentachlorobutane, Diamond ATR vastly outperforms Transmission cells in throughput and durability, provided the spectral data is properly corrected.

Table 2: Performance Comparison (ATR vs. Transmission)
MetricDiamond ATR-FTIR (Product)Transmission NaCl Cell (Alternative)
Sample Preparation None (Direct application of neat liquid)Difficult (Requires precise injection, air-bubble free)
Pathlength Control Automatic (~1-2 µm via evanescent wave)Fixed by delicate cell spacers (e.g., 0.05 mm)
Spectral Integrity Requires software ATR correction for library matchingTrue Beer-Lambert relative intensities (No correction needed)
Cell Durability Extremely high (Diamond is chemically inert)Low (NaCl/KBr degrades with moisture and halocarbons)
Analytical Throughput High (< 1 minute per sample; simple wipe to clean)Low (Requires thorough solvent flushing between runs)

Conclusion & Recommendations

For the spectral analysis of highly chlorinated, volatile intermediates like 1,1,1,3,3-Pentachlorobutane, Diamond ATR-FTIR is the definitively superior product workflow . While Transmission FTIR provides inherently true relative band intensities, the practical limitations of fixed-pathlength cells—namely detector saturation from intense C-Cl stretches and rapid degradation of salt windows—make it unsuitable for high-throughput environments. By utilizing ATR and enforcing a strict, self-validating protocol that includes algorithmic ATR correction, researchers can achieve transmission-quality spectral data with a fraction of the sample preparation time.

References

  • LibreTexts Chemistry - Infrared Spectra of Some Common Functional Groups. Available at:[Link]

  • ResearchGate - Kinetics of 1,1,1,3,3-pentachlorobutane synthesis. Available at:[Link]

  • Specac Ltd - FTIR: Transmission vs ATR spectroscopy. Available at:[Link]

  • Pike Technologies - Comparison of FTIR Spectra Collected by Transmission and ATR Sampling. Available at:[Link]

  • AZoM - Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy. Available at:[Link]

  • Agilent Technologies - Improved Measurement of Liquid Samples Using FTIR. Available at:[Link]

Sources

Distinguishing 1,1,1,3,3-Pentachlorobutane from 1,1,1,2,3-Pentachloropropane

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide:

Executive Summary: The Isomer & Homolog Trap

In the high-stakes synthesis of hydrofluoroolefins (HFOs) such as HFO-1234yf and HFO-1233zd, chlorinated byproducts are inevitable.[1] Two specific impurities—1,1,1,3,3-Pentachlorobutane (HCC-360jfa) and 1,1,1,2,3-Pentachloropropane (HCC-240db) —often appear in reaction matrices involving carbon tetrachloride (


) and olefinic precursors.[1]

While they differ in carbon backbone length (


 vs. 

), they present a distinct analytical challenge:
  • Elution Proximity: Their high boiling points and similar polarity can cause co-elution on standard non-polar GC columns.[1]

  • Mass Spectral Ambiguity: Under standard Electron Ionization (EI), both compounds fragment heavily, often obliterating the molecular ion (

    
    ), leading to misidentification based solely on library matching.[1]
    

This guide provides a definitive, self-validating workflow to distinguish these two compounds using Mass Spectrometry (fragmentation logic) and Nuclear Magnetic Resonance (spin-system analysis).

Physicochemical Profile & Molecular Architecture

Before initiating analysis, one must understand the structural constraints that dictate the spectral data.[1]

Feature1,1,1,3,3-Pentachlorobutane 1,1,1,2,3-Pentachloropropane
Common Code HCC-360jfaHCC-240db
CAS Number
Formula


Mol.[1][2] Weight 230.35 g/mol 216.32 g/mol
Structure


Backbone Butane (

)
Propane (

)
Chirality Achiral (Internal symmetry/substitution)Chiral center at

(Racemic mix usually)
Boiling Point ~220-230°C (Predicted)~196°C (Experimental)

Expert Insight: The critical structural difference is the proton environment.[1] The Butane derivative has protons separated by "insulating" quaternary carbons (


), preventing spin-spin coupling.[1] The Propane derivative has adjacent protons, ensuring coupling.[1]

Method A: Gas Chromatography-Mass Spectrometry (GC-MS)[1]

The Challenge: In standard 70 eV EI-MS, polychlorinated alkanes rarely show a visible molecular ion (


). Relying on the parent peak will lead to false negatives.[1]
Fragmentation Logic (The "Fingerprint" Method)[1]

1. 1,1,1,3,3-Pentachlorobutane (


) [1][2]
  • Mechanism: The molecule cleaves preferentially at the weakest bonds adjacent to the chlorinated carbons.[1]

  • Primary Loss: Loss of the terminal methyl group (

    
    ).[1]
    
  • Diagnostic Peak:

    
    .[1]
    
    • Calculation:

      
      .[1]
      
  • Secondary Loss: Loss of the

    
     group.
    
    • Calculation:

      
      .[1]
      

2. 1,1,1,2,3-Pentachloropropane (


) [1][3]
  • Mechanism: Cleavage occurs along the propane chain.[1]

  • Primary Loss: Loss of the

    
     group.[1]
    
    • Calculation:

      
      .[1]
      
  • Secondary Loss: Loss of

    
    .
    
    • Calculation:

      
      .[1]
      
Protocol 1: GC-MS Discrimination

Reagents: HPLC-grade Dichloromethane (DCM) or Hexane.[1] Column: DB-5MS or ZB-5 (30m x 0.25mm x 0.25µm).[1]

  • Sample Prep: Dilute reaction crude to ~100 ppm in DCM.

  • Inlet: Split 20:1 @ 250°C.

  • Oven Program:

    • Hold 40°C for 2 min.

    • Ramp 10°C/min to 280°C.

    • Hold 5 min.

  • Detection: Scan mode (m/z 35 to 300).

Validation Criteria:

  • If Base Peak is m/z 165-169 cluster

    
     Suspect Propane  derivative.[1]
    
  • If Base Peak is m/z 111-115 cluster AND significant m/z 215

    
     Suspect Butane  derivative.[1]
    

Method B: Nuclear Magnetic Resonance ( -NMR)[1]

This is the Gold Standard for confirmation. The structural connectivity creates entirely different spin systems.[1]

The "Singlet vs. Multiplet" Rule

1. 1,1,1,3,3-Pentachlorobutane (


) [1]
  • Proton A (

    
    ):  Attached to 
    
    
    
    . Neighbor is
    
    
    (quaternary, no H).
    
    
    Singlet .
  • Proton B (

    
    ):  Between 
    
    
    
    (quaternary) and
    
    
    (quaternary).[1]
    
    
    Singlet .
  • Result: Two distinct singlets. No coupling (

    
    ).[1]
    

2. 1,1,1,2,3-Pentachloropropane (


) [1]
  • Proton A (

    
    ):  Attached to 
    
    
    
    .[1] Neighbor is
    
    
    (
    
    
    ).[1]
    
    
    Doublet (or doublet of doublets due to diastereotopicity).
  • Proton B (

    
    ):  Attached to 
    
    
    
    . Neighbor is
    
    
    (
    
    
    ).
    
    
    Triplet (or doublet of doublets).
  • Result: Complex multiplets with clear coupling constants (

    
    ).
    
Protocol 2: NMR Characterization

Solvent:


 (Deuterated Chloroform) with 0.03% TMS.[1]
Instrument:  400 MHz or higher recommended.
  • Preparation: Dissolve ~10 mg of sample in 0.6 mL

    
    .
    
  • Acquisition: Standard proton sequence (zg30), 16 scans, D1 = 1.0 sec.[1]

  • Processing: Line broadening = 0.3 Hz.

Data Interpretation Table:

CompoundChemical Shift (

ppm)
MultiplicityIntegrationAssignment
Butane Deriv. ~2.80Singlet 3H

~4.10Singlet 2H

Propane Deriv. ~4.00 - 4.20Multiplet 2H

~4.80 - 5.00Multiplet 1H

Decision Logic (Visualization)

The following diagram outlines the logical flow for identifying an unknown chlorinated byproduct suspected to be one of these two compounds.

G Start Unknown Chlorinated Sample GCMS Step 1: GC-MS Analysis (EI Source) Start->GCMS CheckMW Check High Mass Fragments GCMS->CheckMW PathA Cluster at m/z 215? (M - 15) CheckMW->PathA Yes PathB Cluster at m/z 167? (M - 49) CheckMW->PathB Yes NMR Step 2: 1H-NMR Confirmation (CDCl3) PathA->NMR Tentative C4 PathB->NMR Tentative C3 Singlets Two Singlets Observed (No Coupling) NMR->Singlets Multiplets Multiplets Observed (Coupling Present) NMR->Multiplets ResultButane CONFIRMED: 1,1,1,3,3-Pentachlorobutane Singlets->ResultButane ResultPropane CONFIRMED: 1,1,1,2,3-Pentachloropropane Multiplets->ResultPropane

Figure 1: Analytical Decision Tree for distinguishing C4 vs C3 pentachloro-derivatives.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 89123, 1,1,1,3,3-Pentachlorobutane. Retrieved from [Link]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 27027, 1,1,1,2,3-Pentachloropropane. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. 1,1,1,2,3-Pentachloropropane Mass Spectrum. NIST Chemistry WebBook, SRD 69.[1][4] Retrieved from [Link]

  • Kharasch, M. S., Jensen, E. V., & Urry, W. H. (1947). Addition of Carbon Tetrachloride and Chloroform to Olefins.[1] Journal of the American Chemical Society.[1][5] (Foundational synthesis reference for polychlorinated alkanes).

Sources

Purity Assessment Methods for Industrial Grade 1,1,1,3,3-Pentachlorobutane (HCC-360jfa)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

1,1,1,3,3-Pentachlorobutane (HCC-360jfa) is a critical hydrochlorocarbon intermediate, primarily utilized in the synthesis of fluorocarbons such as HFC-365mfc (1,1,1,3,3-pentafluorobutane), a blowing agent and solvent. In pharmaceutical and fine chemical applications, it serves as a specialized solvent or alkylating agent.

For industrial grades, purity typically ranges from 99.0% to 99.8% . However, the nature of the impurities is often more critical than the absolute purity value. Presence of under-chlorinated species (e.g., tetrachlorobutanes) or metal catalyst residues (Cu, Fe) can poison downstream fluorination catalysts or lead to genotoxic byproducts in API synthesis.

This guide compares the three dominant methodologies for purity assessment: Gas Chromatography (GC-FID/MS) , Quantitative NMR (qNMR) , and Wet Chemical Profiling .

Impurity Profile Analysis

Before selecting a method, one must understand the "Enemy"—the specific impurities inherent to HCC-360jfa synthesis (often via telomerization of vinyl chloride and carbon tetrachloride).

Impurity CategorySpecific AnalytesRisk / Impact
Homologs 1,1,1,3-Tetrachloropropane (HCC-250fb)Boiling point proximity; co-elution in distillation.
Isomers 1,1,1,2,3-PentachlorobutaneSimilar polarity; difficult to separate by standard GC.
Starting Materials Carbon Tetrachloride (CCl₄), Vinyl ChlorideCCl₄ is a Class 1 solvent (highly toxic/regulated).
Inorganics Iron (Fe) or Copper (Cu) saltsCatalyst residues; promote degradation/polymerization.
Acidity/Water HCl, H₂OCorrosion of storage vessels; hydrolysis.

Method A: Gas Chromatography (GC-FID) – The Industrial Gold Standard

Role: Routine Quality Control (QC), trace organic impurity quantification. Mechanism: Separation based on boiling point and polarity, followed by carbon-counting combustion detection.

Why This Method?

Flame Ionization Detection (FID) is the industry workhorse because chlorinated alkanes have significant C-H content, generating a robust response. Unlike Mass Spectrometry (MS), FID response factors are relatively uniform for hydrocarbons, reducing the error if specific impurity standards are unavailable.

Optimized Experimental Protocol
  • Column Selection: DB-624 (or equivalent ZB-624) .

    • Causality: A standard non-polar column (DB-1) separates purely by boiling point. However, HCC-360jfa isomers have similar boiling points. The cyanopropylphenyl moiety in DB-624 adds polarity-based selectivity, crucial for separating the 1,1,1,3,3- isomer from the 1,1,1,2,3- isomer.

  • Carrier Gas: Helium (constant flow 1.5 mL/min).

  • Inlet: Split injection (50:1) at 220°C. High split is necessary to prevent column overload from the bulk solvent.

  • Detector: FID at 250°C.

  • Temperature Program:

    • Hold 40°C for 2 min (traps volatiles like Vinyl Chloride).

    • Ramp 10°C/min to 120°C (elutes HCC-360jfa).

    • Ramp 20°C/min to 240°C (elutes heavy telomers).

Self-Validating System Suitability

To ensure trustworthiness, every sequence must include a System Suitability Sample (SST) containing HCC-360jfa and its closest eluting impurity (e.g., CCl₄ or a tetrachlorobutane isomer).

  • Requirement: Resolution (

    
    ) > 1.5 between critical pairs.
    
  • Requirement: Tailing factor < 1.2 for the main peak.

Workflow Visualization

GCFID_Workflow Start Sample Preparation (Dilute 1:10 in Hexane) Inlet Split Injection (220°C, Ratio 50:1) Start->Inlet Column Separation (DB-624 Capillary Column) Inlet->Column Detector FID Detection (Combustion of C-H bonds) Column->Detector Data Integration & Calculation (Area Normalization) Detector->Data Decision Check System Suitability (Resolution > 1.5?) Data->Decision Pass Report Purity % (Area %) Decision->Pass Yes Fail Maintenance Required (Trim Column/Check Liner) Decision->Fail No Fail->Inlet Retest

Caption: Figure 1. GC-FID Analytical Workflow with embedded quality control decision node.

Method B: Quantitative NMR (qNMR) – The Structural Validator

Role: R&D characterization, primary reference standard certification, and isomer differentiation. Mechanism: Direct molar ratio measurement of protons (


) or carbon (

).
Why This Method?

GC-FID relies on "Area %," assuming all components burn similarly. This is often false for highly chlorinated species (lower response). qNMR is a primary ratio method ; signal intensity depends only on the number of nuclei, not the chemical structure. It is the only way to accurately quantify purity without a reference standard of the analyte itself.

Experimental Protocol
  • Internal Standard (IS): Maleic Acid or 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) .

    • Selection Logic: The IS must have non-overlapping signals with HCC-360jfa (which shows a characteristic triplet/quartet pattern) and be non-volatile.

  • Solvent: Deuterated Chloroform (

    
    ).
    
  • Relaxation Delay (

    
    ):  Must be 
    
    
    
    (longest longitudinal relaxation time). For chlorinated alkanes,
    
    
    can be long (5–10s); set
    
    
    to 60s to ensure quantitative accuracy (99.9% magnetization recovery).
  • Pulse Angle: 90°.

Calculation (The Trust Anchor)


Where 

=Integral area,

=Number of protons,

=Molar mass,

=Weight,

=Purity.[1][2]

Method C: Critical Wet Chemistry (Moisture & Acidity)

High-purity organic analysis is meaningless if the solvent is wet or acidic.

  • Water Content (Karl Fischer):

    • Method: Coulometric Titration.

    • Note: Chlorinated solvents can interfere with standard KF reagents if they contain free chlorine (rare in purified HCC-360jfa). Use a diaphragm-less electrode to prevent clogging.

    • Limit: Typically < 50 ppm for urethane/fluorocarbon applications.

  • Acidity (HCl):

    • Method: Potentiometric Titration with 0.01 N NaOH in cold methanol.

    • Causality: HCl is a byproduct of decomposition. High acidity indicates poor stabilization or active degradation.

Comparative Analysis & Decision Guide

The following table synthesizes the performance metrics of the discussed methods to aid in selection.

FeatureGC-FIDqNMR (

)
Wet Chemistry (KF/Titration)
Primary Use Routine QC, trace impurity detectionPurity certification, isomer IDMoisture & Acid limits
Precision High (RSD < 0.5%)Moderate (RSD ~ 1.0%)High (for specific analytes)
Limit of Detection Excellent (ppm level) Moderate (0.1%)N/A
Throughput High (Autosampler)Low (Manual prep)Medium
Blind Spots Water, inorganic salts, non-volatilesOverlapping peaks, trace impuritiesOrganics
Cost per Sample LowHigh (Solvents/Instrument time)Low

Integrated Workflow for Drug Development

For pharmaceutical applications (e.g., using HCC-360jfa as a solvent for API crystallization), a single method is insufficient. A "Purity Triangulation" approach is required.

Integrated_Workflow cluster_0 Tier 1: Safety & Specs cluster_1 Tier 2: Purity & Identity Batch Raw Batch HCC-360jfa KF Karl Fischer (Water < 50ppm) Batch->KF Acid Titration (Acidity < 1ppm) Batch->Acid GC GC-FID (Purity > 99.5%) KF->GC Pass Reject Reject / Distill KF->Reject Fail Acid->GC Pass Acid->Reject Fail NMR qNMR (Isomer Check) GC->NMR If New Supplier Release Release for Synthesis GC->Release Routine GC->Reject Fail NMR->Release

Caption: Figure 2. Integrated "Purity Triangulation" workflow for pharmaceutical acceptance.

References

  • National Institutes of Health (NIH). (2020). NMR and GC/MS analysis of industrial chloroparaffin mixtures. PubMed Central. Retrieved from [Link]

  • University of Oxford. (n.d.). Quantitative NMR Spectroscopy: Parameters and Protocols. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of Residual Solvents in Pharmaceuticals Using Headspace GC-FID/MS Detector Splitting System. Retrieved from [Link]

Sources

Comparative Kinetics of Palladium-Catalyzed Telomerization: Evaluating Amine-Functionalized vs. Traditional Ligands

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for linear α-olefins and functionalized C8 building blocks grows, the palladium-catalyzed telomerization of 1,3-butadiene remains a cornerstone of atom-economic industrial chemistry. The commercial viability of this process—such as the production of 1-octene via 1-methoxy-2,7-octadiene—hinges entirely on catalyst longevity and reaction kinetics (1)[1].

In recent years, ligand design has shifted away from traditional monodentate phosphines toward heteroditopic ligands incorporating amine moieties (e.g., P,N-ligands or NHC-amine ligands). This guide provides an objective, data-driven comparison of the kinetic profiles of these ligand classes, detailing the mechanistic causality behind their performance and providing self-validating protocols for kinetic evaluation.

Mechanistic Causality: The Kinetic Advantage of Amine Hemilability

To understand the kinetic disparities between ligand classes, we must examine the fundamental causality within the catalytic cycle. Telomerization is catalyzed by a highly reactive, coordinatively unsaturated Pd(0) species.

The Traditional Phosphine Dilemma: When using traditional monodentate phosphines like triphenylphosphine (PPh₃), the Pd(0) resting state is highly susceptible to bimolecular aggregation, forming inactive palladium black. To prevent this, massive excesses of phosphine ligand (often >10:1 L:Pd) are required. However, this creates a kinetic bottleneck: the excess ligand aggressively competes with 1,3-butadiene for coordination sites. Consequently, the reaction exhibits a negative kinetic order with respect to ligand concentration, severely depressing the Turnover Frequency (TOF) (2)[2].

The Amine Ligand Solution: Heteroditopic ligands containing an amine group solve this dilemma through hemilability. The strongly


-donating moiety (either a phosphine or an N-heterocyclic carbene) permanently anchors the ligand to the palladium center. The amine arm, however, is a weak donor. It acts as a "windshield wiper"—it coordinates to stabilize the 14-electron Pd(0) species during the resting state, but rapidly dissociates upon the approach of butadiene (3)[3]. This dynamic dissociation accelerates the rate-limiting oxidative coupling step without requiring excess ligand, resulting in a system that maximizes both TOF and Turnover Number (TON).

CatalyticCycle Pd0 1. Pd(0) Resting State (Amine Coordinated) Coord 2. Diene Coordination (Amine Dissociation) Pd0->Coord + 2 Butadiene OxCoup 3. Oxidative Coupling Bis-π-allyl Pd(II) Coord->OxCoup Rate-Limiting Step NucAtt 4. Nucleophilic Attack (Nucleophile Adds) OxCoup->NucAtt + Nucleophile RedElim 5. Reductive Elimination Product Release NucAtt->RedElim Proton Transfer RedElim->Pd0 Amine Re-coordinates

Caption: Pd-catalyzed telomerization cycle highlighting the hemilability of amine ligands.

Comparative Kinetic Performance Data

The following table synthesizes kinetic data for the telomerization of 1,3-butadiene with methanol using various ligand architectures. The data clearly illustrates the superiority of amine-functionalized hemilabile systems over traditional static ligands.

Catalyst SystemLigand ClassificationPeak TOF (h⁻¹)Max TONChemoselectivity (Linear)Kinetic Dependence on Ligand
Pd(acac)₂ / PPh₃ Monodentate Phosphine~500~5,00085%Negative Order (Inhibitory)
Pd(acac)₂ / TOMPP Monodentate Phosphine (Steric)~1,200~15,00092%Weakly Negative Order
Pd(0) / P,N-Ligand Hemilabile Phosphine-Amine~3,500~45,00095%Zero Order
Pd(0) / NHC-Amine Hemilabile Carbene-Amine>5,000>100,000>97%Zero Order

Note: TOMPP = Tris(2-methoxyphenyl)phosphine. Data aggregated from standard industrial benchmarking conditions (80 °C, 2.0 MPa butadiene) (4)[4].

Self-Validating Experimental Protocol for Kinetic Profiling

To generate trustworthy kinetic data, the experimental design must be a self-validating system . This requires the integration of an internal standard prior to reaction initiation to verify mass balance, and a rigorous quenching mechanism to ensure temporal accuracy of the kinetic aliquots.

Materials & Setup
  • Reactor: 100 mL stainless steel autoclave equipped with a mechanical stirrer, internal thermocouple, and a pressurized dip-tube for sampling.

  • Reagents: 1,3-butadiene (purified over alumina), Methanol (anhydrous), Palladium precursor (e.g., Pd(acac)₂), Ligand of choice.

  • Internal Standard: Di-n-butyl ether (inert under reaction conditions).

Step-by-Step Methodology

Step 1: Catalyst Preparation (Inert Atmosphere)

  • Inside a nitrogen-filled glovebox, dissolve the Pd precursor (0.01 mol%) and the selected ligand in 10 mL of anhydrous methanol.

  • Causality Check: For traditional phosphines, use a 5:1 L:Pd ratio. For hemilabile amine ligands (P,N or NHC-amine), use a strict 1:1 or 1.2:1 ratio. Excess hemilabile ligand is unnecessary and can convolute kinetic analysis.

Step 2: Reactor Loading & Mass Balance Validation

  • Transfer the catalyst solution to the autoclave. Add exactly 1.00 g of di-n-butyl ether as the internal standard.

  • Seal the autoclave, remove it from the glovebox, and connect it to a butadiene mass flow controller.

  • Condense the required mass of 1,3-butadiene into the chilled autoclave (-10 °C) to achieve a 1,3-butadiene:methanol molar ratio of 2:1.

Step 3: Isothermal Reaction & Kinetic Sampling

  • Rapidly heat the reactor to the target temperature (e.g., 80 °C) using a PID-controlled heating mantle. Stir at 1000 RPM to eliminate mass transfer limitations.

  • Self-Validating Quench: Pre-fill GC vials with 0.5 mL of cold (-78 °C) toluene containing a massive excess of triphenylphosphine (to instantly poison the active Pd(0) species) and expose to air.

  • Extract 0.2 mL aliquots via the dip-tube directly into the quenching vials at precisely timed intervals (e.g., 5, 10, 20, 30, 60 minutes).

Step 4: GC-FID Analysis

  • Analyze the quenched samples via Gas Chromatography with a Flame Ionization Detector (GC-FID).

  • Calculate conversion and selectivity by referencing the product peaks (1-methoxy-2,7-octadiene and 3-methoxy-1,7-octadiene) against the di-n-butyl ether internal standard. A mass balance closure of >98% validates the integrity of the kinetic data.

Protocol Prep Catalyst Prep (Inert Atm) Reactor Autoclave Setup (Internal Std) Prep->Reactor Reaction Pressurize & Heat (Isothermal) Reactor->Reaction Sampling Kinetic Aliquots (Instant Quench) Reaction->Sampling Analysis GC-FID Analysis (Mass Balance) Sampling->Analysis

Caption: Step-by-step self-validating experimental workflow for kinetic profiling.

Conclusion

The integration of amine ligands into palladium-catalyzed telomerization represents a paradigm shift in reaction kinetics. By exploiting the hemilability of the amine moiety, researchers can achieve a zero-order kinetic dependence on ligand concentration. This circumvents the traditional trade-off between catalyst stability and reaction rate, allowing for unprecedented Turnover Frequencies and Turnover Numbers while maintaining exceptional chemoselectivity (5)[5]. For process chemists scaling C8 building block synthesis, transitioning to P,N or NHC-amine ligand frameworks is a highly recommended optimization strategy.

References

  • Efficient catalysts for telomerization of butadiene with amines. Cardiff University. 4

  • Green Chemistry - Biphasic Catalyzed Telomerization. Semantic Scholar. 5

  • Palladium(II)–acetylacetonate complexes containing phosphine and diphosphine ligands and their catalytic activities in telomerization of 1,3-dienes. ResearchGate. 2

  • Zerovalent palladium (N-heterocyclic carbene) complexes for transfer hydrogenation of alkynes / Palladium(0) Pre-Catalysts with Heteroditopic NHC-Amine Ligands. University of Amsterdam (UvA) Research Explorer. 3

  • New Processes for the Selective Production of 1-Octene. ResearchGate. 1

Sources

Validating Analytical Standards for Polychlorinated Alkanes (PCAs)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Paradox of PCAs

Polychlorinated alkanes (PCAs), commercially known as chlorinated paraffins (CPs), represent one of the most intractable challenges in modern analytical chemistry.[1][2] Unlike discrete pharmaceutical compounds with defined structures, PCAs are complex mixtures containing thousands of congeners (isomers and homologues) with varying carbon chain lengths (



) and chlorination degrees (30–70% by weight).[3][4][5]

The Core Challenge: Standard validation is complicated by the "Response Factor Bias." In the most common detection method, Gas Chromatography-Electron Capture Negative Ionization-Mass Spectrometry (GC-ECNI-MS), the instrument response is exponentially dependent on the number of chlorine atoms. A


 congener may have a response factor 10–100 times lower than a 

congener.

Using a mismatched standard (e.g., a technical mixture with 55% Cl) to quantify a sample with a different chlorination pattern (e.g., 60% Cl) can yield errors exceeding 300%. This guide provides a self-validating framework to overcome these biases.

Comparative Analysis of Analytical Standards

Selecting the correct standard is the first critical decision. Below is an objective comparison of the three primary classes of PCA standards.

Table 1: Performance Matrix of PCA Standards
FeatureType A: Technical Mixtures Type B: Single-Chain Mixtures Type C: Certified Reference Materials (CRMs)
Description Industrial formulations (e.g., CP-52, PCA-60). Complex mixtures of multiple chain lengths.Synthesized mixtures of a single carbon chain length (e.g., pure

with varying %Cl).[1]
Matrix-matched materials (e.g., fish tissue, sediment) with certified values derived from interlab studies.[5]
Representativeness High for industrial release monitoring; Low for environmental/biological samples (due to metabolic fractionation).High for mechanistic validation; allows reconstruction of specific patterns.Highest for "whole method" validation (extraction + quant).
Quantification Bias High. If sample %Cl

Standard %Cl, error is significant.
Low. Allows mathematical reconstruction of sample pattern (Pattern Deconvolution).[6]N/A. Used for accuracy checking, not calibration.
Purity/Interference Often contain impurities (olefins, aromatics) and uncharacterized isomers.High purity; defined homologue profile.Contains natural matrix interferences (lipids, PCBs).
Best Use Case Routine screening of industrial products.Rigorous quantification (Research/Regulatory). Method Validation & QC.

Scientific Integrity: The Self-Validating Protocol

To ensure data reliability (E-E-A-T), you cannot rely on a simple external calibration curve. You must validate the Response Factor (RF) vs. Chlorination Degree relationship.

Protocol: Variable-Chlorination Response Correction

Objective: To mathematically correct for the ionization bias in GC-ECNI-MS or LC-MS.

Phase 1: Characterization of Standards
  • Selection: Acquire a set of Single-Chain Mixtures (Type B) covering the target chain lengths (e.g.,

    
    ) and a range of chlorination degrees (e.g., 50%, 55%, 60%, 65% Cl).
    
  • Verification: Verify the actual %Cl of each standard using a non-biased method, such as GC-FID (Flame Ionization Detection) or 1H-NMR . Note: GC-FID response is proportional to carbon mass and largely independent of chlorination.

Phase 2: Determination of Response Factors (RF)
  • Instrument Setup: Configure GC-ECNI-MS (monitor

    
     70–75 for [Cl2]-, or [M-Cl]- ions).
    
  • Injection: Inject each standard at a constant mass concentration (e.g., 10 ng/µL).

  • Calculation: Calculate the Total RF for each standard:

    
    
    
  • Curve Fitting: Plot

    
     (y-axis) vs. Chlorine Content (%Cl) (x-axis).
    
    • Expectation: You will observe a linear or polynomial increase.

    • Validation Criterion:

      
      .[7] If 
      
      
      
      is lower, check for discrimination in the injector port (e.g., high boiling point discrimination).
Phase 3: Pattern Deconvolution (The "Bogdal" Approach)

Instead of using a single technical mixture, use the linear regression from Phase 2 to assign a specific RF to each homologue group in your sample.

  • Identify Homologues: Use High-Resolution MS (Orbitrap/Q-TOF) to identify specific congener groups (e.g.,

    
    ).
    
  • Calculate %Cl per Group: Calculate the theoretical %Cl for that specific formula.

  • Apply Correction:

    
    
    
  • Summation:

    
    .
    

Visualizations

Diagram 1: The Quantification Bias Mechanism

This diagram illustrates why "matching" the standard to the sample is critical in ECNI-MS and how the bias occurs.

ResponseBias Standard Standard Mixture (55% Cl) ECNI GC-ECNI-MS Ionization Source Standard->ECNI Inject Sample Biological Sample (63% Cl) Sample->ECNI Inject Resp_Std Standard Response (Low Sensitivity) ECNI->Resp_Std Lower Electron Affinity Resp_Samp Sample Response (High Sensitivity) ECNI->Resp_Samp Higher Electron Affinity Quant Quantification Result Resp_Std->Quant Calibrate Resp_Samp->Quant Measure Error Overestimation Error (> 200%) Quant->Error Mismatched RFs

Caption: Figure 1. Mechanism of quantification error in GC-ECNI-MS when standard and sample chlorination degrees differ.

Diagram 2: Validated Workflow for PCA Quantification

This flowchart outlines the "Pattern Deconvolution" method, which is the current best practice for minimizing error.

ValidationWorkflow Start Start: Method Validation Step1 1. Characterize Single-Chain Standards (GC-FID / NMR) Start->Step1 Step2 2. Analyze via GC-ECNI-MS or HRMS Step1->Step2 Step3 3. Plot RF vs. %Chlorine Step2->Step3 Decision Linearity R² > 0.95? Step3->Decision Fail Troubleshoot Injector/Source Decision->Fail No Pass Construct Calibration Function Decision->Pass Yes Fail->Step2 Decon Pattern Deconvolution (Assign RF per Homologue) Pass->Decon Sample Analyze Unknown Sample Sample->Decon Result Validated Concentration Decon->Result

Caption: Figure 2. Step-by-step validation workflow using single-chain standards to correct for response factors.

Key Experimental Considerations

GC-ECNI-MS vs. GC-HRMS (Orbitrap/Q-TOF)

While ECNI is the historical standard, High-Resolution Mass Spectrometry (HRMS) is superior for validation.

  • ECNI-LRMS (Low Res): Suffers from mass interference between CP congeners and other POPs (e.g., PCBs). Requires rigorous cleanup.[4]

  • GC-Orbitrap/Q-TOF: Allows extraction of exact masses (mass accuracy < 5 ppm). This permits the separation of

    
     from 
    
    
    
    masses that might overlap in low-res systems.
    • Recommendation: Use HRMS for the identification of homologue groups and ECNI for sensitivity if trace detection is required.

The Importance of Interlaboratory Studies

Recent interlaboratory trials (e.g., by NMIJ/AIST) have shown that methods using single-chain mixtures for calibration consistently outperform those using technical mixtures.

  • Data Point: In one study, labs using technical mixtures had RSDs > 50%, while those using homologue-specific calibration achieved RSDs < 20% [1].

References

  • Hanari, N., et al. (2023). Interlaboratory trial of short-chain chlorinated paraffin: comparison of mass fractions and homolog profiles in a simulation environmental sample. Environmental Science and Pollution Research.[8] Link

  • Fernandes, A.R., et al. (2022).[1][8][9] Determination of chlorinated paraffins (CPs): Analytical conundrums and the pressing need for reliable and relevant standards.[1][2][8][10][11] Chemosphere.[1][5][8] Link

  • Bogdal, C., et al. (2015).[5][6][9] Fast quantification of chlorinated paraffins in environmental samples by direct injection high-resolution mass spectrometry with pattern deconvolution.[5] Analytical Chemistry.[1][4][5][8][12][13][14] Link

  • Reth, M., & Oehme, M. (2005).[8] New quantification procedure for the analysis of chlorinated paraffins using electron capture negative ionization mass spectrometry.[7][8] Journal of Chromatography A. Link

  • Krätschmer, K., et al. (2019).[8] Chlorinated paraffins - a historical consideration including remarks on their complexity.[5] Chemosphere.[1][5][8] Link

Sources

High-Resolution Chromatographic Separation of Chlorobutane Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Chlorobutane isomers (C₄H₉Cl) are critical intermediates in pharmaceutical synthesis, drug development, and industrial alkylation processes. Accurately determining the isomeric purity of a mixture containing 1-chlorobutane, 2-chlorobutane, isobutyl chloride, and tert-butyl chloride requires high-resolution chromatographic techniques. Because these halogenated compounds are highly volatile, Gas Chromatography (GC) is the definitive analytical method[1].

However, the structural similarities of these isomers present a unique thermodynamic challenge. While the primary and tertiary isomers are easily separated, the "critical pair"—2-chlorobutane and isobutyl chloride—possess nearly identical boiling points[2]. This guide objectively compares stationary phase performances and provides a self-validating experimental protocol to achieve baseline resolution.

Section 1: The Mechanistic Challenge of Isobaric Isomers

In GC, separation is primarily governed by two factors: the vapor pressure of the analytes (inversely correlated with boiling point) and their specific thermodynamic interactions with the stationary phase.

As shown in Table 1 , tert-butyl chloride elutes first on almost any phase due to its significantly lower boiling point (51.0 °C)[2]. Conversely, 1-chlorobutane (78.4 °C) is the least volatile and elutes last[2]. The analytical bottleneck lies in the separation of 2-chlorobutane (68.2 °C) and isobutyl chloride (68.5 °C)[2]. With a boiling point differential (Δbp) of only 0.3 °C, dispersive forces alone are mathematically insufficient for baseline resolution, necessitating a stationary phase that exploits secondary chemical properties like dipole moments.

Table 1: Physical Properties of Chlorobutane Isomers
IsomerIUPAC NameStructure TypeBoiling Point (°C)Dipole Moment (D)
tert-Butyl chloride 2-Chloro-2-methylpropaneTertiary51.02.13
2-Chlorobutane 2-ChlorobutaneSecondary68.22.12
Isobutyl chloride 1-Chloro-2-methylpropanePrimary (Branched)68.52.01
1-Chlorobutane 1-ChlorobutanePrimary (Linear)78.42.05

Section 2: Stationary Phase Comparison

Selecting the correct capillary column requires matching the stationary phase chemistry to the subtle electronic and steric differences of the isomers.

DB-1 (100% Dimethylpolysiloxane)
  • Mechanism : A strictly non-polar phase where retention is governed entirely by dispersive (Van der Waals) interactions and boiling point[1].

  • Performance : Fails to resolve the critical pair. Because the vapor pressures of 2-chlorobutane and isobutyl chloride are virtually identical, they co-elute as a single, broadened peak[1].

DB-624 (6% Cyanopropylphenyl / 94% Dimethylpolysiloxane)
  • Mechanism : An intermediate polarity phase. The cyanopropylphenyl functional groups introduce a permanent dipole to the stationary phase[3].

  • Performance : The Gold Standard. DB-624 is specifically engineered for volatile organic compounds (VOCs) and halogenated solvents[3]. The column exploits the slight differences in the dipole moments and steric hindrance around the C-Cl bonds. Isobutyl chloride interacts differently with the cyanopropyl groups than 2-chlorobutane, allowing for baseline resolution despite the 0.3 °C Δbp[3].

DB-WAX (Polyethylene Glycol)
  • Mechanism : A highly polar phase relying on strong hydrogen bonding and dipole-dipole interactions[4].

  • Performance : Sub-optimal. While it offers strong dipole interactions, halogenated alkanes often exhibit peak tailing and unnecessary over-retention on PEG phases, leading to broader peaks and reduced analytical sensitivity[4].

Table 2: Chromatographic Performance Comparison
Stationary PhasePolarityCritical Pair Resolution (

)
Peak ShapeRecommendation
DB-1 Non-Polar< 0.8 (Co-elution)SharpNot Recommended
DB-624 Mid-Polar> 1.5 (Baseline)SharpHighly Recommended
DB-WAX Polar> 1.5 (Baseline)TailingAlternative/Sub-optimal

Section 3: Logical Decision Workflow

The following diagram illustrates the decision-making process for selecting the appropriate chromatographic conditions based on the thermodynamic properties of the isomers.

G Start Chlorobutane Isomer Mixture BP_Check Boiling Point Analysis (ΔBP < 0.5 °C Critical Pair) Start->BP_Check DB1 DB-1 (Non-Polar) 100% Dimethylpolysiloxane BP_Check->DB1 DB624 DB-624 (Mid-Polar) 6% Cyanopropylphenyl BP_Check->DB624 DBWAX DB-WAX (Polar) Polyethylene Glycol BP_Check->DBWAX Result1 Co-elution of 2-CB & Isobutyl Chloride DB1->Result1 Result2 Baseline Resolution via Dipole Interactions DB624->Result2 Result3 Peak Tailing & Over-retention DBWAX->Result3

Logical decision tree for GC stationary phase selection in chlorobutane isomer analysis.

Section 4: Self-Validating Experimental Protocol (DB-624 Workflow)

To ensure scientific integrity and reproducibility, the following GC-FID protocol incorporates a System Suitability Test (SST) to validate the resolution of the critical pair prior to running actual samples.

Step 1: System Suitability Standard (SST) Preparation
  • Action : Prepare a 1.0 mg/mL equimolar mixture of all four chlorobutane isomers in a high-purity, non-interfering solvent (e.g., n-octane, bp 125 °C).

  • Causality : A self-validating system requires empirical proof of resolution before data collection. Using a heavier solvent like n-octane ensures the solvent peak elutes well after the highly volatile chlorobutanes, preventing solvent masking.

Step 2: Instrument Configuration (GC-FID)
  • Column : DB-624 (30 m × 0.32 mm ID, 1.8 µm film thickness)[3].

    • Rationale: The thick film (1.8 µm) increases the phase ratio, which enhances the retention and resolution of highly volatile compounds that would otherwise sweep through the column too quickly[3].

  • Carrier Gas : Helium at a constant flow of 1.5 mL/min.

  • Injector : 200 °C, Split ratio 50:1.

    • Rationale: A high split ratio prevents column overloading and sharpens the injection band, which is critical for preventing peak broadening in highly volatile analytes[1].

  • Oven Temperature Program :

    • Initial : 40 °C, hold for 5 minutes[1].

      • Rationale: The low initial temperature thermally focuses the highly volatile tert-butyl chloride (bp 51 °C) at the head of the column.

    • Ramp : 5 °C/min to 100 °C[1].

      • Rationale: A shallow temperature ramp maximizes the dipole-dipole interaction time between the critical pair and the cyanopropylphenyl groups, ensuring separation.

    • Final : 100 °C, hold for 2 minutes.

  • Detector (FID) : 250 °C.

Step 3: Execution and Data Validation
  • Action : Inject 1.0 µL of the SST mixture.

  • Validation Metric : Calculate the resolution (

    
    ) specifically between 2-chlorobutane and isobutyl chloride. The system is validated for downstream sample analysis only if 
    
    
    
    (baseline resolution). If
    
    
    , decrease the initial oven temperature to 35 °C or reduce the ramp rate to 3 °C/min to increase interaction time.

References

  • Title : A researcher executed the following reaction sequence in a preparation of (S)−2 -chlorobutane - Filo Source : askfilo.com URL :[Link]

  • Title : Agilent DB-624 GC Column - Chrom Tech Source : chromtech.com URL :[Link]

  • Title : Data Sheet: Solvent Retention Data For DB-624, DB-1, and DB-WAX Columns - Scribd Source : scribd.com URL :[Link]

Sources

Safety Operating Guide

Laboratory Disposal Guide: 1,1,1,3,3-Pentachlorobutane

[1]

Part 1: Executive Safety Directive

Stop and Read: 1,1,1,3,3-Pentachlorobutane is a highly halogenated alkane.[1] It poses unique disposal challenges due to its high chlorine content, which can generate hydrochloric acid (HCl) and potential dioxins if incinerated improperly.[1]

The Golden Rule of Disposal: NEVER mix this compound with non-halogenated solvents (e.g., acetone, ethanol) or strong bases.[1]

  • Why? Mixing with non-halogenated solvents dilutes the chlorine content, technically "contaminating" the cheaper non-halogenated waste stream, forcing the entire volume to be treated as expensive halogenated waste.[1] Mixing with bases can trigger dehydrohalogenation, generating explosive or toxic chloroalkenes.[1]

Part 2: Chemical Profile & Risk Assessment

Before handling waste, you must understand the physiochemical behavior of the target analyte.[1] This table summarizes the critical parameters dictating the disposal workflow.

ParameterDataOperational Implication
Chemical Name 1,1,1,3,3-PentachlorobutaneTarget Analyte
CAS Number 21981-33-9Use for waste manifesting
Molecular Formula C₄H₅Cl₅High Cl mass % requires scrubbed incineration
Physical State High-density Liquid/Low-melting SolidSinks in water (DNAPL); difficult to extract from drains
Density > 1.0 g/cm³Phases to the bottom of aqueous mixtures
RCRA Classification Halogenated Solvent Waste DO NOT use "General Organic" bins
Primary Hazard Toxic / Aquatic ToxinZero-discharge policy (No drain disposal)

Part 3: Pre-Disposal Stabilization & Segregation[1]

As a scientist, your goal is to hand off a stable, chemically compatible waste container.[1]

Incompatibility Checks (The "Do Not Mix" List)
  • Strong Bases (NaOH, KOH, Amines):

    • Mechanism:[2][3][4][5][6][7] Base-induced elimination (E2 reaction).

    • Result: Formation of unstable polychlorinated butenes and heat generation.

  • Reactive Metals (Na, K, Mg, Al powder):

    • Mechanism:[2][3][4][5][6][7] Wurtz-type coupling or Grignard-like formation.

    • Result: Exothermic runaway or explosion.

  • Oxidizers:

    • Mechanism:[2][3][4][5][6][7] While the molecule is heavily oxidized, mixing with strong oxidizers (permanganates) in the presence of organic impurities can be unpredictable.[1]

The Segregation Logic

You must segregate this waste into a dedicated Halogenated Waste stream.

  • Halogenated Stream (Correct): Sent to high-temperature incinerators (>1100°C) equipped with acid gas scrubbers to neutralize HCl.

  • Non-Halogenated Stream (Incorrect): Often used for fuel blending (energy recovery). If you put pentachlorobutane here, the burning process will corrode the facility's equipment (via HCl) and release toxic emissions.[1]

Part 4: Disposal Decision Matrix (Workflow)

The following diagram illustrates the decision logic for disposing of 1,1,1,3,3-Pentachlorobutane.

DisposalWorkflowStartWaste Generation:1,1,1,3,3-PentachlorobutaneCheckStateCheck Physical State(Liquid vs Solid)Start->CheckStateLiquidLiquid WasteCheckState->LiquidSolidSolid/Sludge WasteCheckState->SolidContainerLSelect Container:HDPE or Glass (No Metal)Liquid->ContainerLCompatible MaterialSegregateLSegregate:HALOGENATED SOLVENTSContainerL->SegregateLLabelLabeling:'Halogenated Waste'List Constituents %SegregateL->LabelContainerSSelect Container:Wide-Mouth Poly JarSolid->ContainerSLeak ProofSegregateSSegregate:SOLID HAZARDOUS WASTEContainerS->SegregateSSegregateS->LabelStorageSatellite Accumulation Area(Secondary Containment)Label->StoragePickupEHS Pickup / IncinerationStorage->Pickup

Figure 1: Decision matrix for segregating and packaging halogenated organic waste.

Part 5: Step-by-Step Disposal Protocol

Phase 1: Preparation
  • PPE Required: Nitrile gloves (double gloving recommended due to permeation risks of halogenated alkanes), safety goggles, and lab coat.[1] Perform all work in a fume hood .

  • Container Selection:

    • Preferred: High-Density Polyethylene (HDPE) or Amber Glass.

    • Avoid: Metal cans (unless lined), as HCl byproduct (if hydrolysis occurs) can corrode metal.[1]

    • Cap: Must be a screw-top with a chemically resistant liner (PTFE/Teflon).

Phase 2: Transfer & Labeling
  • pH Check (Self-Validating Step): Before adding to a communal waste carboy, check the pH of your waste using a dipstick.

    • If Neutral (pH 6-8): Proceed.

    • If Acidic: Neutralize slowly with Sodium Bicarbonate before disposal to prevent gas buildup in the drum.

  • Transfer: Pour the 1,1,1,3,3-Pentachlorobutane into the container labeled "HALOGENATED SOLVENT WASTE." [1]

    • Crucial: Do not fill >90% full. Leave headspace for thermal expansion.

  • Labeling:

    • Attach the hazardous waste tag immediately.

    • Write the full chemical name: "1,1,1,3,3-Pentachlorobutane". Do not use abbreviations.

    • Check the hazard boxes: Toxic , Irritant .[1]

Phase 3: Storage & Handoff[5][9]
  • Secondary Containment: Place the waste bottle in a secondary tray (polypropylene) capable of holding 110% of the volume.

  • Satellite Accumulation: Store in the designated satellite accumulation area (SAA) within the lab. Keep away from heat sources.

  • Request Pickup: Contact your Environmental Health & Safety (EHS) department once the container is 90% full or within 9 months of the start date (per RCRA regulations).

Part 6: Emergency Response (Spills)

In the event of a spill outside the fume hood:

  • Evacuate: Halogenated vapors are heavy and can accumulate in low areas, displacing oxygen.[1]

  • Ventilate: Open windows if safe; ensure hood sashes are open.

  • Absorb:

    • Use Vermiculite or Universal Sorbent Pads .

    • Do not use standard paper towels for large spills (inefficient and increases surface area for evaporation).

  • Decontaminate: Wash the area with a soap/water solution.[5][8] Collect all absorbent materials into a sealed bag labeled as hazardous waste.

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Title 40 CFR Part 261.[9] [Link]

  • National Institutes of Health (NIH) - PubChem. 1,1,1,3,3-Pentachlorobutane Compound Summary (CID 89123).[1] [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[10] [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. [Link]

Comprehensive Safety and Operational Guide for Handling 1,1,1,3,3-Pentachlorobutane

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of rules, but as a system of physical and chemical causalities. 1,1,1,3,3-Pentachlorobutane (CAS: 21981-33-9) is a highly chlorinated aliphatic hydrocarbon[1]. While it is a critical precursor in the synthesis of next-generation hydrofluoroolefins (HFOs) and blowing agents[2], its dense halogenation imparts significant environmental persistence and lipophilicity. It is frequently evaluated as a borderline Persistent, Bioaccumulative, and Toxic (PBT) substance[3], and exposure to heavily chlorinated alkanes carries established risks of liver and kidney toxicity[4].

Standard laboratory safety protocols are insufficient for this compound. The procedures below establish a self-validating safety system designed to eliminate dermal absorption, prevent aerosolization, and ensure compliant disposal.

Causality-Driven PPE Specifications

The "like dissolves like" principle is the primary enemy of standard laboratory Personal Protective Equipment (PPE). Because 1,1,1,3,3-Pentachlorobutane is a non-polar, highly chlorinated solvent, it will rapidly permeate standard nitrile or latex barriers, causing the polymer matrix to swell and fail catastrophically.

To ensure absolute safety, you must utilize materials with high densities of carbon-fluorine bonds or multi-laminate structures that physically block the diffusion of volatile organics.

Quantitative PPE Specifications for 1,1,1,3,3-Pentachlorobutane
PPE CategoryRecommended MaterialMin. Thickness (mm)Breakthrough TimeScientific Rationale & Causality
Primary Gloves Viton™ (Fluorinated Rubber)≥ 0.30> 480 minsHigh density of C-F bonds repels chlorinated aliphatic penetration, preventing dermal absorption.
Secondary Gloves Silver Shield® (PE/EVAL/PE)≥ 0.10> 480 minsMulti-laminate structure prevents diffusion of highly volatile organics; worn under Viton for dexterity.
Eye Protection Polycarbonate Splash GogglesN/AN/APrevents conjunctival absorption; must form a complete facial seal (safety glasses are insufficient).
Body Protection Tyvek® / Polyethylene-coatedN/AN/AStandard cotton lab coats absorb and hold the solvent against the skin, exacerbating exposure.
Respiratory Full-face mask with OV CartridgeN/AN/ARequired only if handling outside a fume hood or if face velocity drops below 100 fpm.

Step-by-Step Operational Methodology

Every protocol in the laboratory must be self-validating—meaning step two cannot proceed unless step one has physically confirmed the safety of the environment.

Phase 1: Pre-Operation & Setup
  • Fume Hood Validation: Do not rely solely on the hood's certification sticker. Verify the chemical fume hood is operating with a face velocity of 80–120 feet per minute (fpm) by checking the digital airflow monitor. Validation: Visually confirm inward airflow by taping a Kimwipe to the bottom of the sash; it must pull steadily inward.

  • PPE Donning Sequence: Don the Tyvek lab coat, followed by Silver Shield inner gloves, and finally the Viton outer gloves. Causality: The inner laminate provides absolute chemical resistance, while the outer Viton provides mechanical durability and secondary chemical protection.

  • Apparatus Purging: Assemble all glassware (e.g., Schlenk line or dropping funnels) and purge with an inert gas (Argon or N2). Causality: Purging removes ambient moisture, preventing unwanted hydrolysis of trace impurities or degradation products.

Phase 2: Handling & Transfer
  • Closed-System Transfer: Utilize a cannula or gas-tight syringe for transferring 1,1,1,3,3-Pentachlorobutane. Never pour directly from the reagent bottle. Causality: Open pouring generates micro-aerosols and drastically increases the vapor pressure in the breathing zone, elevating inhalation toxicity risks[4].

  • Secondary Containment: Place the receiving vessel inside a secondary spill tray lined with universal chemical absorbents. Validation: If a primary vessel fractures, the secondary tray immediately halts the spread of the lipophilic liquid.

Phase 3: Spill Response & Decontamination
  • Immediate Isolation: If a spill occurs, immediately lower the fume hood sash to maximize exhaust draw and step back.

  • Neutralization/Absorption: Apply a commercial activated carbon spill kit or inert siliceous absorbent (e.g., vermiculite) over the liquid. Causality: Standard paper towels will merely spread the solvent and increase its surface area for vaporization. Activated carbon physically adsorbs the molecules into its porous structure, drastically reducing the vapor pressure.

  • Collection: Sweep the saturated absorbent using non-sparking tools and place it into a sealable, chemically compatible hazardous waste container.

Phase 4: Waste Disposal Protocol
  • Halogenated Segregation: Dispose of all 1,1,1,3,3-Pentachlorobutane waste strictly in containers labeled "Halogenated Organic Waste." Causality: Mixing chlorinated solvents with non-halogenated waste (like acetone) can lead to highly exothermic reactions. Furthermore, during municipal incineration, halogenated waste requires specific high-temperature scrubbers to prevent the release of toxic dioxins and hydrochloric acid gas[5].

  • Aqueous Separation: Ensure no aqueous waste is mixed with the chlorinated waste to prevent biphasic pressure buildup inside the sealed waste carboy.

Visual Workflow: Handling & Disposal

G N1 1. Pre-Operation PPE Donning & Hood Check N2 2. Closed-System Transfer (Avoid Aerosolization) N1->N2 N3 3. Spill Detected? N2->N3 N4 4. Decontamination (Carbon Absorbent) N3->N4 Yes N5 5. Halogenated Waste Segregation N3->N5 No N4->N5 N6 6. Post-Op PPE Doffing & Verification N5->N6

Operational workflow for handling 1,1,1,3,3-Pentachlorobutane, from PPE donning to safe disposal.

References

  • Title: 1,1,1,3,3-Pentachlorobutane | C4H5Cl5 | CID 89123 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Comments to the U.S. Environmental Protection Agency (EPA)
  • Source: D-NB.info (German National Library)
  • Title: Solutions for present and future emerging pollutants in land and water resources management Source: EU SOLUTIONS Project URL

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.